Timosaponin AIII
Description
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTWXUQMLQGAPC-YXOKLLKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316483 | |
| Record name | Timosaponin A III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41059-79-4 | |
| Record name | Timosaponin A III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41059-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timosaponin A III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41059-79-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Timosaponin AIII: A Multifaceted Approach to Combating Cancer
An In-depth Technical Guide on the Core Mechanisms of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Timosaponin AIII (TSAIII), a steroidal saponin (B1150181) extracted from the rhizome of Anemarrhena asphodeloides, has emerged as a promising natural compound with potent anti-cancer activities.[1][2][3] Extensive research has demonstrated its ability to selectively induce cell death in tumor cells while exhibiting lower cytotoxicity in normal cells.[4][5] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, focusing on its role in inducing apoptosis, autophagy, and cell cycle arrest, as well as its anti-metastatic properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in advancing the potential of TSAIII as a therapeutic agent.
Induction of Apoptosis: Orchestrating Programmed Cell Death
This compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[6][7][8] Its pro-apoptotic effects are mediated through the modulation of multiple signaling pathways, leading to the activation of the caspase cascade and subsequent programmed cell death.
One of the primary mechanisms involves the induction of endoplasmic reticulum (ER) stress.[5][7] TSAIII treatment leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the activation of caspase-4, key events in the ER stress-mediated apoptotic pathway.[5]
Furthermore, TSAIII influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Studies have shown that it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm and the subsequent activation of caspase-9 and the intrinsic apoptotic pathway.[6]
The activation of executioner caspases, such as caspase-3 and caspase-7, by both the intrinsic and extrinsic pathways culminates in the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][9]
Modulation of Autophagy: A Double-Edged Sword
Autophagy, a cellular self-digestion process, plays a complex and often contradictory role in cancer. This compound has been shown to induce autophagy in several cancer cell types.[10][11] However, the functional consequence of this induction appears to be context-dependent.
In some instances, TSAIII-induced autophagy acts as a protective mechanism, and its inhibition can enhance the apoptotic effects of the compound.[10][11] This suggests that combining TSAIII with autophagy inhibitors could be a promising therapeutic strategy. Conversely, in other contexts, autophagy contributes to TSAIII-induced cell death.[12]
The molecular machinery of autophagy is directly impacted by TSAIII. It promotes the conversion of the cytosolic form of microtubule-associated protein 1 light chain 3 (LC3-I) to the lipidated form (LC3-II), which is recruited to autophagosome membranes.[11]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
This compound effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest at various phases, primarily the G2/M phase.[13][14] This arrest prevents cancer cells from proceeding through division, thereby curbing tumor growth.
The mechanism underlying TSAIII-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins. It has been shown to down-regulate the expression of Cyclin B1, Cdc2 (also known as CDK1), and Cdc25C, all of which are crucial for the G2/M transition.[13][14] In some cancer types, TSAIII can also induce G0/G1 phase arrest.[9]
Anti-Metastatic Effects: Inhibiting Cancer's Spread
The metastatic cascade is a major contributor to cancer-related mortality. This compound has demonstrated significant potential in inhibiting the migration and invasion of cancer cells, key steps in metastasis.[4][15][16]
TSAIII exerts its anti-metastatic effects by targeting several critical signaling pathways and molecules. It has been shown to suppress the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[4][16]
Furthermore, TSAIII can inhibit signaling pathways that promote cell motility, including the ERK1/2, Src/FAK, and β-catenin pathways.[4][16] In melanoma cells, it has been found to suppress the expression of COX-2 and its upstream regulator NF-κB, both of which are implicated in cell migration and metastasis.[17]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
| Breast Cancer | BT474 | ~2.5 | 24 | [4] |
| Breast Cancer | MDAMB231 | ~6 | 24 | [4] |
| Cervical Cancer | HeLa | ~10 | 48 | [4] |
| Colorectal Cancer | HCT-15 | 6.1 | Not Specified | [9] |
| Non-small cell lung cancer (Taxol-resistant) | A549/Taxol | 5.12 | Not Specified | [9] |
| Ovarian Cancer (Taxol-resistant) | A2780/Taxol | 4.64 | Not Specified | [9] |
| Non-small cell lung cancer | H1299 | ~4 (for 90% cell death) | 48 | [18][19] |
| Non-small cell lung cancer | A549 | ~4 (for 90% cell death) | 48 | [18][19] |
Table 2: Effects of this compound on Protein Expression and In Vivo Tumor Growth
| Cancer Type | Cell Line/Model | Treatment | Effect | Reference |
| Breast Cancer | MDA-MB-231 | 10⁻⁷ M TAIII + HGF | Changed kinetics of p-ERK with a peak at 6h; Suppressed HGF-induced nuclear ATF2 expression. | [20] |
| Breast Cancer | MDA-MB-231 | 10⁻⁶ - 10⁻⁸ M TAIII + HGF | Concentration-dependent inhibition of HGF-induced COX2 gene expression. | [20] |
| Breast Cancer | MDA-MB-231 | 10⁻⁶ - 10⁻⁸ M TAIII + HGF | Concentration-dependent inhibition of HGF-induced MMP-9 gene expression. | [20] |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | 2.5, 5, and 10 mg/kg TAIII for 24 days | Significant increase in hepatic CYP2B10, MDR1, and CYP3A11 expression. | [21] |
| Colorectal Cancer | HCT116 p53+/+ | 12.5 µM TAIII | Time-dependent decrease in c-Myc protein expression. | [7] |
| Melanoma | B16-F10 injected C57BL/6 mice | TAIII treatment | Significantly reduced the total number of metastatic nodules in the lung. | [17] |
| Non-small cell lung cancer | H1299 and A549 | 0.5 µM and 1 µM TAIII for 24h | Significantly inhibited cell migration. | [18][19] |
| Taxol-resistant cancers | Nude mouse xenograft model | 2.5 and 5 mg/kg TAIII | Inhibited tumor growth and down-regulated PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways. | [22] |
Signaling Pathways and Visualizations
This compound modulates several key signaling pathways to exert its anti-cancer effects. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anti-cancer effects of this compound.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer[23]
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[24]
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[24]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[24]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[25][26]
-
Carefully remove the medium containing MTT.[23]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[23]
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.[25]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23][25]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key apoptotic proteins following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[27]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[27]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent[27]
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.[27]
-
Quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.[27]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[27]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.[27]
-
Analyze the band intensities using densitometry software.[27]
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol[13]
-
Propidium Iodide (PI) staining solution (containing RNase A)[13][28]
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them with cold PBS.[13]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.[13]
-
Incubate the fixed cells on ice for at least 30 minutes or store them at -20°C.[13]
-
Wash the cells with PBS to remove the ethanol.[13]
-
Incubate at room temperature for 15-30 minutes in the dark.[14]
-
Analyze the samples using a flow cytometer.[28]
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).[14]
Wound Healing (Scratch) Assay for Cell Migration
This protocol is used to assess the effect of this compound on the collective migration of cancer cells.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a pipette tip.[29]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.[29]
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to quantify cell migration.
Transwell Invasion Assay
This protocol is used to evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)[15]
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or paraformaldehyde)
-
Staining solution (e.g., crystal violet)[11]
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[2][11]
-
Harvest the cancer cells and resuspend them in serum-free medium containing the desired concentration of this compound or a vehicle control.[11]
-
Seed the cell suspension into the upper chamber of the coated inserts.[11]
-
Add medium containing a chemoattractant to the lower chamber.[11]
-
Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell invasion.[11]
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[11]
-
Fix the invading cells on the lower surface of the membrane.[11]
-
Stain the fixed cells with crystal violet.[11]
-
Count the number of stained cells in several random fields under a microscope to quantify invasion.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Transwell invasion and Matrigel assays [bio-protocol.org]
- 3. youtube.com [youtube.com]
- 4. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin [mdpi.com]
- 8. This compound is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. snapcyte.com [snapcyte.com]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. This compound inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits melanoma cell migration by suppressing COX-2 and in vivo tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation [ijbs.com]
- 19. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Suppresses Hepatocyte Growth Factor-Induced Invasive Activity through Sustained ERK Activation in Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MTT assay overview | Abcam [abcam.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. benchchem.com [benchchem.com]
- 28. ucl.ac.uk [ucl.ac.uk]
- 29. Wound healing assay - Wikipedia [en.wikipedia.org]
biological activities of Timosaponin AIII
An In-depth Technical Guide to the Biological Activities of Timosaponin AIII
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TAIII) is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, a plant used in traditional Chinese medicine for centuries.[1][2] Recent pharmacological studies have revealed its potent and diverse biological activities, positioning it as a promising candidate for drug development.[3][4] This technical guide provides a comprehensive overview of the core , with a focus on its anti-cancer, anti-inflammatory, neuroprotective, metabolic regulatory, cardiovascular, and antiviral effects. The information is presented with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and development.
Anti-Cancer Activity
This compound exhibits significant anti-tumor effects across a range of cancer types by inducing cytotoxicity, apoptosis, and cell cycle arrest, as well as inhibiting metastasis and angiogenesis.[3][5]
Cytotoxicity and Apoptosis Induction
TAIII selectively induces cell death in cancer cells while showing less cytotoxicity in normal cells.[6][7] Its pro-apoptotic effects are mediated through the regulation of key signaling molecules.[1][8]
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | [1][8] |
| HCT-15 | Colorectal Cancer | 6.1 | Not Specified | [1] |
| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | Not Specified | [1] |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | Not Specified | [1] |
| H1299 | Non-small Cell Lung Cancer | ~4 | 48 | [3] |
| A549 | Non-small Cell Lung Cancer | ~4 | 48 | [3] |
| BT474 | Breast Cancer | ~2.5 | 24 | [7] |
| MDAMB231 | Breast Cancer | Micromolar concentrations | 24 | [7] |
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is adapted from studies investigating TAIII-induced apoptosis.[9]
-
Cell Culture and Treatment: Seed cancer cells (e.g., A549/Taxol, A2780/Taxol) in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24-48 hours.
-
Cell Harvesting: After treatment, collect the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G2/M phase, in cancer cells.[3]
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is a standard method for analyzing cell cycle distribution.[10][11][12][13]
-
Cell Preparation: Culture and treat cells with this compound as described for the apoptosis assay.
-
Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Inhibition of Metastasis
TAIII has been shown to suppress the migration and invasion of cancer cells.[3]
Experimental Protocol: Wound Healing Assay
This is a common method to study cell migration in vitro.[14][15]
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration into the wounded area.
Signaling Pathways in Anti-Cancer Activity
This compound exerts its anti-cancer effects by modulating several key signaling pathways.[1][8][9]
Graphviz Diagram: TAIII-Modulated Anti-Cancer Signaling Pathways
Caption: Signaling pathways modulated by this compound in cancer cells.
Anti-Inflammatory Activity
This compound demonstrates potent anti-inflammatory properties by inhibiting key inflammatory pathways and reducing the production of pro-inflammatory mediators.[8][16]
Quantitative Data: Effects on Inflammatory Markers
| Cell/Animal Model | Treatment | Effect | Quantitative Change | Reference |
| LPS-stimulated macrophages | This compound | Inhibition of NF-κB and MAPK activation | Potent inhibition observed | [16] |
| TNBS-induced colitis in mice | Oral this compound | Reduction of pro-inflammatory cytokines | Significant reduction in IL-1β, TNF-α, and IL-6 levels | [16] |
| Scopolamine-treated mice | This compound | Reduction of neuroinflammation | Decreased expression of TNF-α and IL-1β in the brain | [8] |
| UVB-irradiated human keratinocytes | This compound | Reduction of inflammatory markers | Reduced up-regulation of COX-2, TNF-α, and IL-6 | [8] |
Experimental Protocol: Measurement of Cytokine Levels (ELISA)
This is a standard method for quantifying cytokine concentrations.
-
Sample Collection: Collect cell culture supernatants or serum from animal models treated with or without this compound and the inflammatory stimulus (e.g., LPS).
-
ELISA Procedure: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add the detection antibody, followed by incubation for 1-2 hours.
-
Substrate Addition: After another wash, add an enzyme-conjugated secondary antibody and incubate. Finally, add the substrate and stop the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate cytokine concentrations based on the standard curve.
Graphviz Diagram: TAIII-Modulated Anti-Inflammatory Signaling
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Timosaponin A3 Induces Anti-Obesity and Anti-Diabetic Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Timosaponin A3 Induces Anti-Obesity and Anti-Diabetic Effects In Vitro and In Vivo [mdpi.com]
- 6. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 8. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 9. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry | Staining [scribd.com]
- 13. Protocols – Flow cytometry [flowcytometry-embl.de]
- 14. Protocol for cutaneous wound healing assay in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.virginia.edu [med.virginia.edu]
- 16. This compound and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Timosaponin AIII: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timosaponin AIII, a steroidal saponin (B1150181) of significant interest in the pharmaceutical and biomedical fields, has demonstrated a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and insights into the experimental protocols used to elucidate its biological functions. The quantitative data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising natural compound.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the rhizome of Anemarrhena asphodeloides Bunge, a perennial plant belonging to the Liliaceae family.[2][4][5] This plant, commonly known as "Zhi Mu" in traditional Chinese medicine, has been used for centuries to treat various ailments.[2] The rhizomes of Anemarrhena asphodeloides are rich in a variety of bioactive compounds, with steroidal saponins (B1172615) being one of the most prominent classes.[2][4] this compound is considered one of the major and most active steroidal saponins within this plant.[2]
While Anemarrhena asphodeloides is the principal source, some studies have also identified this compound in plants of the Yucca genus, such as Yucca gloriosa and Yucca macrocarpa.[6] However, the concentration and ease of extraction from these sources are less characterized compared to Anemarrhena asphodeloides.
Isolation and Purification of this compound
The isolation of this compound from the rhizomes of Anemarrhena asphodeloides is a multi-step process involving extraction, enzymatic conversion (optional but recommended for higher yield), and chromatographic purification.
Extraction
The initial step involves the extraction of crude saponins from the dried and powdered rhizomes of Anemarrhena asphodeloides.
Experimental Protocol: Hot Water Reflux Extraction
-
Preparation of Plant Material: Dried rhizomes of Anemarrhena asphodeloides are pulverized into a coarse powder.
-
Extraction: The powdered rhizomes are refluxed with distilled water. A common solvent-to-material ratio is 10:1 (v/w). The extraction is typically performed at 100°C for 2 hours and repeated three times to ensure maximum yield.[2]
-
Filtration and Concentration: The combined aqueous extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Alternatively, a 70% methanol (B129727) or 75% ethanol (B145695) solution can be used for extraction at room temperature or under reflux, which can then be partitioned with n-butanol to enrich the saponin fraction.[4][7]
Enzymatic Transformation of Timosaponin BII to this compound
The content of this compound in the rhizomes can be relatively low. However, the rhizomes contain a higher concentration of Timosaponin BII, which can be enzymatically converted to this compound, significantly increasing the final yield.[8][9][10] This biotransformation is catalyzed by β-D-glycosidase.[9][10]
Experimental Protocol: Enzymatic Hydrolysis
-
Enzyme and Substrate Preparation: The crude extract obtained from the initial extraction is dissolved in a suitable buffer solution (e.g., pH 4.0).[8]
-
Enzymatic Reaction: β-D-glycosidase is added to the crude extract solution. The reaction is typically carried out at an optimal temperature of 55°C for 2 hours.[8] The recommended enzyme concentration is around 600 U/g of crude extract.[8]
-
Reaction Termination: The enzymatic reaction can be terminated by heating the mixture to denature the enzyme.
Chromatographic Purification
Following extraction and enzymatic treatment, a series of chromatographic techniques are employed to isolate and purify this compound to a high degree.
Experimental Protocol: Multi-step Chromatography
-
Macroporous Resin Column Chromatography: The concentrated extract from the enzymatic step is first subjected to column chromatography using an AB-8 macroporous resin.[9][10] The column is washed with water to remove sugars and other polar impurities, and then the saponin-rich fraction is eluted with a gradient of ethanol (e.g., 30-70%).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The enriched saponin fraction is further purified by preparative HPLC.[9][10] A C18 reversed-phase column is commonly used. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water. Fractions are collected and monitored by analytical HPLC or TLC.
-
Crystallization: The fractions containing pure this compound are combined, concentrated, and then crystallized from a suitable solvent system (e.g., methanol-water) to obtain highly purified this compound crystals (>97% purity).[9][10]
Quantitative Data
The yield and concentration of this compound can vary depending on the source material and the isolation method employed. The following tables summarize key quantitative data found in the literature.
Table 1: this compound Content in Anemarrhena asphodeloides
| Plant Part | Method of Quantification | This compound Content | Reference |
| Rhizomes | Not specified | 0.19–0.28% | [8] |
| 70% Methanol Extract | UPLC | 12.2 mg/g of extract | [4] |
| n-Butanol Fraction | UPLC | 40.0 mg/g of fraction | [4] |
| Crude Extract | UPLC-MS/MS | 33.6 mg/g of extract | [7] |
| Salt-processed Rhizome Extract | UPLC-MS/MS | 38.4 mg/g of extract | [7] |
Table 2: Yield of Purified this compound
| Starting Material | Isolation Method | Final Purity | Yield | Reference |
| 1 kg of Anemarrhena asphodeloides rhizomes | Enzymatic method combined with preparative liquid chromatography | > 97% | ~7 g | [9][10] |
Key Experimental Protocols for Biological Activity
The diverse pharmacological effects of this compound have been investigated through various in vitro and in vivo experimental models. Below are detailed methodologies for some of the key experiments.
Cell Viability and Cytotoxicity Assay
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-20 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis
Experimental Protocol: Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining
-
Cell Treatment: Cells are treated with this compound at desired concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software. For instance, treatment of MDA-MB-231 cells with 15 µM this compound for 24 hours increased the percentage of cells in the G2/M phase to 57.8% from a control of 17.99%.[11]
Apoptosis Assay
Experimental Protocol: Annexin V-FITC/PI Staining and Flow Cytometry
-
Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.
-
Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic. In one study, treating MDA-MB-231 cells with 15 µM this compound for 24 hours resulted in an apoptosis rate of 34.3%, compared to 5.6% in the control group.[11]
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-cancer activity.
Conclusion
This compound stands out as a natural product with significant therapeutic potential, primarily sourced from the rhizomes of Anemarrhena asphodeloides. The development of efficient isolation and purification protocols, particularly those incorporating enzymatic conversion, has made this compound more accessible for research and development. The detailed experimental methodologies and an understanding of the complex signaling pathways it modulates are crucial for advancing its journey from a traditional remedy to a modern therapeutic agent. This guide provides a solid technical foundation for researchers, scientists, and drug development professionals to build upon in their exploration of this compound.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the pharmacokinetics of this compound, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of highly purified this compound from rhizoma anemarrhenae through an enzymatic method combined with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
Timosaponin AIII: A Comprehensive Technical Guide on its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timosaponin AIII (TSAIII), a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. The evidence presented underscores the potential of TSAIII as a promising candidate for therapeutic development.
Introduction
This compound is a natural product with a complex chemical structure that dictates its biological functions[1]. Its multifaceted activities stem from its ability to interact with and modulate various cellular targets and signaling cascades[2][3]. Understanding the relationship between its structural features and biological activities is crucial for its development as a therapeutic agent and for the rational design of more potent and selective derivatives[4]. This guide synthesizes the current knowledge on the SAR of this compound, with a primary focus on its well-documented anti-tumor properties.
Structure-Activity Relationship of this compound
The biological activity of this compound is intrinsically linked to its unique chemical architecture, which consists of a steroidal aglycone (sarsasapogenin) and a sugar chain[5].
Key Structural Features for Activity:
-
The Sugar Moiety: The sugar chain attached to the aglycone is indispensable for the cytotoxic and autophagic activities of this compound. The aglycone alone, sarsasapogenin (B1680783), exhibits significantly weaker cytotoxicity, highlighting the critical role of the glycosidic component in its anti-cancer effects[5][6]. The number and position of these saccharide moieties are important for its activity[7][8].
-
The Steroidal Aglycone: While the sugar moiety is crucial, the steroidal backbone provides the scaffold for interaction with cellular membranes and proteins, contributing to its overall pharmacological profile.
Quantitative Data: Biological Activities of this compound
The cytotoxic effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.
Table 1: Anticancer Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-15 | Human Colorectal Cancer | 6.1 | [3] |
| HepG2 | Human Hepatocellular Carcinoma | 15.41 | [3][9] |
| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | [3] |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | [3] |
| HEp-2 | Human Laryngeal Carcinoma (RSV inhibition) | 1.0 | [2] |
Table 2: Other Biological Activities of this compound
| Activity | Target/Assay | IC50 (µM) | Citation |
| Anti-inflammatory | COX-2 Inhibition | 1.81 | [3] |
| Anti-inflammatory | 5-LOX Inhibition | 1.21 | [3] |
| Neuroprotective | Acetylcholinesterase (AChE) Inhibition | 35.4 | [10][11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the activity of this compound.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: To determine the effect of this compound on cell viability, cancer cells (e.g., HCT116, HT-29, DLD-1) are seeded in 96-well plates. After 24 hours, the cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent like DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability[12].
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: To assess cytotoxicity, NSCLC cells (H1299 and A549) are treated with this compound for 24, 48, and 72 hours. The release of LDH from damaged cells into the supernatant is measured using a commercially available kit. The absorbance is read at 490 nm[13].
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells treated with this compound are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[6][14].
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis, in tissue sections from xenograft models, the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is employed. Tumor sections are deparaffinized, rehydrated, and then incubated with TUNEL reaction mixture. The presence of apoptotic cells is visualized by fluorescence microscopy[14].
Western Blot Analysis
To investigate the effect of this compound on protein expression in signaling pathways, cells are treated with the compound, harvested, and lysed. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-Akt, Caspase-3). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[14][15].
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-cancer activity.
Pro-Apoptotic and Autophagic Signaling
This compound induces apoptosis and autophagy in cancer cells through the modulation of several key signaling pathways. It can inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, leading to the induction of autophagy[2][3]. Concurrently, it can trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases[5][9].
Caption: Pro-apoptotic and autophagic signaling pathways induced by this compound.
Anti-Metastatic Signaling
This compound has been shown to inhibit cancer cell migration and invasion by targeting multiple signaling pathways. It can suppress the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during metastasis. This inhibition is mediated through the downregulation of signaling cascades including ERK1/2, Src/FAK, and β-catenin[16].
Caption: Anti-metastatic signaling pathways inhibited by this compound.
Anti-Inflammatory Signaling
The anti-inflammatory effects of this compound are mediated, in part, by its ability to inhibit the NF-κB and MAPK signaling pathways. It can interfere with the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4), thereby preventing the downstream activation of pro-inflammatory transcription factors and the production of inflammatory cytokines[3][17].
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Conclusion
This compound is a promising natural compound with a well-defined structure-activity relationship, particularly in the context of cancer therapy. Its cytotoxicity is critically dependent on its glycosidic moiety, and it exerts its anti-tumor effects through the modulation of multiple, interconnected signaling pathways that control apoptosis, autophagy, and metastasis. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and its analogs as novel therapeutic agents. Future studies should focus on optimizing its pharmacokinetic properties and further elucidating its complex mechanisms of action to fully realize its therapeutic potential.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Timosaponin A-III induces autophagy preceding mitochondria-mediated apoptosis in HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Disrupts Cell-Extracellular Matrix Interactions through the Inhibition of Endocytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Timosaponin AIII: A Comprehensive Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Timosaponin AIII, a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated significant potential as a therapeutic agent, particularly in oncology.[1][2][3][4] Despite its promising pharmacological activities, the clinical development of this compound is hampered by its challenging pharmacokinetic profile, characterized by low oral bioavailability. This guide provides a detailed technical overview of the current understanding of the pharmacokinetics and bioavailability of this compound, compiling key data, experimental methodologies, and relevant biological mechanisms to support further research and development efforts.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been primarily investigated in rodent models. The data consistently indicate that the compound exhibits poor oral absorption and a relatively long half-life.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound following oral and intravenous administration in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of this compound After Oral Administration in Rats
| Parameter | Value (Mean ± SD) | Reference |
| Dose (mg/kg) | 20 | [1] |
| Cmax (ng/mL) | 120.90 ± 24.97 | [1] |
| Tmax (h) | 8 | [1] |
| t1/2 (h) | 9.94 | [1] |
| Absolute Oral Bioavailability (%) | 9.18 | [1] |
Table 2: Comparative Oral Pharmacokinetic Parameters of this compound in Rats from a Different Study
| Parameter | Value (Mean ± SD) | Reference |
| Dose (mg/kg) | 6.8 | [5] |
| Cmax (ng/mL) | 18.2 ± 3.1 | [5] |
| Tmax (h) | 2.3 ± 0.57 | [5] |
| t1/2 (h) | 4.9 ± 2.0 | [5] |
Factors Influencing Bioavailability
The low oral bioavailability of this compound is attributed to a combination of poor membrane permeability and low aqueous solubility.[1][6]
Permeability and Efflux
In situ and in vitro studies have demonstrated that this compound has low permeability across the intestinal epithelium.[1] The permeability coefficients in four different intestinal segments of rats were found to be in the range of 4.98 to 5.42 × 10⁻⁷ cm/s.[1]
Furthermore, this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.[1][6] A high efflux transport was observed, which was significantly reduced by the presence of a P-gp inhibitor.[1][6] This suggests that P-gp-mediated efflux plays a crucial role in limiting the intestinal absorption of this compound.
Solubility
This compound exhibits low solubility in aqueous solutions. The solubility in phosphate-buffered saline (PBS) has been reported to be 30.58 μg/mL.[1][6] This poor solubility likely contributes to its limited dissolution in the gastrointestinal tract, further hindering its absorption.
Metabolism
In vitro studies using rat liver microsomes have shown that this compound is poorly metabolized.[1][6] The metabolic half-life was determined to be over 12 hours, indicating that first-pass metabolism is not a significant contributor to its low bioavailability.[1][6]
Experimental Protocols
The following sections detail the methodologies employed in the key pharmacokinetic and bioavailability studies of this compound.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.[1][7]
-
Dosing:
-
Sample Collection: Blood samples were collected from the rats at designated time points after administration.[8] Plasma was separated for subsequent analysis.
Analytical Method
-
Technique: A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[1][7][8]
-
Sample Preparation: Plasma samples were typically pretreated using protein precipitation with acetonitrile.[7]
-
Chromatography: Chromatographic separation was achieved on a C8 or C18 analytical column.[7]
-
Mass Spectrometry: Detection was performed using a triple-quadrupole tandem mass spectrometer in the negative ion multiple reaction monitoring (MRM) mode.[7]
-
Internal Standard: Ginsenoside Re or ginsenoside Rg2 has been used as an internal standard for quantification.[7][8]
Permeability and Efflux Assays
-
In Situ Rat Intestinal Perfusion Model: This model was used to investigate the absorption of this compound in different segments of the rat intestine.[1]
-
In Vitro Caco-2 Cell Transport Model: The Caco-2 cell monolayer model was employed to study the transport and efflux of this compound across an intestinal epithelial barrier.[1] The role of P-gp was investigated by performing the transport study in the presence and absence of a P-gp inhibitor.[1][6]
Metabolism Study
-
Rat Liver Microsome Incubation: The metabolic stability of this compound was assessed by incubating the compound with rat liver microsomes.[1] The rate of its disappearance over time was monitored to determine its metabolic half-life.[1][6]
Visualizations
Experimental Workflow for Pharmacokinetic Study
Caption: Experimental workflow for a typical pharmacokinetic study of this compound.
Mechanism of Low Oral Bioavailability
Caption: Factors contributing to the low oral bioavailability of this compound.
Conclusion and Future Directions
The pharmacokinetic profile of this compound is characterized by low oral bioavailability, primarily due to its poor permeability, active efflux by P-gp, and low aqueous solubility.[1][6] Its metabolism appears to be a minor contributor to its disposition. These findings are crucial for the rational design of future studies and the development of strategies to enhance its therapeutic potential.
Future research should focus on:
-
Formulation Strategies: Development of novel drug delivery systems, such as nanoparticles, liposomes, or solid dispersions, to improve the solubility and absorption of this compound.
-
P-gp Inhibition: Co-administration with safe and effective P-gp inhibitors to overcome efflux-mediated resistance to absorption.
-
Prodrug Approaches: Design of more lipophilic or actively transported prodrugs of this compound to enhance its permeability.
-
Pharmacokinetic Studies in Other Species: Investigation of the pharmacokinetics of this compound in larger animal models to better predict its behavior in humans.
By addressing these challenges, the promising therapeutic efficacy of this compound may be translated into successful clinical applications.
References
- 1. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a Sensitive HPLC-MS/MS Method: Low Bioavailability Resulting from Poor Permeability and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of timosaponin B-II and A-III in rat plasma by LC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and Sensitive Determination of this compound in Rat Plasma by LC-MS/MS and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Timosaponin AIII: A Multifaceted Modulator of Neurodegenerative Disease Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a formidable challenge to modern medicine due to their complex and multifactorial pathologies. A hallmark of these conditions is the progressive loss of neuronal structure and function, often linked to protein misfolding, neuroinflammation, and oxidative stress. Timosaponin AIII (TAIII), a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has emerged as a promising therapeutic candidate. Traditionally used in Chinese medicine for its anti-inflammatory and anti-diabetic properties, recent research has illuminated its potent neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of this compound in the context of neurodegenerative diseases. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved, offering a critical resource for researchers and professionals in the field of neurotherapeutics.
Core Mechanisms of Action in Neurodegeneration
This compound exerts its neuroprotective effects through a multi-target approach, addressing several core pathological processes implicated in neurodegeneration.
1.1. Attenuation of Neuroinflammation A primary mechanism of this compound is its potent anti-inflammatory activity.[4][5] In the central nervous system, chronic inflammation mediated by microglia and astrocytes contributes significantly to neuronal damage. This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2][4] Studies in scopolamine-treated mice demonstrated that this compound significantly inhibited the increase of brain TNF-α and IL-1β expression.[1][2] This anti-inflammatory action is crucial for mitigating the cytotoxic environment that exacerbates neuronal loss in diseases like Alzheimer's.[5]
1.2. Modulation of Amyloid-β Pathophysiology In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a key pathological hallmark.[6][7] Timosaponins that possess a sarsasapogenin (B1680783) aglycone, such as this compound, have been identified as effective modulators of Amyloid Precursor Protein (APP) processing.[8] These compounds can lower the production of Aβ peptides, showing a preferential reduction of the highly neurotoxic Aβ42 species.[8] The proposed mechanism involves the suppression of β-cleavage of APP, without significantly affecting γ-secretase substrates, suggesting a targeted modulation rather than broad enzymatic inhibition.[8] Furthermore, oral administration of sarsasapogenin, the aglycone of this compound, and other timosaponins has been shown to improve memory dysfunction in animal models and lower brain Aβ42 levels in mice.[8][9]
1.3. Enhancement of Cholinergic Function A significant aspect of cognitive decline in Alzheimer's disease is linked to a deficit in the neurotransmitter acetylcholine (B1216132). This compound directly addresses this by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[1][4] By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the hippocampus, thereby ameliorating learning and memory deficits.[1] This mechanism is a cornerstone of several currently approved Alzheimer's therapies.
1.4. Promotion of Neuronal Health and Autophagy Beyond targeting specific pathologies, this compound and its related compounds also exhibit properties that promote general neuronal health. Intriguingly, treatment with sarsasapogenin and timosaponins has been shown to markedly stimulate neurite outgrowth in neuronal cell cultures, a vital property for therapies aimed at a disease characterized by neuronal loss.[8] Additionally, this compound is known to induce autophagy.[4][5] Autophagy is a critical cellular process for clearing misfolded protein aggregates and damaged organelles, which are common features in many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[10][11][12] By enhancing this cellular "housekeeping" mechanism, this compound may help reduce the burden of toxic proteins like Aβ and hyperphosphorylated tau.[11][13]
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the efficacy and pharmacokinetics of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Metric | Value | Cell/Assay Type | Reference |
|---|
| Acetylcholinesterase (AChE) | IC₅₀ | 35.4 µM | In vitro enzymatic assay |[1][4] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Administration Route | Dose | Cₘₐₓ | Tₘₐₓ | Reference |
|---|
| Oral | 50 mg/kg | Not explicitly stated, but peak effect observed at 5 hours | 4-6 hours |[1] |
Table 3: Effect of this compound on Neuroinflammation Markers
| Model | Treatment | Marker Measured | Result | Reference |
|---|---|---|---|---|
| Scopolamine-treated mice | This compound | Brain TNF-α | Significant Inhibition/Reduction | [1][2][4] |
| Scopolamine-treated mice | this compound | Brain IL-1β | Significant Inhibition/Reduction |[1][2][4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
3.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures AChE activity by quantifying the production of thiocholine (B1204863) when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Protocol:
-
Prepare a 100 mM sodium phosphate (B84403) buffer (pH 8.0).
-
In a 96-well microplate, add 25 µL of varying concentrations of this compound, 125 µL of DTNB solution, and 25 µL of AChE enzyme solution. A control group with buffer instead of the inhibitor is also prepared.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of acetylthiocholine (B1193921) iodide (ATCI) substrate solution.
-
Measure the absorbance at 412 nm every 5 minutes for 20 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3.2. Cell-Based Neuroprotection Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell viability by measuring the metabolic activity of mitochondrial oxidoreductase enzymes. These enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized for quantification.[14]
-
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Toxicity: Induce neurotoxicity by adding a toxic agent (e.g., Aβ₂₅₋₃₅ peptide or glutamate) to the wells and incubate for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
-
3.3. In Vivo Behavioral Testing (Morris Water Maze)
-
Principle: This test assesses spatial learning and memory in rodents. The animal must learn the location of a hidden platform in a circular pool of opaque water, using distal visual cues.
-
Protocol:
-
Animal Model: Induce memory deficits in mice using scopolamine (B1681570) (1 mg/kg, i.p.).
-
Treatment: Administer this compound (e.g., 10, 20 mg/kg, p.o.) or vehicle daily for a specified period before and during the behavioral testing.
-
Acquisition Phase (4-5 days): Conduct four trials per day. Place the mouse into the pool from one of four starting positions. Allow the mouse to swim for 60 seconds to find the hidden platform. If it fails, guide it to the platform.
-
Data Collection: Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
Probe Trial (24 hours after last acquisition trial): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Analysis: Compare escape latencies and time in the target quadrant between treatment groups to assess cognitive improvement.
-
3.4. Western Blotting for NF-κB Pathway Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol:
-
Protein Extraction: Homogenize brain tissue (e.g., hippocampus) or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB p65, total p65, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular pathways targeted by this compound and a typical experimental workflow.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for neurodegenerative diseases. Its ability to concurrently target multiple key pathological pathways—including neuroinflammation, amyloidogenesis, cholinergic deficits, and impaired autophagy—positions it as a promising candidate for a disease-modifying therapy.[4][7] The preclinical data, particularly its efficacy in animal models of cognitive impairment and its ability to modulate Aβ levels, are encouraging.[1][8]
However, further research is imperative. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets, such as APP processing enzymes and components of the NF-κB pathway. More extensive pharmacokinetic and pharmacodynamic studies are required to optimize dosing and delivery, especially concerning its ability to cross the blood-brain barrier effectively.[2][4] While the aglycone sarsasapogenin has shown brain penetration, a detailed profile for this compound itself is needed.[8] Investigating its efficacy in other neurodegenerative models, such as those for Parkinson's or Huntington's disease, could broaden its therapeutic potential. Ultimately, the multi-target nature of this compound aligns well with the complex etiology of neurodegenerative disorders, offering a holistic therapeutic strategy that contrasts with single-target approaches.
References
- 1. This compound, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Saponins in Treating Alzheimer’s Disease | Encyclopedia MDPI [encyclopedia.pub]
- 7. Therapeutic Candidates for Alzheimer’s Disease: Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of “sarsasapogenin-aglyconed” timosaponins as novel Aβ-lowering modulators of amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of neuronal autophagy and the implications in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Agent Clears Toxic Proteins, Reduces Inflammation and Improves Cognition in Neurodegeneration Models | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 14. benchchem.com [benchchem.com]
Timosaponin AIII: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timosaponin AIII, a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the discovery, history, and multifaceted biological activities of this compound. It details the methodologies for its extraction and isolation, summarizes its pharmacological effects through quantitative data, and elucidates its mechanisms of action via key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, oncology, and neuropharmacology, facilitating further investigation into the therapeutic potential of this promising compound.
Introduction: From Traditional Medicine to Modern Pharmacology
Anemarrhena asphodeloides Bunge, a member of the Liliaceae family, has been a staple in traditional Chinese medicine for over two millennia, where it is known as "Zhi Mu".[1][2] Historically, it has been used to treat a variety of ailments, including fever, inflammation, diabetes, and depression.[3] The scientific exploration of this plant's medicinal properties has led to the identification of numerous bioactive constituents, with steroidal saponins (B1172615) being among the most prominent.[1] Among these, this compound (TAIII) has garnered considerable attention for its potent and diverse pharmacological activities.[4]
TAIII is a key bioactive component of Anemarrhena asphodeloides and is often used as a marker for the quality control of herbal formulas containing this plant.[2] Early research focused on its isolation and structural elucidation, paving the way for extensive investigations into its biological effects. Subsequent studies have revealed its significant potential as an anti-cancer, anti-inflammatory, and neuroprotective agent, making it a promising candidate for further drug development.[1][5]
Discovery, Isolation, and Structural Elucidation
The discovery of this compound is rooted in the phytochemical investigation of Anemarrhena asphodeloides. It is one of several steroidal saponins isolated from the plant's rhizomes.[3][6]
Chemical Structure: this compound is a steroidal saponin characterized by a lipophilic steroidal aglycone and a hydrophilic glycoside moiety.[2]
-
IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5′S,6R,7S,8R,9S,12S,13S,16S,18R)-5′,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2′-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
-
Molecular Formula: C₃₉H₆₄O₁₃
-
Molecular Weight: 740.92 g/mol
The structural determination of this compound was accomplished through extensive spectroscopic analysis, including Mass Spectrometry (MS) and multi-dimensional Nuclear Magnetic Resonance (NMR) techniques.
Pharmacological Activities and Therapeutic Potential
Decades of research have illuminated the diverse pharmacological properties of this compound. It exhibits a remarkable ability to modulate various cellular signaling pathways, leading to a wide range of therapeutic effects.[1]
Anticancer Activity
The most extensively studied property of this compound is its potent anticancer activity. It has been shown to be selectively cytotoxic to a variety of cancer cells while being significantly less harmful to non-transformed cells.[7][8] Its anticancer effects are mediated through multiple mechanisms:
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and the release of cytochrome c from mitochondria.[4][9]
-
Cell Cycle Arrest: It can arrest the cell cycle at different phases, such as G0/G1 and G2/M, thereby inhibiting cancer cell proliferation.[1][2]
-
Inhibition of Metastasis and Angiogenesis: this compound has been shown to suppress the migration and invasion of cancer cells and inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[1][5]
-
Autophagy Modulation: It can induce autophagy, a cellular self-degradation process, which in some contexts can contribute to cell death.[2]
-
Overcoming Drug Resistance: Studies have indicated that this compound can enhance the sensitivity of cancer cells to conventional chemotherapy drugs.[1]
Neuroprotective Effects
This compound has demonstrated significant potential in ameliorating learning and memory deficits. It has been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and cognitive function.[3]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are well-documented. It can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β by inhibiting the activation of key inflammatory signaling pathways like NF-κB and MAPK.[1][2]
Antithrombotic Activity
This compound has been found to possess antiplatelet and antithrombotic activities, suggesting its potential in the prevention and treatment of cardiovascular diseases.[10]
Quantitative Data Presentation
The following tables summarize the cytotoxic activity of this compound against various human cancer cell lines, as demonstrated by its half-maximal inhibitory concentration (IC50) values.
| Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines | |
| Cell Line | IC50 Value (µM) |
| HepG2 (Hepatocellular Carcinoma) | 15.41[1][9] |
| HCT-15 (Colorectal Cancer) | 6.1[2][9] |
| A549/Taxol (Taxol-resistant Lung Cancer) | 5.12[2][9] |
| A2780/Taxol (Taxol-resistant Ovarian Cancer) | 4.64[2][9] |
| BT474 (Breast Cancer) | ~2.5 (after 24h)[7][8] |
| MDA-MB-231 (Breast Cancer) | ~6 (after 24h)[7][8] |
| HeLa (Cervical Cancer) | ~10 (after 48h)[7][8] |
| Table 2: Other Bioactivities of this compound | |
| Activity | IC50 Value (µM) |
| Acetylcholinesterase (AChE) Inhibition | 35.4[3] |
Experimental Protocols
This section provides an overview of the standard methodologies used in the research and development of this compound.
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of this compound from the rhizomes of Anemarrhena asphodeloides is as follows:
-
Extraction: The dried and powdered rhizomes are subjected to extraction with hot water under reflux.
-
Solvent Partitioning: The aqueous extract is then partitioned successively with different organic solvents, such as n-butanol, to enrich the saponin fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel.
-
Elution: The column is eluted with a solvent system, typically a mixture of chloroform, methanol, and water (e.g., 52:28:8 or 7:3:1, lower layer).[11]
-
Purification: Subfractions containing this compound are further purified by re-chromatography.
-
Crystallization: The purified compound is recrystallized, often from methanol, to obtain pure this compound.[11]
-
Identification: The chemical structure is confirmed by comparing its spectroscopic data (NMR, MS) with previously reported values.[11]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of this compound on cancer cells.[12][13][14]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[13][15]
-
MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration of about 0.5 mg/mL).[12]
-
Incubation: The plates are incubated for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[12][13]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[13]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[12][13] The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis by Western Blot
Western blotting is used to detect the expression of key proteins involved in the apoptotic pathway.[16][17][18]
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and then lysed using a RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[17]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[17]
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptotic markers such as cleaved caspases (e.g., caspase-3, -8, -9), cleaved PARP, and Bcl-2 family proteins (e.g., Bax, Bcl-2).[18][19][20]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Workflows and Signaling Pathways
Figure 1: General experimental workflow for the isolation and bio-evaluation of this compound.
Figure 2: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.
Conclusion
This compound, a natural product derived from a plant with a long history in traditional medicine, stands out as a promising molecule for modern therapeutic applications. Its well-characterized anticancer, neuroprotective, and anti-inflammatory properties, supported by a growing body of scientific evidence, underscore its potential for drug development. The detailed experimental protocols and elucidated mechanisms of action provided in this guide offer a solid foundation for researchers to build upon. Further preclinical and clinical studies are warranted to fully explore the therapeutic efficacy and safety of this compound, potentially leading to the development of novel treatments for a range of debilitating diseases.
References
- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses RAP1 Signaling Pathway to Enhance the Inhibitory Effect of Paclitaxel on Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 8. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Isolation of timosaponin A-III [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. This compound mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Timosaponin AIII: Mechanisms of Cell Cycle Regulation in Tumor Cells
An In-depth Technical Guide for Researchers
Introduction
Timosaponin AIII (TSAIII) is a bioactive steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, a plant used in traditional medicine for centuries.[1][2] Emerging research has highlighted its potent anti-tumor activities, including the inhibition of proliferation, induction of apoptosis, and suppression of metastasis across a variety of cancer types.[3][4] A primary mechanism underpinning its anti-proliferative effects is the targeted disruption of cell cycle progression.[1][5] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates the cell cycle in tumor cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism: Induction of Cell Cycle Arrest
This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest, preventing tumor cells from completing the division process. This arrest occurs predominantly at the G2/M phase in several cancer types, including breast and non-small-cell lung cancer, and at the G1 or G0/G1 phase in others, such as pancreatic and colorectal cancer.[5][6][7]
-
G2/M Phase Arrest: In breast cancer cell lines (MDA-MB-231 and MCF7) and non-small-cell lung cancer (NSCLC) cells, TSAIII has been shown to cause a significant accumulation of cells in the G2/M phase.[6][7] This arrest is often initiated by DNA damage, which activates checkpoint signaling pathways.[6] Key molecular events include the downregulation of critical G2/M transition proteins such as Cyclin B1, Cdc2 (also known as CDK1), and Cdc25C.[6][8]
-
G1/G0 Phase Arrest: In human melanoma A375-S2 cells and pancreatic cancer cells, TSAIII treatment leads to cell cycle arrest at the G0/G1 phase.[5][9] This is associated with an increased expression of cyclin-dependent kinase inhibitors like p21 and a decreased expression of G1-phase cyclins and kinases.[1][5]
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from published studies, including IC50 values for cytotoxicity and the specific effects on cell cycle phase distribution.
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Taxol-Resistant Lung Cancer | A549/Taxol | 5.12 | [1] |
| Taxol-Resistant Ovarian Cancer | A2780/Taxol | 4.64 | [1] |
| Hepatocellular Carcinoma | HepG2 | 15.41 | [1] |
| Colorectal Cancer | HCT-15 | 6.1 | [1] |
| Breast Cancer | BT474 | ~2.5 | [10] |
| Breast Cancer | MDA-MB-231 | ~6.0 | [10] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (µM) | Treatment Time (h) | % of Cells in G2/M Phase (Control vs. Treated) | Citation |
| MDA-MB-231 (Breast Cancer) | 10 | 24 | 17.99% vs. 23.35% | [6][8] |
| MDA-MB-231 (Breast Cancer) | 15 | 24 | 17.99% vs. 57.8% | [6][8] |
| MCF-7 (Breast Cancer) | 10 | 24 | 10.65% vs. 26.90% | [8] |
| MCF-7 (Breast Cancer) | 15 | 24 | 10.65% vs. 42.49% | [8] |
| H1299 & A549 (NSCLC) | Not specified | Not specified | G2/M arrest observed | [7][11] |
| HCT-15 (Colorectal Cancer) | Not specified | Not specified | G0/G1 and G2/M arrest observed | [5] |
Table 3: Effect of this compound on Apoptosis
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Control vs. Treated) | Citation |
| MDA-MB-231 (Breast Cancer) | 10 | 5.9% vs. 44.0% | [6] |
| MDA-MB-231 (Breast Cancer) | 15 | 5.9% vs. 67.5% | [6] |
| MCF-7 (Breast Cancer) | 10 | 9.5% vs. 23.5% | [6] |
| MCF-7 (Breast Cancer) | 15 | 9.5% vs. 43.3% | [6] |
Signaling Pathways Modulated by this compound
TSAIII-induced cell cycle arrest is the result of its complex interplay with multiple intracellular signaling pathways. Key pathways affected include the ATM/Chk2 and p38 MAPK pathways, which respond to cellular stress like DNA damage, and the PI3K/AKT/mTOR pathway, which is central to cell survival and proliferation.
ATM/Chk2 and p38 MAPK Signaling in G2/M Arrest
In breast cancer cells, TSAIII has been found to trigger DNA damage, leading to the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase and Checkpoint Kinase 2 (Chk2).[6] Simultaneously, it activates the p38 MAPK pathway.[6][12] These activated kinases phosphorylate and inactivate Cdc25C, a phosphatase required to activate the Cyclin B1/Cdc2 complex.[6] The inhibition of this complex prevents cells from entering mitosis, resulting in G2/M arrest and subsequent apoptosis.[6][13]
Inhibition of Pro-Survival PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. It is often hyperactivated in cancer. This compound has been shown to inhibit this pathway in several cancer models, including taxol-resistant lung and ovarian cancer cells.[1][14][15] By suppressing the phosphorylation (and thus activation) of key components like PI3K, AKT, and mTOR, TSAIII downregulates downstream survival signals, reduces the expression of anti-apoptotic proteins like Bcl-2, and contributes to cell cycle arrest and apoptosis.[1][16]
Experimental Protocols
Detailed and reproducible methodologies are critical for studying the effects of compounds like this compound. Below are generalized protocols for key assays used to determine its impact on the cell cycle and apoptosis.
Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Seeding and Treatment: Plate tumor cells (e.g., MDA-MB-231, MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10 µM, 15 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[8]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium, wash cells with ice-cold Phosphate-Buffered Saline (PBS), and detach adherent cells using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70-75% ethanol (B145695) dropwise while vortexing at a low speed to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A to degrade RNA and prevent non-specific staining. Incubate in the dark for 15-30 minutes at room temperature.[4][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[13]
Western Blot Analysis of Cell Cycle Proteins
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Methodology:
-
Protein Extraction: Following treatment with TSAIII, wash cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[7][11] Scrape the cells, incubate the lysate on ice, and then centrifuge at high speed to pellet cell debris. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the Bradford or BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[4] Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin B1, Cdc2, p-p38, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4]
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treatments.
Conclusion
This compound is a potent natural compound that effectively halts the proliferation of various tumor cells by inducing cell cycle arrest, primarily at the G2/M or G1 checkpoint. Its mechanism of action is multifaceted, involving the induction of DNA damage and the modulation of key signaling pathways such as ATM/Chk2, p38 MAPK, and PI3K/AKT/mTOR.[1][6] The ability of TSAIII to selectively target tumor cells and trigger apoptotic cell death following cell cycle arrest makes it an attractive candidate for further investigation in cancer drug development.[10][18][19] The data and protocols presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of this compound.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumor effect and mechanisms of this compound across diverse cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Migration and Invasion Abilities in Human Cervical Cancer Cells through Inactivation of p38 MAPK-Mediated uPA Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 7. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation [ijbs.com]
- 8. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 10. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 11. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. frontiersin.org [frontiersin.org]
- 18. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Timosaponin AIII and the mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timosaponin AIII (TAIII), a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has demonstrated significant anti-tumor activity in various cancer cell lines. A primary mechanism of its action involves the modulation of the mTOR (mechanistic target of rapamycin) signaling pathway. This technical guide provides a comprehensive overview of the interaction between this compound and the mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and workflows. The information is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction to this compound and the mTOR Pathway
This compound is a natural product that has garnered attention for its selective cytotoxicity towards tumor cells while exhibiting significantly less toxicity in non-transformed cells.[1][2] Its anticancer effects are multifaceted, including the induction of apoptosis and autophagy.[3][4] A key molecular target of this compound is the mTOR signaling pathway.[1][4]
The mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, metabolism, and survival.[5] It is often dysregulated in cancer, making it a prime target for therapeutic intervention.[6] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[7] this compound has been shown to primarily inhibit mTORC1, leading to downstream effects on protein synthesis and cell cycle progression.[1][4]
Quantitative Data: Efficacy of this compound
The following tables summarize the quantitative data regarding the effects of this compound on various cancer cell lines, with a focus on its impact on the mTOR signaling pathway and its cytotoxic effects.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| BT474 | Breast Carcinoma | ~2.5 µM | 24 hours | [1] |
| MDA-MB-231 | Breast Carcinoma | ~6 µM | 24 hours | [1] |
| HCT-15 | Colorectal Cancer | 6.1 µM | Not Specified | [2] |
| HeLa | Cervical Cancer | ~10 µM | 48 hours | [1] |
Table 2: Effective Concentrations of this compound for mTOR Pathway Inhibition
| Cell Line | TAIII Concentration | Effect on mTOR Pathway | Reference |
| BT474 | 2.5 µM | Inhibition of phosphorylation of mTOR (S2448), 4eBP1, and S6 ribosomal protein. | [1] |
| MDA-MB-231 | 5 µM | Inhibition of phosphorylation of S6 ribosomal protein. | [1] |
| A549/Taxol | Not Specified | Down-regulation of PI3K/Akt/mTOR pathway proteins. | [8] |
| A2780/Taxol | Not Specified | Down-regulation of PI3K/Akt/mTOR pathway proteins. | [8] |
| Jurkat | Not Specified | Suppression of the PI3K/Akt/mTOR signaling pathway. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound and the mTOR pathway.
Cell Culture and Treatments
-
Cell Lines: Human breast cancer cell lines (BT474, MDA-MB-231, MCF-7), immortalized non-transformed mammary epithelial cells (MCF10A), and human colorectal cancer cells (HCT-15) are commonly used.[1][2][10]
-
Culture Conditions: Cells are typically propagated according to the instructions provided by the supplier (e.g., ATCC).[1]
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 100 mM) and then diluted to the desired final concentrations in the cell culture medium.[1] Control cells are treated with a corresponding volume of DMSO.[1]
-
Treatment Concentrations and Durations: Effective concentrations of this compound for inhibiting the mTOR pathway and inducing apoptosis typically range from 2.5 µM to 15 µM, with treatment durations from 4 to 48 hours.[1][10]
Western Blot Analysis for mTOR Pathway Proteins
Western blotting is the primary method used to assess the phosphorylation status and expression levels of key proteins in the mTOR signaling pathway.
-
Cell Lysis:
-
After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer) containing protease and phosphatase inhibitors.[11]
-
The cell lysate is cleared by centrifugation to remove cellular debris.[12]
-
-
Protein Quantification:
-
The protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin [BSA] in Tris-buffered saline with Tween 20 [TBST]) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
The membrane is incubated with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation.[15] Key primary antibodies include those against:
-
The membrane is washed multiple times with TBST to remove unbound primary antibodies.[15]
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[15]
-
After further washing with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
-
Cell Viability and Apoptosis Assays
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability and the cytotoxic effects of this compound.[8]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify apoptosis.[1] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Discussion and Future Directions
The collective evidence strongly indicates that this compound exerts its anti-tumor effects, at least in part, through the potent inhibition of the mTORC1 signaling pathway. This leads to a reduction in the phosphorylation of key downstream effectors such as S6 ribosomal protein and 4E-BP1, ultimately resulting in decreased protein synthesis and cell growth, and the induction of apoptosis and autophagy.[1][3][4]
The selective cytotoxicity of this compound towards cancer cells makes it an attractive candidate for further preclinical and clinical development.[1][2] Future research should focus on elucidating the precise molecular interactions between this compound and the mTORC1 complex. Additionally, in vivo studies are warranted to evaluate the efficacy and safety of this compound in animal models of cancer. The combination of this compound with other chemotherapeutic agents that target different signaling pathways may also represent a promising strategy to enhance anti-tumor efficacy and overcome drug resistance.
Conclusion
This compound is a promising natural compound with demonstrated anti-cancer properties mediated through the inhibition of the mTOR signaling pathway. This technical guide has provided a consolidated resource of quantitative data, experimental protocols, and pathway diagrams to aid researchers in their investigation of this compound and its mechanism of action. Further exploration of this compound's therapeutic potential is highly encouraged.
References
- 1. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 4. This compound is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Assay validation of phosphorylated S6 ribosomal protein for a pharmacodynamic monitoring of mTOR-inhibitors in peripheral human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Timosaponin AIII-Induced Endoplasmic Reticulum Stress: A Technical Guide for Researchers
Abstract
Timosaponin AIII (TAIII), a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has demonstrated significant anti-tumor activity across a variety of cancer cell lines.[1][2] One of the key mechanisms underlying its cytotoxic effects is the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to TAIII-induced ER stress. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of TAIII. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core biological processes.
Introduction to this compound and Endoplasmic Reticulum Stress
This compound (TAIII) is a major bioactive constituent of Anemarrhena asphodeloides, a plant used in traditional Chinese medicine.[1] Emerging research has highlighted its potent anti-cancer properties, including the inhibition of proliferation, induction of cell cycle arrest, and promotion of apoptosis in tumor cells.[5][6] A pivotal mechanism of TAIII's action is its ability to induce endoplasmic reticulum (ER) stress.[3][7]
The ER is a critical organelle responsible for protein synthesis, folding, and modification, as well as calcium homeostasis. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response, ultimately leading to cell death. TAIII has been shown to trigger this pro-apoptotic arm of the UPR in cancer cells, making it a promising candidate for anti-cancer therapies.[3][4]
Molecular Mechanism of this compound-Induced ER Stress
TAIII induces ER stress primarily through the activation of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway, one of the three main branches of the UPR.[4][6] Upon ER stress, PERK autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[4][8] This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[4][8]
ATF4 is a key transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, crucially, apoptosis.[8] One of the primary pro-apoptotic targets of ATF4 is the C/EBP homologous protein (CHOP), also known as growth arrest and DNA damage-inducible gene 153 (GADD153).[9] CHOP, in turn, promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the expression of pro-apoptotic proteins.[6] This cascade ultimately leads to the activation of caspases and programmed cell death.[4][7]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |
| HCT-15 | Human Colorectal Cancer | 6.1 | Not Specified | Not Specified |
| A549 | Human Non-Small-Cell Lung Cancer | 10, 30 (for apoptosis) | Not Specified | Not Specified |
| H1299 | Human Non-Small-Cell Lung Cancer | 10, 30 (for apoptosis) | Not Specified | Not Specified |
| A375-S2 | Human Melanoma | Not Specified | Not Specified | Not Specified |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Not Specified |
| MDA-MB-231 | Human Breast Cancer | Not Specified | Not Specified | Not Specified |
| BT474 | Human Breast Cancer | Not Specified | Not Specified | Not Specified |
Data compiled from multiple sources.[6]
Table 2: Effects of this compound on ER Stress and Apoptosis Markers
| Cell Line | TAIII Concentration (µM) | Marker | Effect |
| MDA-MB-231 | Not Specified | p-eIF2α | Increased |
| BT474 | Not Specified | p-eIF2α | Increased |
| MDA-MB-231 | Not Specified | Caspase-4 | Activated |
| BT474 | Not Specified | Caspase-4 | Activated |
| Jurkat | Not Specified | Bax | Upregulated |
| Jurkat | Not Specified | Bcl-2 | Downregulated |
| A375-S2 | Not Specified | p-JNK, p-ERK | Increased |
Data compiled from multiple sources.[3][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced ER stress and apoptosis.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, BT474, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
TAIII Treatment: this compound (purity >98%) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Cells are treated with various concentrations of TAIII for specified time periods. A vehicle control (DMSO) is included in all experiments.
Western Blot Analysis
Western blotting is used to detect the expression levels of key proteins in the ER stress and apoptosis pathways.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.[10]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[11][12]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10] The membrane is then incubated with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP, cleaved caspase-3, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.[11]
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Harvesting: Both floating and adherent cells are collected after TAIII treatment.[13]
-
Staining: Cells are washed with cold PBS and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[13][14]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]
Measurement of Intracellular Reactive Oxygen Species (ROS)
ROS production is often associated with ER stress.
-
Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.[15]
-
TAIII Treatment: After probe loading, cells are treated with TAIII.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[16]
Intracellular Calcium (Ca2+) Imaging
ER stress can lead to the release of Ca2+ from the ER into the cytoplasm.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[17][18]
-
Imaging: After washing to remove excess dye, cells are imaged using a fluorescence microscope equipped with a calcium imaging system.[19]
-
Analysis: Changes in intracellular Ca2+ concentration are monitored by recording the fluorescence intensity over time following TAIII treatment.[20]
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: TAIII-induced ER stress signaling pathway.
Caption: Workflow for Western Blot Analysis.
Caption: Workflow for Apoptosis Assay.
Conclusion and Future Directions
This compound is a potent inducer of ER stress-mediated apoptosis in cancer cells, primarily through the PERK-eIF2α-ATF4-CHOP signaling axis.[3][4][9] This technical guide provides a comprehensive overview of the underlying mechanisms and the experimental protocols required to investigate these effects. The preferential cytotoxicity of TAIII towards tumor cells highlights its potential as a promising candidate for cancer therapy.[3][4]
Future research should focus on further elucidating the upstream molecular targets of TAIII that initiate the ER stress response. Investigating the interplay between TAIII-induced ER stress and other cell death pathways, such as autophagy, will provide a more complete understanding of its anti-cancer effects.[6][7] Additionally, in vivo studies are crucial to validate the therapeutic efficacy and safety of TAIII in preclinical cancer models. The development of novel drug delivery systems may also enhance the bioavailability and tumor-targeting capabilities of TAIII, paving the way for its clinical application.[6]
References
- 1. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 8. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The role of PERK-eIF2α-ATF4-CHOP pathway in the apoptosis of TM4 cells induced by bisphenol A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nacalai.com [nacalai.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 19. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: High-Purity Extraction and Purification of Timosaponin AIII from Anemarrhena asphodeloides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Timosaponin AIII (TAIII) is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a well-known herb in traditional Chinese medicine.[1][2][3] TAIII exhibits a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects, making it a compound of significant interest for drug development.[2][4][5] This document provides a detailed protocol for the extraction and purification of this compound to a high degree of purity (>97%). The described method combines solvent extraction, enzymatic biotransformation, macroporous resin chromatography, and preparative high-performance liquid chromatography (prep-HPLC).
I. Quantitative Data Summary
The following tables summarize the yield, purity, and analytical parameters associated with the this compound purification process and its analysis.
Table 1: this compound Purification Yield and Purity
| Purification Step | Recovery Rate (%) | Purity (%) | Final Yield (from 1 kg raw material) | Reference |
|---|---|---|---|---|
| Enzymatic Hydrolysate | - | - | - | [1] |
| Prep-HPLC | 56.4 ± 5.45 | 90.1 ± 0.93 | - | [1] |
| Crystallization | 60.6 ± 5.85 | > 97 (97.4 ± 0.31) | ~ 7 g |[1][4] |
Table 2: LC-MS/MS Parameters for this compound Quantification
| Parameter | Value | Reference |
|---|---|---|
| Chromatographic Column | Agilent Eclipse XDB-C18 (50 mm × 2.0 mm, 1.8 μm) | [6] |
| Mobile Phase | Acetonitrile-Methanol-Water (55:35:10) | [7] |
| Ionization Mode | Negative Ionization Electrospray | [6][8] |
| Detection Mode | Multiple-Reaction Monitoring (MRM) | [6][8] |
| Precursor/Product Ion Pair | 741.4 → 579.4 | [9] |
| Linearity Range (in rat plasma) | 11.14 to 1114 ng/mL | [6][8] |
| Lower Limit of Quantification (LLOQ) | 11.14 ng/mL | [6][8] |
| Extraction Recovery (from plasma) | 92.3% to 95.5% |[6] |
II. Experimental Workflow Diagram
The overall process for extracting and purifying this compound is outlined below. This multi-step approach is designed to maximize both yield and purity.
Caption: Workflow for this compound Extraction and Purification.
III. Detailed Experimental Protocols
Protocol 1: Extraction and Enzymatic Transformation
This protocol details the initial extraction from the plant material and the key enzymatic step to increase the yield of this compound.
-
Plant Material Preparation:
-
Start with dried rhizomes of Anemarrhena asphodeloides.
-
Grind the rhizomes into a fine powder (e.g., 60-mesh) to increase the surface area for extraction.[9]
-
-
Solvent Extraction:
-
Method A (Reflux): Reflux the powdered rhizomes (1 kg) with 75% ethanol (B145695) (v/v) three times, for 1 hour each time.[10] Combine the filtrates.
-
Method B (Ultrasonication): Mix the powdered rhizome with 70-80% ethanol. Perform ultrasound-assisted extraction at a frequency of 20-40 kHz and a temperature of 40-60°C for 20-40 minutes.[11]
-
Concentrate the combined ethanolic extract using a rotary evaporator under reduced pressure to obtain a crude extract liquid.[11]
-
-
Enzymatic Transformation of Timosaponin BII to this compound:
-
This compound is often present alongside Timosaponin BII. The biotransformation of Timosaponin BII into AIII using β-D-glycosidase can significantly enhance the yield.[1][4]
-
Add β-D-glycosidase directly to the crude extract liquid obtained in the previous step.[4]
-
Incubate the mixture under optimized enzymolysis conditions (specific pH, temperature, and duration as determined by monofactor experiments) to facilitate the complete transformation of Timosaponin BII to this compound.[1][4]
-
Protocol 2: Purification
This protocol describes the multi-step chromatographic and crystallization process to achieve high-purity this compound.
-
Macroporous Resin Column Chromatography:
-
Apply the enzymatic hydrolysate from Protocol 1 onto an AB-8 macroporous resin column.[4]
-
Wash the column with deionized water to remove sugars, salts, and other polar impurities.
-
Perform a stepwise gradient elution with increasing concentrations of ethanol (e.g., 10%, 30%, 50%, 90%) to separate the saponins (B1172615) from other compounds.[11] The fraction rich in saponins (typically the higher ethanol concentration fraction) is collected.[11]
-
Concentrate the target fraction using a rotary evaporator.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the concentrated saponin-rich fraction in a suitable solvent (e.g., methanol).
-
Purify the sample using a prep-HPLC system equipped with a C18 column.[4]
-
An isocratic mobile phase, such as Acetonitrile-Methanol-Water (55:35:10), can be effective.[7]
-
Monitor the elution using a suitable detector (e.g., UV or ELSD) and collect the fractions corresponding to the this compound peak. This step can yield a product with approximately 90.1% purity.[1]
-
-
Crystallization:
-
Combine and concentrate the high-purity this compound fractions from prep-HPLC.
-
Dissolve the residue in absolute ethanol.[11]
-
Allow the solution to stand at room temperature to induce crystallization.[11]
-
Collect the resulting white acicular crystals by filtration.
-
This final crystallization step is crucial for removing trace impurities and can increase the purity to over 97%.[1][4]
-
Protocol 3: Quality Control and Analysis
This protocol outlines the analytical method for verifying the purity and identity of the final product.
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the purified this compound crystals in methanol (B129727) to prepare a stock solution of known concentration.[9]
-
-
HPLC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).[6][12]
-
Inject the sample onto an analytical C18 column.[6]
-
Perform chromatographic separation using the conditions outlined in Table 2.
-
The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode, monitoring the specific precursor-to-product ion transition for this compound (MRM mode) to ensure specificity and sensitivity.[6][8][9]
-
Quantify the purity by comparing the peak area of this compound against a certified reference standard.[6] The final product should have a purity of >97%.[4]
-
IV. Mechanism of Action: Relevant Signaling Pathway
This compound has been shown to exert anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways. One such pathway is the MAPK/NF-κB signaling cascade, which plays a critical role in inflammation.
Caption: this compound inhibits pro-inflammatory gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of highly purified this compound from rhizoma anemarrhenae through an enzymatic method combined with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 6. Rapid and Sensitive Determination of this compound in Rat Plasma by LC-MS/MS and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phcog.com [phcog.com]
- 10. Comparison of the pharmacokinetics of this compound, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Note: Quantification of Timosaponin AIII in Rat Plasma Using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Timosaponin AIII is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides. It has demonstrated a range of pharmacological activities, including anti-cancer and neuroprotective effects. To support pharmacokinetic and drug metabolism studies, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in rat plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is highly selective and sensitive, employing a simple protein precipitation for sample preparation.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Ginsenoside Re (Internal Standard, IS, purity ≥ 98%)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid, analytical grade
-
Ultrapure water
-
Rat plasma (blank)
Instrumentation
-
HPLC System: Agilent 1290 Series or equivalent[1]
-
Mass Spectrometer: Agilent 6460A Triple Quadrupole LC/MS or equivalent[1]
-
Chromatographic Column: Agilent Eclipse XDB-C18 column (50 mm × 2.0 mm, 1.8 μm)[1]
Standard Solutions and Quality Control (QC) Samples Preparation
-
Stock Solutions: Prepare stock solutions of this compound (5.57 mg/mL) and Ginsenoside Re (IS, 7.40 mg/mL) by dissolving the accurately weighed compounds in methanol.[1] Store stock solutions at 4°C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for the calibration curve.
-
Calibration Standards: Spike 100 μL of blank rat plasma with the appropriate working solutions to obtain final concentrations of 11.14, 55.7, 111.4, 278.5, 557, and 1140 ng/mL.[1][2][3]
-
Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at three concentration levels: low (11.14 ng/mL), medium (557 ng/mL), and high (1114 ng/mL).[1]
Sample Preparation from Rat Plasma
A protein precipitation method is employed for sample preparation.[1]
-
To a 100 μL aliquot of plasma sample (calibration standard, QC, or unknown), add 20 μL of the internal standard working solution (7.4 μg/mL Ginsenoside Re).[1]
-
Add 300 μL of methanol to precipitate proteins.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at 17,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.[4]
-
Reconstitute the dried residue in 100 μL of methanol.[1]
-
Vortex for 5 minutes and then centrifuge at 19,000 x g for 10 minutes.[1]
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (50 mm × 2.0 mm, 1.8 μm)[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).[1]
-
Flow Rate: 0.4 mL/min[5]
-
Column Temperature: 25 °C[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1][2][3]
-
Drying Gas Temperature: 350 °C[1]
-
Drying Gas Flow: 10 L/min[1]
-
Capillary Voltage: -4500 V[1]
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (min) | Water (%) | Acetonitrile (%) |
| 0.0 | 90 | 10 |
| 2.0 | 10 | 90 |
| 3.0 | 10 | 90 |
| 3.1 | 90 | 10 |
| 5.0 | 90 | 10 |
This is an exemplary gradient program based on typical saponin analysis; specific timings should be optimized.
Table 2: MRM Parameters for this compound and IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| This compound | 915.5 | 753.4 | 200 | 180 | 30 |
| Ginsenoside Re (IS) | 945.5 | 485.3 | 200 | 190 | 50 |
Note: These parameters should be optimized for the specific instrument used.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 11.14 - 1114 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 11.14 ng/mL[1][2][3] |
| Intra-day Precision (RSD, %) | |
| Low QC | < 10%[2][6] |
| Mid QC | < 10%[2][6] |
| High QC | < 10%[2][6] |
| Inter-day Precision (RSD, %) | |
| Low QC | < 10%[2][6] |
| Mid QC | < 10%[2][6] |
| High QC | < 10%[2][6] |
| Accuracy (%) | 90.9% - 93.6% (within 6.4% to 9.1% deviation)[2][3][6] |
| Extraction Recovery (%) | 92.3% - 95.5%[1][3] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified MS/MS fragmentation of this compound.
References
- 1. Rapid and Sensitive Determination of this compound in Rat Plasma by LC-MS/MS and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Sensitive Determination of this compound in Rat Plasma by LC-MS/MS and Its Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. organomation.com [organomation.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Timosaponin AIII: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timosaponin AIII (TAIII) is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant used in traditional Asian medicine.[1] In recent years, TAIII has garnered significant attention in the scientific community for its potent anti-tumor activities across a variety of cancer types, including breast, liver, lung, and colorectal cancers.[2][3][4] It exerts these effects by modulating numerous cellular processes such as apoptosis, autophagy, cell cycle progression, and metastasis.[5] Notably, TAIII has demonstrated preferential cytotoxicity towards tumor cells while being significantly less harmful to non-transformed cells, making it an attractive candidate for cancer therapeutic development.[6][7]
These application notes provide a comprehensive overview of this compound's use in cell culture studies, summarizing its effects on various cell lines and detailing protocols for key experimental assays.
Mechanism of Action
This compound exhibits a multi-faceted anti-cancer effect by influencing several core cellular functions:
-
Induction of Apoptosis: TAIII is a potent inducer of programmed cell death. It activates both intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways. This is characterized by the activation of caspases (caspase-3, -7, -8, and -9), cleavage of poly-ADP ribose polymerase (PARP), and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[2][8]
-
Cell Cycle Arrest: TAIII can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[2][9] This arrest is often accompanied by the downregulation of key cell cycle regulatory proteins such as CyclinB1 and Cdc2.[9]
-
Modulation of Autophagy: TAIII can induce autophagy in cancer cells. While autophagy can sometimes be a survival mechanism for cells, in the context of TAIII treatment, it can also be a precursor to apoptosis.[5][6] The inhibition of TAIII-induced protective autophagy can enhance its pro-apoptotic effects.[7][10]
-
Inhibition of Migration and Invasion: TAIII has been shown to suppress the metastatic potential of cancer cells. It achieves this by inhibiting cell migration, invasion, and adhesion.[2][11][12] This involves the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and interference with cell-extracellular matrix interactions.[2][11][13]
-
Induction of Oxidative Stress: TAIII treatment can lead to an accumulation of reactive oxygen species (ROS) within cancer cells, causing oxidative damage to DNA, proteins, and lipids, which contributes to cell death.[10][14]
-
Induction of Ferroptosis: In some cancer types, such as non-small-cell lung cancer, TAIII can trigger ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[3]
Key Signaling Pathways Modulated by this compound
This compound's diverse cellular effects are mediated through its interaction with multiple critical signaling pathways.
Caption: TAIII inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been consistently shown to suppress the activation of this pathway in various cancer cells, including those resistant to conventional chemotherapy.[2][12][15] This inhibition leads to decreased cell proliferation and the induction of both apoptosis and autophagy.[5][16]
Caption: TAIII modulates MAPK pathways, inhibiting ERK and activating JNK/p38.
The Mitogen-Activated Protein Kinase (MAPK) pathways , including ERK, JNK, and p38, regulate cellular responses to a wide range of stimuli. TAIII has been shown to inhibit the Ras/Raf/MEK/ERK pathway, which is associated with decreased cancer cell migration and invasion.[2][11] Conversely, it often activates the stress-related JNK and p38 MAPK pathways, which contributes to the induction of apoptosis.[8][16]
Caption: TAIII induces apoptosis via caspase activation and Bcl-2 family modulation.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound vary across different cancer cell lines. The following tables summarize the effective concentrations and IC50 values reported in various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | [2][16] |
| HCT-15 | Colorectal Cancer | 6.1 | Not Specified | [16] |
| N2A-APPswe | Neuroblastoma | 2.3 | Not Specified | [16][17] |
Table 2: Effective Concentrations of this compound in Cell Culture Experiments
| Cell Line(s) | Cancer Type | Effective Concentration (µM) | Observed Effect | Citation |
| MDA-MB-231, MCF7 | Breast Cancer | 10 - 15 | G2/M phase arrest, apoptosis | [9] |
| 786-O, A-498 | Renal Cancer | 2 - 6 | Inhibition of migration and invasion (non-toxic) | [2] |
| A549, H1299 | Non-Small-Cell Lung Cancer | 1 | Induction of protective autophagy | [5] |
| A549, H1299 | Non-Small-Cell Lung Cancer | 4 - 30 | Induction of apoptosis, autophagy, and ferroptosis | [3][5] |
| C33A, HeLa, SiHa, CaSki | Cervical Cancer | 2 - 10 | Inhibition of cell viability | [18] |
| 143-B, HOS | Osteosarcoma | 2 - 10 | Inhibition of cell viability, induction of apoptosis | [19] |
| HCT116, HT-29, DLD-1 | Colorectal Cancer | 12.5 | Inhibition of colony formation | [4] |
Experimental Protocols
The following are detailed protocols for common assays used to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (dissolved in DMSO, stored at -20°C)[10]
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[20]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[21]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of TAIII (e.g., 0, 2, 5, 10, 15, 20, 30 µM). Include a "vehicle control" group treated with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[20]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control wells.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin-free detachment solution or gentle scraping, and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis
This technique is used to detect specific protein levels to confirm the modulation of signaling pathways.
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Caspase-3, PARP, GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Protein Extraction: After treatment with TAIII, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[22] Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[23] Quantify band intensity using software like ImageJ.
Experimental Workflow
Caption: A typical workflow for in vitro analysis of this compound's effects.
References
- 1. This compound inhibits melanoma cell migration by suppressing COX‐2 and in vivo tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 8. This compound mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. This compound inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. physiology.elte.hu [physiology.elte.hu]
- 21. ijbs.com [ijbs.com]
- 22. origene.com [origene.com]
- 23. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution of Timosaponin AIII for In Vitro Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Timosaponin AIII is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides. It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the solubilization of this compound and its preparation for use in cell-based experiments.
Physicochemical Properties and Solubility
This compound is a white to off-white solid. Its solubility is a key consideration for in vitro studies. It is soluble in several organic solvents but has poor solubility in aqueous solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | [2] |
| Butanol | Soluble | [2] |
| 80% Ethanol | Soluble | [2] |
| Aqueous Pentanol | Soluble | [2] |
| Water | Insoluble | [2] |
| Phosphate-Buffered Saline (PBS) | Low (30.58 µg/mL) | [3][4] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble (Commonly used for stock solutions) | [5] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Sterile, pyrogen-free water
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-weighing and Calculation:
-
The molecular weight of this compound is approximately 740.9 g/mol .
-
To prepare a 10 mM stock solution, calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.41 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 740.9 g/mol * 1000 mg/g = 7.41 mg/mL
-
-
-
Dissolution Procedure:
-
Aseptically weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile as nothing can survive in 100% DMSO. Filtration is generally not required and may lead to loss of compound due to membrane binding.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol for Preparation of Working Solutions
-
Dilution Strategy:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Example Dilution for a Final Concentration of 10 µM:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
This results in a final DMSO concentration of 0.1%.
-
Signaling Pathway and Experimental Workflow Visualization
This compound and the PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to exert its anti-cancer effects by modulating several signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target.[2][3][6][7] Inhibition of this pathway by this compound can lead to decreased cell proliferation, survival, and induction of apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR pathway inhibition by this compound.
Experimental Workflow for this compound Dissolution and Application
The following diagram outlines the key steps for preparing this compound for in vitro assays, from powder to final application in cell culture.
Caption: Workflow for this compound solution preparation.
Conclusion
This protocol provides a standardized method for the dissolution and preparation of this compound for in vitro research. Adherence to these guidelines, particularly regarding the use of DMSO as a solvent and the careful control of its final concentration in cell culture, is essential for achieving accurate and reproducible experimental outcomes. The provided visualizations of the PI3K/Akt/mTOR signaling pathway and the experimental workflow serve as helpful guides for researchers working with this promising natural compound.
References
- 1. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 5. This compound inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Studies with Timosaponin AIII
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting preclinical animal studies to investigate the therapeutic potential of Timosaponin AIII. This document summarizes the key pharmacological effects of this compound and offers step-by-step guidance on experimental design, animal model induction, and treatment protocols.
Introduction to this compound
This compound (TAIII) is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, a plant used in traditional Chinese medicine.[1][2][3] Emerging evidence from numerous animal studies highlights its diverse pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic properties.[1][2][4][5] These effects are attributed to its modulation of various cellular signaling pathways, making it a promising candidate for further drug development.[2][4][6]
Pharmacological Activities and Investigated Disease Models
This compound has been investigated in a range of animal models for various diseases. The following sections summarize the key findings and provide an overview of the experimental setups.
Anti-Cancer Activity
TAIII has demonstrated significant anti-tumor effects in various cancer models by inhibiting cell proliferation, inducing apoptosis and cell cycle arrest, suppressing metastasis, and overcoming drug resistance.[4][7][8][9]
Table 1: Summary of this compound Anti-Cancer Studies in Animal Models
| Cancer Type | Animal Model | Cell Line | TAIII Dosage | Administration Route | Key Findings | Reference |
| Breast Cancer | Nude Mice (Subcutaneous Xenograft) | MDA-MB-231 | 2.5, 5, 10 mg/kg | - | Inhibited tumor growth; Induced expression of CYP2B10, MDR1, and CYP3A11 in the liver. | [1] |
| Lung Cancer | Nude Mice (Subcutaneous Xenograft) | A549/T (Taxol-resistant) | 2.5, 5 mg/kg | - | Inhibited tumor growth; Down-regulated PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways. | [9] |
| Lung Cancer | C57BL/6J and Nude Mice (Subcutaneous Xenograft) | LLC and H1299 | - | Intraperitoneal | Prevented tumor growth by promoting ferroptosis. | [7] |
| Gastric Cancer | Nude Mice (Subcutaneous Xenograft) | AGS | 5, 10 mg/kg | Intraperitoneal | Inhibited tumor growth. | [10] |
| Melanoma | C57BL/6 Mice (Metastasis Model) | B16-F10 | - | - | Reduced the number of metastatic nodules in the lung; Reduced expression of COX-2 and NF-κB. | [11] |
| Colon Cancer | Nude Mice (Subcutaneous Xenograft) | HCT-15 | - | - | Significantly decreased tumor volume. | [2] |
Anti-Inflammatory Activity
TAIII exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, such as NF-κB and MAPK.[12]
Table 2: Summary of this compound Anti-Inflammatory Studies in Animal Models
| Disease Model | Animal Model | Inducing Agent | TAIII Dosage | Administration Route | Key Findings | Reference |
| Colitis | Mice | 2,4,6-trinitrobenzene sulfonic acid (TNBS) | - | Oral | Ameliorated colitis by inhibiting NF-κB and MAPK activation and restoring Th17/Treg balance. | [2][12] |
| Lung Inflammation | Mice | Lipopolysaccharide (LPS) | - | - | Showed therapeutic potential in an LPS-induced lung inflammation model. | [4] |
Neuroprotective Effects
TAIII has been shown to ameliorate cognitive deficits in animal models of neurodegenerative disease, primarily through its anti-inflammatory and acetylcholinesterase (AChE) inhibitory activities.[13]
Table 3: Summary of this compound Neuroprotective Studies in Animal Models
| Disease Model | Animal Model | Inducing Agent | TAIII Dosage | Administration Route | Key Findings | Reference |
| Learning and Memory Deficits | Mice | Scopolamine (B1681570) | - | Oral | Reversed scopolamine-induced memory deficits; Increased hippocampal acetylcholine (B1216132) levels; Inhibited AChE activity and neuroinflammation. | [13] |
Anti-Diabetic and Anti-Obesity Effects
Recent studies have highlighted the potential of TAIII in managing diabetes and obesity.[14][15]
Table 4: Summary of this compound Anti-Diabetic and Anti-Obesity Studies in Animal Models
| Disease Model | Animal Model | Diet/Inducing Agent | TAIII Dosage | Administration Route | Key Findings | Reference |
| Obesity and Diabetes | Mice | High-Fat Diet (HFD) | 10 mg/kg | - | Reduced body weight gain and food intake; Reduced the size of white adipocytes. | [14] |
| Diabetes | Mice | Alloxan | - | - | Timosaponin BII, a related compound, showed protective effects against diabetic nephropathy. | [16] |
| Diabetes | Mice | - | 1, 10 mg/kg | - | Promoted salivary flow in a diabetic mouse model. | [2] |
Experimental Protocols
Cancer Xenograft Model Protocol (Subcutaneous)
This protocol is suitable for evaluating the anti-tumor efficacy of this compound on various cancers.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, AGS)
-
Female BALB/c nude mice (5-6 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., DMSO, PBS)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100-150 µL of the cell suspension into the right flank of each mouse.[1][7][10]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Start measurements when tumors become palpable. Measure the tumor length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W^2) / 2.
-
Randomization and Treatment: Once the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=5-8 per group).
-
This compound Administration: Prepare TAIII at the desired concentrations (e.g., 2.5, 5, 10 mg/kg) in the appropriate vehicle. Administer the treatment (e.g., intraperitoneally) every other day for the duration of the study (e.g., 24 days).[1][10] The control group should receive the vehicle only.
-
Endpoint: Monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, histology).
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Culture] --> B[Cell Harvest & Resuspension]; B --> C[Subcutaneous Injection into Mice]; C --> D[Tumor Growth Monitoring]; D --> E[Randomization into Groups]; E --> F[TAIII or Vehicle Administration]; F --> G[Tumor Volume & Body Weight Monitoring]; G --> H[Euthanasia & Tumor Excision]; } caption: Workflow for Cancer Xenograft Model.
Chemically-Induced Colitis Model Protocol
This protocol describes the induction of colitis in mice to study the anti-inflammatory effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)[2][12] or Dextran sodium sulfate (B86663) (DSS)[17]
-
Ethanol
-
This compound
-
Vehicle control
-
Catheter
Procedure (TNBS-induced model):
-
Acclimatization: Acclimatize mice for one week before the experiment.
-
Induction of Colitis: Lightly anesthetize the mice. Intrarectally administer TNBS (e.g., 2.5 mg in 100 µL of 50% ethanol) using a catheter.
-
Treatment: Administer this compound orally at the desired dosage daily for a specified period (e.g., 3-7 days) starting from the day of TNBS administration.
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and rectal bleeding.
-
Endpoint: At the end of the study, euthanize the mice and collect the colon for measurement of length, macroscopic scoring of inflammation, and histological analysis.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Acclimatization of Mice] --> B[Intrarectal TNBS Administration]; B --> C[Oral Administration of TAIII or Vehicle]; C --> D[Daily Monitoring of Clinical Signs]; D --> E[Euthanasia & Colon Collection]; } caption: Workflow for TNBS-Induced Colitis Model.
Scopolamine-Induced Memory Impairment Model Protocol
This protocol is used to evaluate the neuroprotective effects of this compound on learning and memory.
Materials:
-
Male ICR mice (6-8 weeks old)
-
Scopolamine hydrobromide
-
This compound
-
Vehicle control
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance test)
Procedure:
-
Acclimatization and Habituation: Acclimatize mice for at least one week and habituate them to the testing room.
-
This compound Administration: Administer TAIII orally at the desired dosage. The timing of administration relative to scopolamine injection and behavioral testing is crucial and should be optimized.[13]
-
Induction of Memory Impairment: Inject scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before the acquisition trial of the behavioral test.
-
Behavioral Testing: Conduct behavioral tests such as the passive avoidance test or Morris water maze to assess learning and memory.
-
Biochemical Analysis: After behavioral testing, euthanize the mice and collect brain tissue (e.g., hippocampus) for analysis of acetylcholine levels, AChE activity, and neuroinflammatory markers.[13]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Acclimatization & Habituation] --> B[Oral Administration of TAIII]; B --> C[Scopolamine Injection]; C --> D[Behavioral Testing]; D --> E[Euthanasia & Brain Tissue Collection]; } caption: Workflow for Scopolamine-Induced Memory Impairment Model.
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.
Anti-Inflammatory Signaling
TAIII inhibits inflammation by suppressing the TLR4-NF-κB/MAPK signaling pathway.[12]
Anti-Cancer Signaling
In cancer, TAIII has been shown to inhibit the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, leading to decreased cell proliferation and survival.[9]
Pharmacokinetics and Toxicity
Pharmacokinetic studies in rats have shown that after oral administration, this compound has a long residence time in the body and is slowly excreted.[4] The peak plasma concentration (Cmax) is typically reached several hours after administration.[13] While generally considered to have a good safety profile, some studies have raised concerns about potential hepatotoxicity, which should be monitored in long-term studies.[2][5][6]
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential. The provided application notes and protocols offer a framework for researchers to design and execute robust preclinical animal studies to further elucidate its mechanisms of action and evaluate its efficacy in various disease models. Careful consideration of the animal model, dosage, administration route, and relevant endpoints is crucial for obtaining meaningful and translatable results.
References
- 1. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits melanoma cell migration by suppressing COX-2 and in vivo tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Timosaponin A3 Induces Anti-Obesity and Anti-Diabetic Effects In Vitro and In Vivo [mdpi.com]
- 15. Timosaponin A3 Induces Anti-Obesity and Anti-Diabetic Effects In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Timosaponin B-II ameliorates diabetic nephropathy via TXNIP, mTOR, and NF-κB signaling pathways in alloxan-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods of inducing inflammatory bowel disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Timosaponin AIII Administration in Mouse Models of Cancer: Application Notes and Protocols
Introduction
Timosaponin AIII (TAIII) is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides. It has garnered significant attention in oncological research due to its demonstrated anti-tumor properties in a variety of cancer types.[1][2] Preclinical studies utilizing mouse models have been instrumental in elucidating its therapeutic potential and mechanisms of action. TAIII has been shown to inhibit tumor growth, suppress metastasis, induce apoptosis and autophagy, and even reverse multidrug resistance.[1][3] Its multifaceted anti-cancer effects are attributed to its ability to modulate numerous cellular signaling pathways.[4] These application notes provide a comprehensive overview of the administration of this compound in various mouse models of cancer, summarizing key quantitative data and detailing experimental protocols to guide researchers in designing and executing in vivo studies.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various studies investigating the anti-tumor effects of this compound in different mouse cancer models.
Table 1: this compound in Breast Cancer Mouse Models
| Cancer Cell Line | Mouse Model | TAIII Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| MDA-MB-231 | Female BALB/c-nude mice | 2.5, 5, 10 mg/kg | Not Specified | 24 days | Induced expression of CYP2B10, MDR1, and CYP3A11 in liver tissues. | [5] |
| MDA-MB-231 | Female BALB/c-nude mice | 5, 10 mg/kg | Intraperitoneal injection (every other day) | 24 days | Significantly inhibited tumor growth; induced apoptosis in xenograft tumor cells. | [6] |
Table 2: this compound in Lung Cancer Mouse Models
| Cancer Cell Line | Mouse Model | TAIII Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| A549/Taxol | Nude mice | 2.5, 5 mg/kg | Not Specified | Not Specified | Inhibited tumor growth; down-regulated PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways. | [7] |
| LLC | C57BL/6J mice | 12.5, 50 mg/kg | Not Specified | Not Specified | Markedly suppressed tumor growth in a dose-dependent manner. | [8] |
| H1299 | BALB/c-nu/nu nude mice | 12.5, 50 mg/kg | Not Specified | Not Specified | Markedly suppressed tumor growth in a dose-dependent manner. | [8] |
Table 3: this compound in Other Cancer Mouse Models
| Cancer Type | Cancer Cell Line | Mouse Model | TAIII Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Gastric Cancer | AGS | Nude mice | 5, 10 mg/kg | Intraperitoneal injection (every two days) | Not Specified | Inhibited tumor growth. | [9] |
| Pancreatic Cancer | PANC-1 | Nude mice | Not Specified | Not Specified | Not Specified | Inhibited tumor growth by activating caspase-3 and down-regulating VEGF. | [10] |
| Colorectal Cancer | HCT-15 | Athymic nude mice | Not Specified | Not Specified | Not Specified | Significantly decreased tumor volume. | [10] |
| Cervical Cancer | SiHa | Female BALB/c nude mice | 5, 10 mg/kg | Oral gavage | 1 month | Significantly inhibited lung metastases. | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in mouse models of cancer.
Subcutaneous Xenograft Tumor Model
This is a widely used model to assess the effect of a compound on tumor growth.
-
Cell Culture: The selected cancer cell line (e.g., MDA-MB-231 for breast cancer, AGS for gastric cancer, H1299 for lung cancer) is cultured in appropriate media and conditions until a sufficient number of cells are obtained.[5][6][8][9]
-
Animal Model: Immunocompromised mice, such as BALB/c-nude or athymic nude mice, are typically used to prevent rejection of human tumor cells.[5][6][9]
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells in 150 µL of media or 6 x 10^5 AGS cells in 150 µL of PBS) is injected subcutaneously into the flank of the mouse.[5][6][9]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: V = (length × width²) / 2.[6][9]
-
This compound Administration: Once tumors reach a certain volume (e.g., ~100 mm³), mice are randomly assigned to control and treatment groups.[6] this compound is administered at the specified dosages and routes (e.g., intraperitoneal injection, oral gavage) and schedules (e.g., every other day).[6][9] The control group typically receives the vehicle (e.g., PBS + DMSO).[9]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.[6] Further analyses, such as TUNEL assays for apoptosis or Western blotting for protein expression, can be performed on the tumor tissue.[5][6]
Orthotopic and Metastasis Models
These models provide a more clinically relevant microenvironment for tumor growth and metastasis.
-
Orthotopic Model (e.g., Glioblastoma): Human glioblastoma U87MG cells can be implanted into the brain of orthotopic glioma mice to study the effect of this compound on brain tumors.[1]
-
Metastasis Model (e.g., Cervical Cancer): To study the effect on metastasis, cancer cells (e.g., SiHa) can be injected into the tail vein of immunodeficient mice. After a period, the mice are treated with this compound. The formation of metastatic nodules, for instance in the lungs, is then assessed at the end of the study.[11]
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects by modulating a complex network of signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways and a general experimental workflow.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for in vivo studies of this compound.
Conclusion
This compound has consistently demonstrated significant anti-tumor activity in a range of preclinical mouse models of cancer. The data and protocols summarized herein provide a valuable resource for researchers and drug development professionals. The compound's ability to target multiple oncogenic signaling pathways underscores its potential as a versatile therapeutic agent. However, it is important to note that the hydrophobicity and low bioavailability of this compound may present challenges for its clinical application, and the development of effective delivery systems is an area of ongoing research.[1][10] Future studies should continue to explore its efficacy in a wider array of cancer models, including patient-derived xenografts, and focus on optimizing its pharmacokinetic properties.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor effect and mechanisms of this compound across diverse cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation [ijbs.com]
- 9. This compound inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Identification of Timosaponin AIII Metabolites
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals engaged in the identification and quantification of Timosaponin AIII and its metabolites. The following protocols and data are compiled from various scientific studies to offer a comprehensive guide for analytical workflow development.
Introduction
This compound is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, a plant used in traditional medicine. It has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the metabolism of this compound is crucial for elucidating its mechanism of action, evaluating its pharmacokinetic profile, and ensuring its safety and efficacy in drug development. The primary metabolic pathways for this compound include deglycosylation, hydroxylation, and glycosylation, leading to the formation of various metabolites such as sarsasapogenin (B1680783) and Timosaponin AI.[1][2]
This document outlines detailed protocols for the analysis of this compound metabolites in biological matrices, summarizes key pharmacokinetic data, and illustrates the signaling pathways influenced by this compound.
Analytical Methods: UPLC-MS/MS for Metabolite Identification
A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is widely employed for the determination of this compound and its metabolites.[1][3]
Experimental Protocol: Analysis in Rat Plasma
This protocol provides a step-by-step guide for the analysis of this compound and its metabolites in rat plasma.
2.1. Sample Preparation (Protein Precipitation) [4]
-
Thaw frozen rat plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of methanol (B129727). To this mixture, it is recommended to add an internal standard (IS) for improved accuracy. A suitable IS is ginsenoside Re.[4]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 17,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water).
-
Vortex for 2 minutes to dissolve the analytes.
-
Centrifuge at 19,000 x g for 10 minutes to remove any remaining particulates.
-
Transfer the clear supernatant to a UPLC vial for analysis.
2.2. UPLC-MS/MS Conditions
-
Chromatographic System: Waters ACQUITY UPLC or equivalent.[5]
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.[5]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-8 min: 30-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) or a high-resolution mass spectrometer like a Q-TOF.[2][5]
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode is often used for saponins.[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for metabolite identification.
-
Typical MRM Transitions (Negative Mode):
-
This compound: m/z 739.4 → 577.3
-
Sarsasapogenin: m/z 415.3 → 271.2
-
Timosaponin AI: m/z 577.3 → 415.3
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Experimental Workflow
Quantitative Data Summary
The pharmacokinetic parameters of this compound have been investigated in several studies. The following table summarizes key quantitative data from oral administration in rats.
| Parameter | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| This compound | 20 (oral) | 120.90 ± 24.97 | 8.0 | 921.8 ± 289.0 | 9.94 | [1][6] |
| This compound | 6.8 (oral) | 18.2 ± 3.1 | 2.3 ± 0.57 | 150.5 ± 29.2 | 4.9 ± 2.0 | [7] |
| This compound | 19.2 (in Zhimu/Bai formula) | 94.4 ± 3.8 | 5.6 ± 0.9 | - | 3.5 ± 1.6 | [7] |
| This compound | 18.7 (in Zhimu extract) | 84.3 ± 8.6 | 5.2 ± 1.1 | - | 1.7 ± 0.2 | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Signaling Pathways Modulated by this compound
This compound and its metabolites have been shown to modulate several key signaling pathways involved in inflammation and cell survival.
Inhibition of NF-κB Signaling Pathway
This compound and its metabolite sarsasapogenin can inhibit the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[8]
Modulation of the PI3K/Akt/mTOR Signaling Pathway
This compound has been reported to influence the PI3K/Akt/mTOR pathway, which is critical for cell survival, proliferation, and autophagy.[9]
Conclusion
The analytical methods described provide a robust framework for the identification and quantification of this compound and its metabolites. The detailed protocols and workflow diagrams are intended to facilitate the implementation of these techniques in a laboratory setting. Furthermore, the summarized pharmacokinetic data and signaling pathway diagrams offer valuable insights into the biological activity of this compound, supporting its continued investigation as a potential therapeutic agent. Researchers are encouraged to adapt and optimize these protocols based on their specific instrumentation and experimental needs.
References
- 1. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a Sensitive HPLC-MS/MS Method: Low Bioavailability Resulting from Poor Permeability and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Sensitive Determination of this compound in Rat Plasma by LC-MS/MS and Its Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 8. Guide to Urine Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 9. Comparison of the pharmacokinetics of this compound, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Effects of Timosaponin AIII in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timosaponin AIII (TAIII), a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has demonstrated significant potential as an anticancer agent.[1][2][3][4] Emerging research indicates that the therapeutic efficacy of TAIII can be substantially enhanced when used in combination with conventional chemotherapeutic drugs. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound with various chemotherapeutic agents, offering a valuable resource for researchers in oncology and drug development.
The primary rationale for combination therapy is to achieve synergistic cytotoxicity, reduce drug dosages to minimize toxicity, and overcome mechanisms of drug resistance.[1][5] this compound has been shown to sensitize cancer cells to several standard chemotherapies, including doxorubicin (B1662922), 5-fluorouracil (B62378) (5-FU), paclitaxel (B517696), and gemcitabine, across a range of cancer types such as colorectal, breast, nasopharyngeal, and pancreatic cancer. The synergistic effects are often attributed to the modulation of key signaling pathways, including the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer.[6]
Data Presentation: Synergistic Cytotoxicity of this compound Combinations
The following tables summarize the cytotoxic effects of this compound and its combination with various chemotherapeutic agents in different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound and Chemotherapeutic Agents in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Doxorubicin IC50 | 5-Fluorouracil IC50 | Paclitaxel IC50 | Gemcitabine IC50 |
| HCT116 | Colorectal Cancer | ~25 µM[7] | 0.96 µM[3] | 19.87 µM (48h)[8], 23.41 µM[9] | - | - |
| CNE-1 | Nasopharyngeal Carcinoma | - | - | - | Not specified | - |
| HNE-2 | Nasopharyngeal Carcinoma | - | - | - | Not specified | - |
| A549/Taxol | Taxol-Resistant Lung Cancer | 5.12 µM[6] | - | - | - | - |
| A2780/Taxol | Taxol-Resistant Ovarian Cancer | 4.64 µM[6] | - | - | - | - |
| PANC-1 | Pancreatic Cancer | - | - | - | - | 38.01 µM[2], 48.55 nM (72h)[10] |
Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method). The values presented here are compiled from the cited literature.
Table 2: Reported Concentrations for Synergistic Combination Studies
| Combination | Cell Line | Cancer Type | Concentration | Observed Effect |
| This compound + Doxorubicin | HCT116 | Colorectal Cancer | TAIII: 12.5 µM[11] | Enhanced apoptotic effects[11] |
| This compound + 5-Fluorouracil | HCT116 | Colorectal Cancer | TAIII: 12.5 µM[11] | Enhanced apoptotic effects[11] |
| This compound + Paclitaxel | CNE-1, HNE-2 | Nasopharyngeal Carcinoma | TAIII: 15 µM + PTX: 8 µM[6] | Strengthened suppression of proliferation and promotion of apoptosis[6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and chemotherapeutic agents, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., HCT116, PANC-1)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, 5-FU; stock solution in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or their combination for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values using dose-response curve analysis software.
Analysis of Synergy: Combination Index (CI) Method
The Chou-Talalay method is a widely accepted method for quantifying the interaction between two or more drugs.[2][8][12][13][14]
Calculation: The Combination Index (CI) is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition of cell viability).
-
(D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The Dose Reduction Index (DRI) can also be calculated to determine the fold of dose reduction for each drug in a synergistic combination.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.[1][10][15]
Materials:
-
Cancer cell lines
-
This compound and chemotherapeutic agent
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the cell viability assay.
-
After treatment, harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the drug combinations on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound and chemotherapeutic agent
-
6-well plates
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells as described above.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This technique is used to investigate the effect of the drug combinations on the expression and phosphorylation of key proteins in signaling pathways like PI3K/AKT and ERK.[9][16][17]
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Key Signaling Pathways and Workflows
Signaling Pathways
This compound, in combination with chemotherapeutic agents, often exerts its synergistic anticancer effects by modulating critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. GATA1 Promotes Gemcitabine Resistance in Pancreatic Cancer through Antiapoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanisms and Tumor Biological Aspects of 5-Fluorouracil Resistance in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols: Developing a Timosaponin AIII-Based Liposomal Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timosaponin AIII (TAIII), a steroidal saponin (B1150181) extracted from the rhizome of Anemarrhena asphodeloides, has demonstrated significant potential as an anti-tumor agent.[1] Its therapeutic efficacy is, however, limited by its hydrophobicity and low bioavailability.[2][3] Liposomal delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery.[4] This document provides detailed protocols for the development and characterization of a this compound-based liposomal delivery system. TAIII can also act as a bilayer stabilizer in liposomes, potentially replacing cholesterol.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₄O₁₃ | [2] |
| Molecular Weight | 740.92 g/mol | [2] |
| Solubility | Soluble in methanol, butanol, 80% ethanol; Insoluble in water. | [2][6] |
| Oral Bioavailability | ~9.18% in rats | [6] |
Table 2: Representative Characteristics of this compound Liposomes
| Parameter | Value | Reference |
| Preparation Method | Thin-film hydration followed by sonication or extrusion | [7][8] |
| Lipid Composition (molar ratio) | DPPC:TAIII:DSPE-PEG2000 (e.g., specific ratios) | [5] |
| Mean Particle Size | 100 - 200 nm | [4][5] |
| Polydispersity Index (PDI) | < 0.2 | [4] |
| Zeta Potential | -10 to -30 mV | [4] |
| Encapsulation Efficiency | > 80% | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication.[8]
Materials:
-
This compound (TAIII)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Probe sonicator or extruder
-
Round-bottom flask
Procedure:
-
Dissolve appropriate amounts of DPPC, TAIII, and DSPE-PEG2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[8]
-
Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (Tc of DPPC is 41°C) to form a thin lipid film on the flask wall.[9]
-
Dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the Tc.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the suspension using a bath sonicator for 30 minutes.[9]
-
For further size reduction and to obtain a more uniform size distribution, use a probe sonicator (on ice to prevent lipid degradation) or an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).[9]
-
Store the prepared liposomal suspension at 4°C.
Protocol 2: Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is a critical parameter and is defined as the percentage of the drug that is successfully entrapped within the liposomes.[10] This protocol uses an ultracentrifugation method to separate the free drug from the encapsulated drug.[11]
Materials:
-
This compound-loaded liposome (B1194612) suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol or other suitable organic solvent to dissolve TAIII
-
Ultracentrifuge tubes
Equipment:
-
Ultracentrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Place a known volume of the liposomal suspension into an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the liposomes.[11]
-
Carefully collect the supernatant, which contains the unencapsulated (free) this compound.
-
Measure the concentration of TAIII in the supernatant using a validated HPLC or UV-Vis spectrophotometry method. This is the amount of free drug.
-
To determine the total amount of TAIII, take the same initial volume of the liposomal suspension and disrupt the liposomes by adding a suitable organic solvent (e.g., methanol) to release the encapsulated drug.[11]
-
Measure the total TAIII concentration in the disrupted liposome sample.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[11]
Protocol 3: In Vitro Drug Release Study
This protocol describes an in vitro drug release study using the dialysis method to assess the release profile of this compound from the liposomes.[12]
Materials:
-
This compound-loaded liposome suspension
-
Free this compound solution (as control)
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Release medium: PBS (pH 7.4) containing a small percentage of a surfactant like Tween 80 (e.g., 0.5%) to maintain sink conditions for the hydrophobic TAIII.[7]
-
Magnetic stirrer and stir bars
Equipment:
-
Beakers or flasks
-
Thermostatically controlled water bath or incubator
-
HPLC system or UV-Vis spectrophotometer
Procedure:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Pipette a known volume (e.g., 1 mL) of the this compound-loaded liposome suspension into a dialysis bag and securely seal both ends.
-
Prepare a control dialysis bag with the same concentration of free TAIII solution.
-
Immerse the dialysis bags in a beaker containing a defined volume of the release medium (e.g., 100 mL).
-
Place the beaker in a shaking water bath at 37°C with gentle agitation.[12]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)[13]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound-loaded liposomes
-
Free this compound solution
-
Empty liposomes (placebo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution
-
96-well microtiter plates
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of free this compound, TAIII-loaded liposomes, and empty liposomes in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. Metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for developing TAIII-liposomes.
Caption: TAIII-induced apoptosis signaling pathways in cancer cells.[13][14]
References
- 1. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody-modified liposomes for tumor-targeting delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel this compound-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a Sensitive HPLC-MS/MS Method: Low Bioavailability Resulting from Poor Permeability and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. eijppr.com [eijppr.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Measuring Timosaponin AIII-Induced Apoptosis Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Timosaponin AIII (TAIII), a steroidal saponin (B1150181) extracted from the traditional Chinese medicine Anemarrhena asphodeloides, has demonstrated significant anti-tumor activity across various cancer cell lines.[1] A key mechanism of its anti-cancer effect is the induction of apoptosis, or programmed cell death. This document provides detailed application notes and protocols for measuring this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis is a regulated process involving distinct biochemical and morphological changes. A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner leaflet of the plasma membrane to the outer surface.[2] Annexin V, a calcium-dependent protein, has a high affinity for PS.[2] When conjugated with a fluorochrome like FITC, Annexin V can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that binds to DNA but cannot cross the intact membrane of live or early apoptotic cells. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus.[2] This dual-staining method, analyzed by flow cytometry, allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
This compound-Induced Apoptotic Signaling Pathways
This compound induces apoptosis through multiple signaling pathways, often in a cell-type-dependent manner. Key pathways implicated in TAIII-induced apoptosis include:
-
DNA Damage and Cell Cycle Arrest: TAIII can trigger DNA damage, leading to the activation of the ATM/Chk2 and p38 MAPK signaling pathways, which in turn results in G2/M phase cell cycle arrest and subsequent apoptosis.[1][3]
-
MAPK Pathway Activation: The c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways can also be activated by TAIII, contributing to apoptosis.[4][5]
-
PI3K/AKT/mTOR Pathway Inhibition: TAIII has been shown to suppress the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation, thereby promoting apoptosis.[6][7]
-
Endoplasmic Reticulum (ER) Stress: TAIII can induce ER stress, leading to the activation of pro-apoptotic pathways.[8]
Below is a diagram illustrating the key signaling pathways involved in this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
Quantitative Data Summary
The apoptotic effect of this compound is dose-dependent. The following table summarizes the percentage of apoptotic cells induced by TAIII in various cancer cell lines as determined by flow cytometry.
| Cell Line | Concentration of this compound (µM) | Duration of Treatment (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| MDA-MB-231 | 0 (Control) | 24 | 5.9% | [1] |
| 10 | 24 | 44.0% | [1] | |
| 15 | 24 | 67.5% | [1] | |
| MCF-7 | 0 (Control) | 24 | 9.5% | [1] |
| 10 | 24 | 23.5% | [1] | |
| 15 | 24 | 43.3% | [1] | |
| HepG2 | 15 | 24 | >90% | [9] |
Experimental Protocol
This protocol provides a general procedure for analyzing this compound-induced apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
Materials and Reagents
-
This compound (TAIII)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
DMSO (for TAIII stock solution)
-
Microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Caption: Workflow for apoptosis analysis by flow cytometry.
Detailed Method
-
Cell Culture and Treatment:
-
Culture the chosen cell line in the appropriate complete medium until they reach the logarithmic growth phase.
-
Seed the cells in multi-well plates at a suitable density.
-
Prepare a stock solution of this compound in DMSO. Treat the cells with the desired final concentrations of TAIII. Include a vehicle control group treated with the same amount of DMSO.
-
Incubate the cells for the intended duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Staining:
-
Harvest the cells from each treatment group. For adherent cells, gently trypsinize and combine the detached cells with the supernatant, which may contain apoptotic cells.
-
Transfer the cell suspension to microcentrifuge tubes and centrifuge at approximately 300-600 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS, repeating the centrifugation step.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained (Annexin V-FITC only and PI only) control samples to set up the flow cytometer, including compensation and quadrant gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Application Notes and Considerations
-
Cell Line Variability: The optimal concentration of this compound and the incubation time required to induce apoptosis can vary significantly between different cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
-
Controls are Crucial: Always include a negative (vehicle-treated) control to establish baseline apoptosis levels. Positive controls (e.g., cells treated with a known apoptosis-inducing agent like staurosporine) can be useful for validating the assay.
-
Handling of Cells: Handle cells gently throughout the procedure, especially after treatment with TAIII, to avoid mechanical damage that could lead to false-positive PI staining.
-
Prompt Analysis: Analyze the stained cells as soon as possible (ideally within one hour) as the apoptotic process is dynamic, and prolonged incubation can lead to secondary necrosis.
-
Data Interpretation: The sum of early and late apoptotic populations (lower-right and upper-right quadrants) is typically reported as the total percentage of apoptotic cells.
-
Toxicity of TAIII: While TAIII shows potent anti-tumor activity, it has been observed to have less inhibitory effects on non-transformed cells, making it an attractive candidate for cancer therapy.[1] However, it is always advisable to test its cytotoxicity on relevant normal cell lines for your research context.
References
- 1. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis and autophagy in human melanoma A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
Application Notes and Protocols for Detecting Timosaponin AIII Pathway Activation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timosaponin AIII, a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has garnered significant interest for its diverse pharmacological activities, including potent anti-tumor effects.[1] Emerging research indicates that this compound exerts its therapeutic effects by modulating key cellular signaling pathways involved in apoptosis, cell proliferation, and survival. This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the activation of signaling pathways modulated by this compound, offering a crucial tool for researchers in cancer biology and drug development.
Signaling Pathways Activated by this compound
This compound has been shown to influence several interconnected signaling cascades, primarily leading to the induction of apoptosis and inhibition of pro-survival pathways in cancer cells. The principal pathways affected are:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. This compound has been observed to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, thereby suppressing cancer cell growth.[2][3][4]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Ras/Raf/MEK/ERK and JNK/p38 cascades, plays a critical role in cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the phosphorylation of key kinases within this pathway, such as ERK, JNK, and p38, often leading to cell cycle arrest and apoptosis.[5][6][7]
-
Apoptosis Pathway: this compound is a potent inducer of apoptosis. It activates the intrinsic (mitochondrial) and extrinsic pathways of apoptosis, characterized by the activation of caspases (caspase-3, -8, and -9), cleavage of Poly (ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[2][7][8]
Data Presentation: Summary of this compound Effects on Protein Expression
The following table summarizes the expected changes in protein expression and phosphorylation upon treatment with this compound, as determined by Western blot analysis. The data is compiled from various studies and represents a qualitative and semi-quantitative overview.
| Target Pathway | Target Protein | Expected Change with this compound Treatment | Cell Line Examples |
| PI3K/Akt/mTOR | p-PI3K | Decrease | Taxol-resistant lung and ovarian cancer cells |
| p-Akt (Ser473) | Decrease | Taxol-resistant lung and ovarian cancer cells, Renal carcinoma cells | |
| p-mTOR | Decrease | Taxol-resistant lung and ovarian cancer cells, T-cell acute lymphoblastic leukemia Jurkat cells | |
| MAPK | p-ERK1/2 | Decrease/Modulation | Taxol-resistant lung and ovarian cancer cells, Human non-small-cell lung cancer cells |
| p-JNK1/2 | Increase | Human promyelocytic leukemia HL-60 cells | |
| p-p38 | Increase | Human promyelocytic leukemia HL-60 cells, Breast cancer MDA-MB-231 and MCF7 cells | |
| Apoptosis | Cleaved Caspase-3 | Increase | Human promyelocytic leukemia HL-60 cells, Human melanoma A375-S2 cells |
| Cleaved Caspase-8 | Increase | Human promyelocytic leukemia HL-60 cells | |
| Cleaved Caspase-9 | Increase | Human promyelocytic leukemia HL-60 cells | |
| Cleaved PARP | Increase | Human promyelocytic leukemia HL-60 cells | |
| Bax | Increase | T-cell acute lymphoblastic leukemia Jurkat cells | |
| Bcl-2 | Decrease | T-cell acute lymphoblastic leukemia Jurkat cells | |
| Bax/Bcl-2 Ratio | Increase | T-cell acute lymphoblastic leukemia Jurkat cells |
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound signaling pathways.
Western Blot Experimental Workflow
Caption: Western blot experimental workflow.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to detect the activation of this compound-related signaling pathways.
Materials and Reagents
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound (appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (appropriate percentage for target proteins)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Recommended Primary Antibodies
| Target Protein | Supplier (Example) | Catalog # (Example) |
| p-PI3K | Cell Signaling Technology | 4228 |
| PI3K | Cell Signaling Technology | 4257 |
| p-Akt (Ser473) | Cell Signaling Technology | 4060 |
| Akt | Cell Signaling Technology | 4691 |
| p-mTOR | Cell Signaling Technology | 5536 |
| mTOR | Cell Signaling Technology | 2983 |
| p-ERK1/2 | Cell Signaling Technology | 4370 |
| ERK1/2 | Cell Signaling Technology | 4695 |
| p-JNK | Cell Signaling Technology | 9255 |
| JNK | Cell Signaling Technology | 9252 |
| p-p38 | Cell Signaling Technology | 4511 |
| p38 | Cell Signaling Technology | 8690 |
| Cleaved Caspase-3 | Cell Signaling Technology | 9664 |
| Caspase-3 | Cell Signaling Technology | 9662 |
| Cleaved PARP | Cell Signaling Technology | 5625 |
| PARP | Cell Signaling Technology | 9542 |
| Bax | Cell Signaling Technology | 2772 |
| Bcl-2 | Cell Signaling Technology | 2870 |
| β-Actin (Loading Control) | Cell Signaling Technology | 4970 |
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound for the desired time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE:
-
Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control (e.g., β-actin). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Conclusion
This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on key signaling pathways. By following this detailed protocol, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this compound and evaluate its potential as a therapeutic agent.
References
- 1. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Timosaponin AIII for Inducing Ferroptosis in Non-Small-Cell Lung Cancer
For research, scientific, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for utilizing Timosaponin AIII to induce ferroptosis in non-small-cell lung cancer (NSCLC) cells. The information is based on preclinical research and is intended for in vitro and in vivo laboratory use.
Introduction
This compound (Tim-AIII) is a steroidal saponin (B1150181) with demonstrated anticancer properties.[1][2][3] Recent studies have elucidated its mechanism of action in NSCLC, highlighting its ability to induce a specific form of programmed cell death known as ferroptosis.[1][2][4] Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides, presenting a novel therapeutic avenue for cancer treatment.[5][6] Tim-AIII triggers ferroptosis in NSCLC by binding to Heat Shock Protein 90 (HSP90), which facilitates the ubiquitination and subsequent degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][2][4][6]
Mechanism of Action
This compound enters NSCLC cells and directly binds to HSP90. This Tim-AIII-HSP90 complex then targets GPX4 for ubiquitination and degradation. The loss of GPX4 function leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death, characteristic of ferroptosis.[1][4][6][7] This process is also associated with the downregulation of other ferroptosis inhibitors like SLC7A11 and Ferritin Light Chain (FTL), and the upregulation of pro-ferroptotic markers such as Heme Oxygenase-1 (HMOX-1).[1]
Caption: this compound signaling pathway in NSCLC.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on NSCLC cell lines.
Table 1: Effect of this compound on NSCLC Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| H1299 | 0 | 48 | 100 ± 0 |
| 2 | 48 | ~75 ± 5 | |
| 4 | 48 | ~50 ± 6 | |
| 8 | 48 | ~25 ± 4 | |
| A549 | 0 | 48 | 100 ± 0 |
| 2 | 48 | ~80 ± 7 | |
| 4 | 48 | ~55 ± 5 | |
| 8 | 48 | ~30 ± 6 |
Table 2: Biomarkers of Ferroptosis in H1299 Cells Treated with this compound (4 µM for 48h)
| Biomarker | Control (Mean ± SD) | This compound (Mean ± SD) | Fold Change |
| Lipid ROS (Fluorescence Intensity) | 100 ± 10 | ~250 ± 20 | ~2.5 |
| Intracellular Iron (µM) | 1.0 ± 0.2 | ~2.5 ± 0.3 | ~2.5 |
| MDA Level (nmol/mg protein) | 5.0 ± 0.8 | ~12.5 ± 1.5 | ~2.5 |
| GSH Level (µM) | 10.0 ± 1.2 | ~4.0 ± 0.5 | ~0.4 |
Table 3: Effect of this compound on Ferroptosis-Related Protein Expression in H1299 Cells (4 µM for 48h)
| Protein | Relative Expression Level (Fold Change vs. Control) |
| GPX4 | ~0.25 |
| SLC7A11 | ~0.4 |
| FTL | ~0.5 |
| HMOX-1 | ~3.0 |
| SLC40A1 | ~0.6 |
Experimental Protocols
Caption: General experimental workflow for studying this compound.
Cell Culture
-
Cell Lines: Human NSCLC cell lines H1299 and A549 are commonly used.[1]
-
Culture Medium:
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculture: Passage cells when they reach 80-90% confluency.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Working Concentrations: Dilute the stock solution in the appropriate cell culture medium to achieve final concentrations ranging from 2 to 8 µM.
-
Treatment Duration: Treat cells for 48 hours for most ferroptosis-related assays.[1]
Cell Viability Assay (CCK-8)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Lipid ROS
-
Treat cells with this compound (e.g., 4 µM) for 48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in a buffer containing a lipid-peroxidation sensor dye (e.g., C11-BODIPY 581/591).
-
Incubate according to the manufacturer's instructions.
-
Analyze the fluorescence intensity by flow cytometry.
Intracellular Iron Assay
-
Culture cells in a 6-well plate and treat with this compound (e.g., 4 µM) for 48 hours.
-
Wash cells with PBS and lyse them.
-
Use a commercial iron assay kit to measure the intracellular iron concentration according to the manufacturer's protocol.
-
Normalize the iron concentration to the total protein content of the cell lysate.
Malondialdehyde (MDA) Assay
-
Treat cells with this compound (e.g., 4 µM) for 48 hours.
-
Collect cell lysates.
-
Use a commercial MDA assay kit, which is based on the reaction of MDA with thiobarbituric acid (TBA), to measure lipid peroxidation.
-
Measure the absorbance at the specified wavelength (typically 532 nm).
-
Calculate the MDA concentration and normalize to the protein concentration.
Glutathione (GSH) Assay
-
Treat cells with this compound (e.g., 4 µM) for 48 hours.
-
Prepare cell lysates.
-
Use a commercial GSH assay kit to determine the intracellular GSH levels.
-
Measure the absorbance or fluorescence according to the kit's instructions.
-
Normalize the GSH concentration to the total protein content.
Western Blot Analysis
-
Treat cells with this compound (e.g., 4 µM) for 48 hours.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-GPX4
-
Anti-HSP90
-
Anti-SLC7A11
-
Anti-FTL
-
Anti-HMOX-1
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software.
In Vivo Studies
For researchers planning to translate these findings to animal models, a subcutaneous xenograft tumor model in nude mice is a relevant starting point.[1][4]
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 1.6 x 10^6 H1299 cells) into the flanks of nude mice.[1]
-
Treatment Regimen: Once tumors are established, administer this compound (e.g., via intraperitoneal injection) and monitor tumor growth and animal well-being.
-
Analysis: At the end of the study, tumors can be excised for histological analysis and measurement of ferroptosis markers.
Troubleshooting and Considerations
-
Solubility: this compound has low water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Cell Line Variability: The sensitivity to this compound may vary between different NSCLC cell lines. It is advisable to perform dose-response and time-course experiments to determine the optimal conditions for each cell line.
-
Specificity of Ferroptosis: To confirm that cell death is indeed due to ferroptosis, co-treatment with a ferroptosis inhibitor such as Ferrostatin-1 (Fer-1) can be performed.[4] Fer-1 should rescue the cells from this compound-induced death.[4] Conversely, inhibitors of other cell death pathways like apoptosis (Z-VAD-FMK), necroptosis (Nec-1), and autophagy (CQ) should not reverse the effects of this compound.[1]
Caption: Logic for confirming ferroptosis-specific cell death.
References
- 1. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation [ijbs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation [ijbs.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Timosaponin AIII Cytotoxicity
Introduction to Timosaponin AIII and its Cytotoxic Properties
This compound (TAIII) is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, a plant used in traditional medicine.[1][2] TAIII has garnered significant interest in oncological research due to its potent and selective cytotoxic effects against various cancer cell lines, while exhibiting lower toxicity towards normal, non-transformed cells.[3][4][5] Its anticancer activities are multifaceted, encompassing the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cell survival and proliferation.[1][3][6]
The cytotoxic mechanisms of this compound involve the activation of distinct pro-apoptotic pathways.[7] Notably, TAIII has been shown to inhibit the mTOR signaling pathway and induce endoplasmic reticulum (ER) stress, both of which contribute to its tumor-selective killing.[4][5][7] Furthermore, TAIII can trigger DNA damage and activate pathways such as ATM/Chk2 and p38 MAPK, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[8] Studies have also indicated that TAIII can induce autophagy, a cellular self-degradation process, which in some contexts can be a pro-survival mechanism that, if inhibited, could enhance the cytotoxic effects of TAIII.[4][9]
These diverse mechanisms make this compound a promising candidate for development as a cancer therapeutic agent.[4][7] Accurate and reliable assessment of its cytotoxic effects is crucial for its preclinical evaluation. This document provides detailed protocols for commonly used cell viability assays to quantify the cytotoxicity of this compound.
Data on this compound Cytotoxicity
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | IC50 (µM) | Reference |
| HCT-15 | Human Colon Cancer | Not Specified | Not Specified | 6.1 | [10] |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 24 | 15.41 | [3] |
| A549/Taxol | Taxol-resistant Lung Cancer | MTT | Not Specified | 5.12 | [10] |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | MTT | Not Specified | 4.64 | [10] |
| AsPC-1 | Pancreatic Cancer | Not Specified | Not Specified | 22.1 | [11] |
| BT474 | Breast Cancer | Annexin-PI Staining | 24 | ~2.5 | [4] |
| MDA-MB-231 | Breast Cancer | Annexin-PI Staining | 24 | ~5 | [4] |
| MCF10A | Non-transformed Breast Epithelial | Annexin-PI Staining | 24 | >10 | [4] |
Experimental Workflow for Cytotoxicity Testing
The general workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent measurement of cell viability using an appropriate assay.
Cell Viability Assay Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12][15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
WST-1 (Water Soluble Tetrazolium Salt) Assay
The WST-1 assay is a convenient alternative to the MTT assay. It utilizes a water-soluble tetrazolium salt that is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan dye, eliminating the need for a solubilization step.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
WST-1 reagent
-
Multi-channel pipette
-
Microplate reader (absorbance at 420-480 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[17][18]
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[17] Measure the absorbance at a wavelength between 420 nm and 480 nm (maximum absorbance is around 440 nm).[17] Use a reference wavelength of >600 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of lactate (B86563) dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[19][20] It is a reliable method for quantifying cell lysis.
Materials:
-
This compound stock solution
-
Complete cell culture medium (preferably with low serum to reduce background LDH levels)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
Multi-channel pipette
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the experiment.[21]
-
Background control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[21]
-
Incubation with Substrate: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[21]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Signaling Pathways of this compound-Induced Cytotoxicity
This compound induces cytotoxicity in cancer cells through multiple signaling pathways, primarily leading to apoptosis and cell cycle arrest.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 4. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 6. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. cellbiologics.com [cellbiologics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Timosaponin AIII Solubility for Experimental Success
Welcome to the technical support center for Timosaponin AIII. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a steroidal saponin (B1150181) with poor aqueous solubility. It is practically insoluble in water but shows good solubility in organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
This compound is readily soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] Methanol, butanol, 80% ethanol, and aqueous pentanol (B124592) can also be used.
Q3: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer for my experiment. What should I do?
This is a common issue due to the hydrophobic nature of this compound. Refer to the troubleshooting guide below for detailed strategies to prevent precipitation, such as using co-solvents, adjusting the final DMSO concentration, or employing solubility-enhancing formulations.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at 0.1% or lower. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q5: Are there methods to improve the aqueous solubility of this compound for in vivo studies?
Yes, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of this compound for in vivo applications. These include the use of co-solvent systems, liposomal encapsulation, and complexation with cyclodextrins.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During Dilution in Aqueous Media
-
Cause: this compound is highly hydrophobic and will precipitate when the concentration of the organic solvent in the final aqueous solution is too low to maintain its solubility.
-
Solutions:
-
Optimize Co-solvent Concentration: If your experimental system allows, maintain a low percentage of the initial organic solvent (e.g., DMSO) in the final aqueous solution. You will need to determine the maximum tolerable solvent concentration for your specific assay.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween 80, can help to maintain this compound in solution by forming micelles.
-
Employ Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with improved aqueous solubility.
-
Prepare a Liposomal Formulation: Encapsulating this compound within liposomes creates a stable aqueous dispersion suitable for many experimental applications.[2][3][4]
-
Issue 2: Difficulty in Preparing a Concentrated Aqueous Stock of this compound
-
Cause: Due to its inherent poor water solubility, preparing a concentrated stock solution of this compound directly in water or aqueous buffers is not feasible.
-
Solution: Always prepare a high-concentration primary stock solution in an appropriate organic solvent like DMSO or DMF. This stock can then be serially diluted into your experimental medium using the techniques described in Issue 1 to avoid precipitation.
Data Presentation: this compound Solubility
| Solvent/System | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Water | Insoluble | |
| PBS containing 0.5% Tween 80 (v:v) | Sufficient for release studies from liposomes | [2] |
| DMSO, PEG300, Tween-80, Saline Co-solvent System | Clear solution at ≥ 2.5 mg/mL (for Timosaponin BII, a related compound) | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film evaporation and ultrasonic technique.[2][3]
-
Lipid Film Formation:
-
Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) in chloroform (B151607) at a desired molar ratio (e.g., 4:1).
-
Dissolve this compound in methanol.
-
Mix the lipid and this compound solutions in a round-bottom flask.
-
Evaporate the solvents using a rotary evaporator at 60°C for approximately 20 minutes to form a thin, solid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with phosphate-buffered saline (PBS) at 60°C to create a suspension.
-
Incubate the suspension for 1 hour at 60°C.
-
-
Sonication:
-
Sonicate the suspension using an ultrasound probe in an ice bath for 30 minutes (e.g., 2 seconds sonication followed by a 3-second rest period) to form liposomes.
-
Protocol 3: Formulation of this compound for In Vivo Studies using a Co-solvent System
This protocol is adapted from a formulation developed for a related saponin, Timosaponin BII, and may require optimization for this compound.[5]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix well.
-
The final solution will contain 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with a this compound concentration of 2.5 mg/mL.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanisms for enhancing this compound aqueous solubility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Novel this compound-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Antibody-modified liposomes for tumor-targeting delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Low Bioavailability of Timosaponin AIII in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Timosaponin AIII (TAIII).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor aqueous solubility: this compound has a low solubility in phosphate-buffered saline (PBS) solution, measured at 30.58 μg/mL, which limits its dissolution in the gastrointestinal tract.[1][2]
-
Low intestinal permeability: Studies have shown that this compound has difficulty being absorbed across the intestinal wall.[1][2] This is further compounded by the presence of P-glycoprotein (P-gp) efflux pumps, which actively transport the compound back into the intestinal lumen.[1][2]
Q2: What is the absolute oral bioavailability of this compound that has been reported?
A2: The absolute oral bioavailability of this compound in Sprague-Dawley rats has been reported to be approximately 9.18%.[1][2][3][4]
Q3: Are there any strategies to improve the bioavailability of this compound?
A3: Yes, several formulation strategies have been explored to enhance the bioavailability of this compound. These include:
-
Liposomal formulations: Encapsulating this compound in liposomes can improve its solubility and extend its circulation time in the bloodstream.[5][6][7][8][9] Antibody-modified liposomes, such as those targeting the CD44 receptor, can further enhance tumor-specific delivery.[7][8]
-
Nanocomposite hydrogels: Graphene oxide-based nanocomposite hydrogels have been shown to improve the bioavailability of this compound and provide a slower, more sustained release.[10]
-
Co-administration with other compounds: The pharmacokinetic profile of this compound can be influenced by co-administering it with other herbal extracts or compounds. For instance, the Zhimu/Baihe formula has been shown to improve its pharmacokinetic parameters.[11]
Q4: How is this compound metabolized in the body?
A4: In vivo, this compound is primarily metabolized to sarsasapogenin.[12][13] Studies using rat liver microsomes have shown that this compound itself is hardly metabolized, with a half-life of over 12 hours, suggesting that its clearance is not primarily due to hepatic metabolism.[1][2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | Consider formulating this compound in a lipid-based delivery system such as liposomes or self-microemulsifying drug delivery systems (SMEDDS) to improve solubility and dissolution. |
| P-glycoprotein (P-gp) mediated efflux in the intestine. | Co-administer a P-gp inhibitor to reduce the efflux of this compound back into the intestinal lumen.[1][2] | |
| Rapid clearance of this compound from circulation after intravenous injection. | Uptake by the reticuloendothelial system (RES). | Formulate this compound in stealth liposomes (PEGylated liposomes) to reduce RES uptake and prolong circulation time.[8] |
| Inconsistent in vitro dissolution results. | Inappropriate dissolution medium. | Use a dissolution medium that better mimics the in vivo gastrointestinal environment, potentially including surfactants or biorelevant media (e.g., FaSSIF, FeSSIF). |
| Difficulty in detecting this compound in plasma samples. | Low plasma concentrations below the limit of detection of the analytical method. | Utilize a highly sensitive analytical method such as HPLC-MS/MS for quantification.[1][2] |
| Poor extraction recovery from plasma. | Optimize the sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to ensure efficient recovery of this compound from the plasma matrix. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (2 mg/kg) | Reference |
| Cmax (ng/mL) | 120.90 ± 24.97 | - | [1][2] |
| Tmax (h) | 8 | - | [1][2] |
| t1/2 (h) | 9.94 | - | [1][2] |
| AUC (ng·h/mL) | 921.8 ± 289.0 (25 mg/kg) | - | [11] |
| Absolute Bioavailability (%) | 9.18 | - | [1][2] |
Table 2: Effect of Formulation on this compound Pharmacokinetics
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Free TAIII (6.8 mg/kg) | 18.2 ± 3.1 | 2.3 ± 0.57 | 150.5 ± 29.2 | 4.9 ± 2.0 | [11] |
| TAIII in Zhimu/Baihe formula (6.4 mg/kg) | 22.2 ± 6.5 | 3.15 ± 0.62 | 206.0 ± 45.1 | 9.9 ± 2.8 | [11] |
| TAIII-loaded Liposomes (LP) | - | - | 1.7-fold > free TAIII | 14.2-fold > free TAIII | [7] |
| Anti-CD44 antibody-modified LP (CD44-LP) | - | - | 1.9-fold > free TAIII | 10.7-fold > free TAIII | [7] |
Experimental Protocols
In Situ Single-Pass Intestinal Perfusion in Rats
This method is used to determine the intestinal permeability of a drug.
Objective: To measure the effective permeability (Peff) of this compound across different segments of the rat intestine.
Methodology Outline:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats. Surgically expose the small intestine and cannulate the desired intestinal segment (e.g., duodenum, jejunum, ileum, colon).
-
Perfusion Solution Preparation: Prepare a perfusion solution containing this compound at a known concentration in a suitable buffer (e.g., Krebs-Ringer buffer). Include a non-absorbable marker (e.g., phenol (B47542) red) to correct for any water flux.
-
Perfusion: Perfuse the intestinal segment with the prepared solution at a constant flow rate.
-
Sample Collection: Collect the outlet perfusate at regular time intervals.
-
Analysis: Analyze the concentration of this compound and the non-absorbable marker in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Calculation: Calculate the effective permeability (Peff) using the following equation: Peff = (-Q * ln(Cout / Cin)) / (2 * π * r * L) Where Q is the perfusion flow rate, Cout and Cin are the corrected outlet and inlet concentrations of the drug, r is the radius of the intestine, and L is the length of the perfused segment.
Caco-2 Cell Transwell Assay
This in vitro model is widely used to predict the intestinal permeability of drugs.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Methodology Outline:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, which typically takes 21 days.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Assay (Apical to Basolateral):
-
Add the transport buffer containing this compound to the apical (AP) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37°C.
-
At predetermined time points, collect samples from the BL side and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical):
-
Add the transport buffer containing this compound to the BL side.
-
Add fresh transport buffer to the AP side.
-
Incubate and collect samples from the AP side as described above.
-
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for assessing this compound bioavailability.
Logical Relationship
Caption: Factors contributing to the low bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a Sensitive HPLC-MS/MS Method: Low Bioavailability Resulting from Poor Permeability and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a S...: Ingenta Connect [ingentaconnect.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Novel this compound-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel this compound-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody-modified liposomes for tumor-targeting delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody-modified liposomes for tumor-targeting delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
minimizing Timosaponin AIII off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Timosaponin AIII in experiments, with a focus on minimizing potential off-target effects and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (TAIII) is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides. It is widely recognized for its potent anti-tumor activities.[1][2] TAIII does not have a single target but rather exerts its effects through modulating multiple signaling pathways involved in cancer progression. Its primary mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, mediating autophagy, and inhibiting cancer cell migration and invasion.[1][3][4][5]
Q2: What are the potential "off-target" effects of this compound in an experimental setting?
While this compound is investigated for its therapeutic effects, in a specific experimental context, some of its known biological activities might be considered "off-target" if they are not the primary focus of the study. These can include:
-
Broad-spectrum cytotoxicity: At higher concentrations, TAIII can exhibit significant cytotoxicity across various cancer cell lines.[3][6][7] It is crucial to determine the optimal concentration to achieve the desired effect without inducing widespread cell death that could confound results.
-
Induction of autophagy: this compound can induce autophagy, which can sometimes act as a pro-survival mechanism for cancer cells, potentially interfering with experiments aimed at studying apoptosis.[3][4]
-
Modulation of multiple signaling pathways: TAIII is known to affect numerous signaling pathways, including PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and NF-κB.[3][8][9] If your research is focused on a single pathway, its effects on others could be considered off-target.
-
Effects on the extracellular matrix (ECM): TAIII can disrupt cell-ECM interactions by inhibiting the internalization of proteins like integrins, which may be an unintended effect in studies not focused on cell adhesion or migration.[10][11]
Q3: How can I minimize the risk of observing off-target effects in my experiments with this compound?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the minimal concentration of TAIII that produces the desired on-target effect.[12]
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[12]
-
Genetic Knockdown/Knockout: To confirm that the observed phenotype is due to the modulation of a specific target or pathway, use techniques like CRISPR-Cas9 or siRNA to silence the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.[12]
-
Phenotypic Screening: Assess the overall effect of this compound on the cell or organism to gain a broader understanding of its biological activity and potential side effects.[13]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct target engagement in intact cells.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of unexpected cell death | Concentration of this compound is too high, leading to broad cytotoxicity. | Perform a dose-response curve to determine the IC50 value for your specific cell line and use the lowest effective concentration.[12] |
| Inconsistent results between experiments | Variation in cell line passages, confluency, or treatment duration. Off-target protein expression may vary between cell lines.[12] | Standardize all experimental parameters. Test the effect of this compound on multiple cell lines to confirm the on-target effect. |
| Observed phenotype does not match expected on-target effect | The phenotype may be a result of this compound's effect on an alternative signaling pathway. | Use specific inhibitors for other known pathways affected by TAIII (e.g., PI3K, ERK inhibitors) to dissect the signaling cascade.[3][9] |
| Difficulty in distinguishing between apoptosis and autophagy | This compound is known to induce both processes.[3][4] | Use specific inhibitors of autophagy (e.g., 3-methyladenine) or apoptosis (e.g., Z-VAD-FMK) to differentiate between the two cellular responses.[3] |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | [3][8] |
| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | Not Specified | [5] |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | Not Specified | [5] |
| HCT-15 | Colon Cancer | Not Specified (effective at 2-5 mg/kg in vivo) | 4 weeks (in vivo) | [14] |
| BT474 | Breast Cancer | ~2.5 | 24 | [7] |
| MDA-MB-231 | Breast Cancer | ~5 | 24 | [7] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line and establish the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5, 10 µmol/L) for 24, 48, or 72 hours.[6][15] Include a vehicle-only control group.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for a further 1-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the activation state of key signaling proteins.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 10, 20, 40, 60 minutes) to observe changes in protein phosphorylation.[16]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).
-
Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for minimizing and identifying off-target effects.
References
- 1. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor effect and mechanisms of this compound across diverse cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation [ijbs.com]
- 7. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Disrupts Cell–Extracellular Matrix Interactions through the Inhibition of Endocytic Pathways [jstage.jst.go.jp]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. benchchem.com [benchchem.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. Cytotoxic and antineoplastic activity of timosaponin A-III for human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Timosaponin AIII Dosage for Cancer Cell Lines: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Timosaponin AIII in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in cancer cell lines?
A1: The effective concentration of this compound can vary significantly depending on the cancer cell line. Generally, concentrations ranging from 1 µM to 30 µM have been reported to induce anti-cancer effects such as apoptosis, cell cycle arrest, and inhibition of proliferation[1]. For specific IC50 values, refer to the data tables below.
Q2: this compound treatment is not inducing apoptosis in my cancer cell line. What could be the reason?
A2: There are several potential reasons for this observation:
-
Concentration: The concentration of this compound may be too low. In some non-small-cell lung cancer (NSCLC) cells, a low concentration (1 µM) was found to only induce autophagy, which can protect cancer cells from apoptosis[1]. Higher concentrations (10 µM and 30 µM) were required to promote both autophagy and apoptosis[1].
-
Cell Line Specificity: The response to this compound is cell-line specific. The underlying molecular mechanisms and signaling pathways can differ between cancer types[2].
-
Autophagy Induction: this compound is a known inducer of autophagy. In some cases, this can be a survival mechanism for cancer cells, counteracting the apoptotic effect[1]. Consider co-treatment with an autophagy inhibitor like 3-methyladenine (B1666300) (3-MA) to enhance apoptosis[1].
Q3: I am observing cytotoxicity in my non-cancerous control cell line. Is this expected?
A3: While this compound has been shown to be preferentially cytotoxic to tumor cells, some effects on non-cancerous cells can occur, especially at higher concentrations[3][4]. For instance, in the non-cancerous colon cell line CCD-18Co, cell viability was not affected at concentrations up to 25 µM, but decreased at higher concentrations[5]. It is crucial to determine the therapeutic window for your specific cell lines.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways involved in cancer progression. These include the inhibition of the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which are often associated with multidrug resistance[1]. It can also activate JNK and ERK pathways to promote apoptosis and mediate the ATM/Chk2 and p38 MAPK signaling pathways[1][3].
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays (MTT, CCK-8).
-
Possible Cause: this compound may have low bioavailability and hydrophobicity, leading to inconsistent concentrations in the culture medium[1].
-
Solution: Ensure complete dissolution of this compound in a suitable solvent like DMSO before diluting in culture medium. Prepare fresh dilutions for each experiment. It is also important to perform a dose-response curve to identify the optimal concentration for your experiments[6].
Issue 2: High concentrations of this compound are leading to unexpected cell death mechanisms.
-
Possible Cause: At high concentrations, this compound might induce hepatotoxicity due to the activation of oxidative stress[1]. This could lead to necrotic cell death rather than the intended apoptotic pathway.
-
Solution: Carefully titrate the concentration of this compound to find the optimal balance between inducing apoptosis in cancer cells and minimizing off-target toxicity. Consider using concentrations within the reported IC50 range for your cell line (see tables below).
Issue 3: Difficulty in interpreting the role of autophagy in this compound-treated cells.
-
Possible Cause: Autophagy can have a dual role, either promoting cell death or cell survival[7]. In some cancer cells, this compound-induced autophagy can suppress apoptosis[1].
-
Solution: To elucidate the role of autophagy, use autophagy inhibitors (e.g., 3-MA, chloroquine) or activators (e.g., rapamycin) in combination with this compound. Assess markers of both apoptosis (e.g., caspase-3 cleavage, Annexin V staining) and autophagy (e.g., LC3-II conversion, p62 degradation).
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | [1] |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | [1] |
| HCT116 | Colorectal Cancer | >25 | [5] |
| HT-29 | Colorectal Cancer | >25 | [5] |
| DLD-1 | Colorectal Cancer | >25 | [5] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [8] |
| HCC-LM3 | Hepatocellular Carcinoma | Not specified | [8] |
| HeLa | Cervical Cancer | >10 | [9] |
| C33A | Cervical Cancer | >10 | [9] |
| SiHa | Cervical Cancer | >10 | [9] |
| CaSki | Cervical Cancer | >10 | [9] |
| PC3 | Prostate Cancer | ~12-16 (after 24h) | [10] |
| C4-2 | Prostate Cancer | ~8-12 (after 24h) | [10] |
Table 2: Effective Concentrations of this compound for Specific Cellular Effects
| Cell Line | Effect | Concentration (µM) | Reference |
| A549 & H1299 | Autophagy Induction | 1 | [1] |
| A549 & H1299 | Autophagy & Apoptosis | 10, 30 | [1] |
| MDA-MB-231 & MCF7 | G2/M Arrest & Apoptosis | 15 | [3] |
| H1299 & A549 | Inhibition of Migration | 0.5, 1 | [11] |
| H1299 & A549 | G2/M Phase Arrest | Dose-dependent up to 4 | [11] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere overnight[13].
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours)[12]. Include untreated and vehicle controls.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C[12][14].
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals[13][14].
-
Measure the absorbance at 540 nm or 570 nm using a microplate reader[12][13].
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general procedure for detecting apoptosis by flow cytometry.
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating with the desired concentration of this compound.
-
Harvest 1-5 x 10⁵ cells by centrifugation[6].
-
Resuspend the cells in 500 µL of 1X Binding Buffer[6].
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension[6].
-
Incubate at room temperature for 5-15 minutes in the dark[6].
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
-
Visualizations
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor effect and mechanisms of this compound across diverse cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 8. Novel this compound-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Migration and Invasion Abilities in Human Cervical Cancer Cells through Inactivation of p38 MAPK-Mediated uPA Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation [ijbs.com]
- 12. benchchem.com [benchchem.com]
- 13. ijbs.com [ijbs.com]
- 14. physiology.elte.hu [physiology.elte.hu]
dealing with batch-to-batch variability of Timosaponin AIII
Welcome to the Technical Support Center for Timosaponin AIII. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell viability assays with different batches of this compound. What could be the cause?
A1: Batch-to-batch variability is a common challenge with natural products like this compound.[1][2] The primary causes for inconsistent results often stem from:
-
Purity Differences: The percentage of pure this compound can vary between batches due to differences in the source material and purification process.
-
Presence of Impurities: Contaminants from the extraction and purification process can interfere with the assay.
-
Degradation: Improper storage and handling can lead to the degradation of the compound. Saponins (B1172615) can be sensitive to temperature and humidity.[3][4][5]
-
Solubility Issues: Incomplete solubilization of the compound can lead to inaccurate concentrations in your experiments.
To troubleshoot, we recommend performing the quality control checks outlined in the troubleshooting guides below before using a new batch.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical for maintaining the integrity of this compound.[6] Here are our recommendations:
| Condition | Recommendation | Rationale |
| Storage of Solid Compound | Store at -20°C in a tightly sealed container, protected from light and moisture. | Low temperatures and protection from light and moisture minimize degradation.[3] |
| Stock Solutions | Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO) and aliquot into single-use volumes. Store at -80°C. | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. |
| Working Solutions | Prepare fresh working solutions from the stock solution for each experiment. | Ensures accurate and consistent concentrations for your assays. |
Q3: What are the key parameters I should check on the Certificate of Analysis (CoA) for a new batch of this compound?
A3: The Certificate of Analysis provides crucial information about the quality of a specific batch. Key parameters to review include:
| Parameter | Importance | What to Look For |
| Purity (by HPLC/LC-MS) | Indicates the percentage of this compound in the material. | Higher purity generally leads to more consistent results. Compare this value between batches. |
| Identity (by ¹H-NMR, MS) | Confirms the chemical structure of the compound. | Ensures you have the correct molecule. |
| Residual Solvents | Lists any remaining solvents from the purification process. | High levels of certain solvents can be toxic to cells. |
| Appearance | A physical description of the compound. | Any deviation from a white to off-white powder could indicate impurities or degradation. |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays.
Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for variable IC50 values.
Protocol 1: Quantification of this compound using HPLC
This protocol provides a general method for quantifying the concentration of this compound in a new batch against a reference standard.
-
Preparation of Standard Solutions:
-
Accurately weigh a reference standard of this compound to prepare a stock solution of known concentration (e.g., 1 mg/mL in methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh the new batch of this compound and dissolve it in methanol (B129727) to a theoretical concentration similar to the highest standard.
-
-
HPLC-UV/MS Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 203 nm or Mass Spectrometry (MS) for higher specificity.[7][8]
-
Inject equal volumes of the standards and the sample.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the new batch by interpolating its peak area on the calibration curve.
-
Protocol 2: Bioactivity Bridging Study
This study helps to normalize the biological activity between different batches.
-
Select a Sensitive Cell Line: Choose a cell line known to be sensitive to this compound (e.g., HeLa, A549, or a cell line relevant to your research).[9]
-
Prepare Treatment Solutions: Prepare serial dilutions of both the old (reference) batch and the new batch of this compound based on their quantified concentrations.
-
Perform Cytotoxicity Assay:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with the serial dilutions of both batches for a fixed duration (e.g., 24, 48, or 72 hours).
-
Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
-
Analyze and Compare:
-
Calculate the IC50 value for each batch.
-
If the IC50 values differ significantly, a correction factor can be determined to adjust the concentration of the new batch for future experiments to achieve a comparable biological effect.
-
Issue 2: Unexpected or off-target effects observed in signaling pathway analysis.
Logical Flow for Investigating Off-Target Effects
Caption: Investigating unexpected signaling pathway results.
This compound is known to modulate several signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB.[10] Off-target effects could be due to impurities or previously uncharacterized activities of the compound.
Protocol 3: Purity Analysis by LC-MS
This method helps to identify potential impurities in your this compound batch.
-
Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
LC-MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer.
-
Analysis Mode: Scan for a mass range that includes the molecular weight of this compound (740.9 g/mol ) and potential related saponins or degradation products.
-
-
Data Interpretation:
-
Identify the main peak corresponding to this compound.
-
Analyze any additional peaks for potential impurities. Compare their mass-to-charge ratios with known related compounds or search databases for identification.
-
Signaling Pathways Modulated by this compound
The following diagram illustrates the primary signaling pathways reported to be affected by this compound, which can serve as a reference for your experiments.
Caption: Key signaling pathways affected by this compound.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA [frontiersin.org]
- 8. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
interpreting unexpected results in Timosaponin AIII experiments
Welcome to the technical support center for Timosaponin AIII experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We observe autophagy induction but not the expected apoptosis. Is this a normal outcome?
A1: Yes, this is a plausible and documented outcome. This compound is known to induce both autophagy and apoptosis, and the dominant process can be cell-type specific and dependent on the experimental conditions.[1][2] In some cancer cell lines, such as HeLa cells, this compound induces autophagy at an early stage, which may initially act as a protective mechanism, delaying the onset of apoptosis.[2][3] Prolonged exposure is often required to trigger the apoptotic cascade.[2]
Q2: Our results show that inhibiting autophagy enhances this compound-induced cell death. Is this expected?
A2: This finding is consistent with several studies. In certain contexts, the autophagy induced by this compound can be a cytoprotective response.[2][4] Therefore, inhibiting this process, for example with 3-methyladenine (B1666300) (3-MA) or by silencing essential autophagy genes like Beclin 1, can potentiate the apoptotic effects of this compound.[2][5]
Q3: We are seeing conflicting results in different cancer cell lines. Why is this compound's effect variable?
A3: The effects of this compound can vary significantly between different cancer cell lines due to their diverse genetic backgrounds and signaling pathway dependencies.[3][5] For instance, this compound has been shown to induce apoptosis and autophagy in human melanoma A375-S2 cells[1], trigger ferroptosis in non-small-cell lung cancer (NSCLC) cells[6][7], and cause G2/M cell cycle arrest in breast cancer cells.[8][9] The specific cellular response is dictated by the molecular makeup of the cell line being studied.
Q4: We observed an increase in reactive oxygen species (ROS), but the expected downstream effects are not apparent. What could be the reason?
A4: this compound is known to induce the production of reactive oxygen species (ROS), which is a key event in its anticancer activity, often leading to apoptosis or ferroptosis.[2][6][10] However, the cellular response to ROS is complex and context-dependent. Cells have antioxidant defense mechanisms that can counteract low to moderate levels of ROS. It's possible that in your experimental system, the induced ROS levels are not sufficient to overcome the cellular antioxidant capacity and trigger downstream events. Consider titrating the concentration of this compound or the treatment duration.
Q5: Is this compound expected to be cytotoxic to normal, non-cancerous cells?
A5: Several studies have reported that this compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal, non-transformed cells at similar concentrations.[1][3][5] For example, it was shown to be toxic to breast cancer cell lines but not to non-transformed breast cells.[4] However, it's always recommended to determine the cytotoxicity profile in your specific normal cell line of interest as sensitivities can vary.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity (MTT/MTS) Assay Results
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound has low aqueous solubility. Visually inspect the wells for any precipitate. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is consistent and non-toxic across all wells. |
| Cell Seeding Density | Inconsistent cell numbers will lead to variability. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation. Avoid using the perimeter wells for experimental samples; instead, fill them with sterile PBS or media.[11] |
| Incorrect Incubation Time | The cytotoxic effect of this compound is time-dependent. Perform a time-course experiment to determine the optimal endpoint for your cell line. |
Issue 2: Difficulty in Detecting Apoptosis
| Potential Cause | Troubleshooting Step |
| Assay Timing | Apoptosis is a dynamic process. If you are using an early marker like Annexin V staining, you might miss the peak if you assay too late. Conversely, late markers like caspase-3 cleavage may not be present at early time points. Perform a time-course analysis.[12] |
| Sub-optimal Concentration | The concentration of this compound may be insufficient to induce detectable apoptosis. Perform a dose-response experiment. |
| Dominant Autophagic Flux | As mentioned in the FAQs, autophagy might be the primary response. Consider co-treatment with an autophagy inhibitor like 3-MA or chloroquine (B1663885) to see if this enhances apoptosis.[2][5] |
| Incorrect Assay Choice | Use multiple assays to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and western blotting for cleaved PARP or caspase-3.[13] |
Issue 3: Ambiguous Autophagy Results
| Potential Cause | Troubleshooting Step |
| Static Measurement | An increase in LC3-II levels can indicate either increased autophagosome formation or a blockage in autophagic flux (impaired degradation). |
| Lack of Autophagic Flux Measurement | To distinguish between autophagy induction and blockage, perform an autophagic flux assay. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1). A further increase in LC3-II accumulation in the presence of the inhibitor indicates a functional autophagic flux. |
| Misinterpretation of p62/SQSTM1 Levels | p62 is degraded during autophagy. A decrease in p62 levels suggests functional autophagy, while an accumulation can indicate impaired autophagy. |
| Confirmation with Microscopy | Visualize autophagosome formation by transfecting cells with GFP-LC3 and observing puncta formation using fluorescence microscopy.[2] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | MTT | [10] |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | MTT | [10] |
| HepG2 | Hepatocellular Carcinoma | 15.41 (24h) | Not Specified | [5] |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined duration (e.g., 24, 48 hours).
-
Cell Harvesting: Gently aspirate the media. Wash cells once with cold PBS. Detach adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect all cells, including those in the supernatant from the initial media removal, as apoptotic cells may detach.
-
Centrifugation: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[12]
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12] To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 2: Western Blot for LC3-I/II Conversion (Autophagy Marker)
-
Cell Culture and Treatment: Plate and treat cells with this compound as described for the apoptosis assay. For autophagic flux analysis, include a condition with a lysosomal inhibitor (e.g., 50 µM chloroquine) for the last 4-6 hours of the this compound treatment.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 (which recognizes both forms) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control (e.g., β-actin) ratio is indicative of increased autophagosome formation.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound.
Caption: Logical troubleshooting flow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Timosaponin A-III induces autophagy preceding mitochondria-mediated apoptosis in HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of Autophagy of Aggregation-prone Ubiquitinated Proteins by Timosaponin A-III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 6. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotech.illinois.edu [biotech.illinois.edu]
Technical Support Center: Timosaponin AIII Cell-Based Assays
Welcome to the technical support center for Timosaponin AIII (TAIII). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common artifacts and ensure reliable results in cell-based assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a steroidal saponin (B1150181) with potent anti-cancer properties. Its primary mechanisms include the induction of apoptosis (programmed cell death) and autophagy.[1] TAIII has been shown to modulate several key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and metabolism. It can also induce endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).
Q2: Is this compound cytotoxic to all cell types?
A2: this compound has been observed to exhibit selective cytotoxicity, being more potent against various cancer cell lines while showing significantly less toxicity to non-transformed (normal) cells at similar concentrations.[2][3] However, the effective cytotoxic concentration can vary widely depending on the specific cell line being tested.[4]
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is soluble in organic solvents like DMSO and methanol (B129727) but is insoluble in water.[5] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO.[6] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
Q4: What is the relationship between apoptosis and autophagy induced by this compound?
A4: this compound induces both apoptosis and autophagy in cancer cells. Interestingly, several studies suggest that the autophagy induced by TAIII can play a cytoprotective role, potentially impeding the apoptotic process.[4][3][6] This means that inhibiting autophagy can sometimes enhance the apoptotic effects of TAIII.[4] This interplay is a critical consideration when interpreting cell viability data.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Question: My MTT assay results show variable or higher-than-expected cell viability after this compound treatment. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Explanation & Troubleshooting Steps | Relevant Controls |
| Direct MTT Reduction by TAIII | Some natural compounds can directly reduce MTT to formazan (B1609692), leading to a false-positive signal for cell viability. Solution: Perform a cell-free control by adding TAIII to culture medium with MTT reagent but without cells. If a color change occurs, TAIII is interfering with the assay. Consider an alternative viability assay like crystal violet staining or an LDH release assay.[9] | Wells with media, MTT, and TAIII (no cells). |
| Interference from Phenol (B47542) Red | Phenol red in culture medium can interfere with the absorbance reading of formazan. Solution: Use phenol red-free medium during the MTT incubation step or wash cells with PBS before adding the MTT reagent.[9] | Blank wells containing only phenol red-free medium. |
| Cytoprotective Autophagy | TAIII induces autophagy, which can protect cells from death, masking the compound's true cytotoxic potential. Solution: Co-treat cells with TAIII and an autophagy inhibitor (e.g., 3-methyladenine (B1666300) or chloroquine). If viability decreases significantly with the co-treatment, cytoprotective autophagy is likely occurring. | Cells treated with an autophagy inhibitor alone. |
| Incomplete Formazan Solubilization | Formazan crystals must be fully dissolved for accurate absorbance readings. Solution: Ensure a sufficient volume of solubilization solvent (e.g., DMSO, acidified isopropanol) is used. After adding the solvent, mix thoroughly on an orbital shaker until no crystals are visible.[9] | Visually inspect wells for complete dissolution before reading the plate. |
| Cell Detachment | TAIII has been reported to disrupt cell-extracellular matrix interactions, which could lead to cell detachment.[10][11] Detached viable cells may be lost during media changes, leading to an underestimation of viability. Solution: Be gentle during media changes and washes. Consider collecting the supernatant, pelleting any detached cells, and combining them with the adherent population for analysis, or use an assay that measures total cell death (e.g., LDH assay on the supernatant). | Microscopic examination for cell rounding and detachment before and after treatment. |
Issue 2: Artifacts in Apoptosis Assays (e.g., Annexin V/PI Staining)
Question: I am observing a high population of Annexin V positive / PI negative cells, but my cell viability assay suggests less cell death. Why the discrepancy?
Possible Causes and Solutions:
| Possible Cause | Explanation & Troubleshooting Steps | Relevant Controls |
| Early-Stage Apoptosis | Annexin V staining detects the externalization of phosphatidylserine, an early event in apoptosis.[12] Cells in this stage may still be metabolically active, which would be reflected in an MTT assay. Solution: This may not be an artifact but a true representation of the cell population's state. Perform a time-course experiment to observe the transition to late-stage apoptosis (Annexin V+/PI+). | Untreated control cells and a positive control for apoptosis (e.g., staurosporine). |
| Loss of Apoptotic Cells during Harvesting | Apoptotic cells can become fragile and may be lost during trypsinization or centrifugation steps, leading to an under-representation of the apoptotic population.[12] Solution: Handle cells gently. After trypsinization, collect both the supernatant and the adherent cells for staining. | Microscopic examination of the culture dish before and after harvesting to check for remaining cells. |
| Autophagy-Apoptosis Interplay | As mentioned, TAIII-induced autophagy can delay or inhibit apoptosis.[4] Solution: Correlate apoptosis data with markers of autophagy (e.g., LC3-II expression). Consider co-treatment with an autophagy inhibitor to see if the apoptotic population increases. | Western blot for autophagy markers (LC3-II, p62). |
Issue 3: Difficulty in Interpreting Autophagy Induction
Question: I see an increase in the autophagy marker LC3-II after this compound treatment. Does this confirm an increase in autophagic activity?
Possible Causes and Solutions:
| Possible Cause | Explanation & Troubleshooting Steps | Relevant Controls |
| Static Measurement vs. Autophagic Flux | An accumulation of LC3-II can mean either an induction of autophagy or a blockage in the degradation of autophagosomes.[13] Solution: To measure autophagic flux, you must assess LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., chloroquine, bafilomycin A1). A greater accumulation of LC3-II in the presence of the inhibitor indicates a true increase in autophagic flux.[13] Another key marker, p62/SQSTM1, which is degraded by autophagy, should also be monitored; a decrease in p62 suggests functional autophagy. | Cells treated with a lysosomal inhibitor alone and cells co-treated with TAIII and a lysosomal inhibitor. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | [4] |
| A549/T | Taxol-resistant Lung Cancer | ~20 | 24 | [14] |
| A2780/T | Taxol-resistant Ovarian Cancer | ~15 | 24 | [14] |
| HL-60 | Leukemia | 15.5 (µg/mL) | Not Specified | [7] |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line.
Experimental Protocols
Disclaimer: The following are general protocols and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and relevant controls, including a vehicle control, e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 490-570 nm using a microplate reader.[14]
Protocol 2: Autophagy Flux Assessment by Western Blot
-
Cell Treatment: Seed cells in 6-well plates. Treat cells with this compound for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 40µM chloroquine) to a subset of the wells (both untreated and TAIII-treated).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C. Also probe for a loading control (e.g., β-actin).[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow highlighting critical points for artifact detection.
Caption: Troubleshooting decision tree for inconsistent viability results.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Disrupts Cell-Extracellular Matrix Interactions through the Inhibition of Endocytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ovid.com [ovid.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Timosaponin AIII Delivery in Animal Models
Welcome to the Technical Support Center for researchers working with Timosaponin AIII (TAIII). This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful design and execution of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound (TAIII) is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. It has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6][7] Its potent anti-tumor capabilities are a primary focus of current research.[4]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenges in delivering this compound in animal models are its hydrophobicity, leading to poor water solubility, and consequently, low oral bioavailability.[1][8][9][10][11][12] Studies in rats have shown an absolute oral bioavailability of only 9.18%.[9][10][12] This is attributed to its low permeability and solubility.[9][10][12]
Q3: What are the known pharmacokinetic parameters of this compound in animal models?
A3: Pharmacokinetic studies have been conducted in Sprague-Dawley rats. The key parameters vary depending on the administration route and dosage. For a summary of pharmacokinetic data, please refer to the tables in the "Data Presentation" section below.
Q4: What are the potential side effects or toxicity associated with this compound administration?
A4: While this compound has shown selective cytotoxicity towards cancer cells over normal cells, some studies have raised concerns about potential hepatotoxicity.[2][5][7] Therefore, it is crucial to conduct dose-escalation studies to determine the maximum tolerated dose in your specific animal model and to monitor for signs of toxicity.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | This compound is insoluble in water.[1] | - Use of Co-solvents: Dissolve this compound in a minimal amount of an organic solvent like DMSO, ethanol, or PEG 400 before diluting with a physiological vehicle such as saline or phosphate-buffered saline (PBS).[13] - Formulation Strategies: For intravenous administration, consider advanced formulations like liposomes or nanoemulsions to improve solubility and bioavailability.[1][11][13][14][15] - Sonication: Gentle warming and sonication can aid in the dissolution process.[13] |
| Precipitation of Compound Upon Dilution | The compound may precipitate out of the solution when the organic solvent is diluted with an aqueous vehicle. | - Optimize Co-solvent Concentration: Keep the final concentration of the organic solvent to a minimum (e.g., <10% DMSO) to avoid vehicle-induced toxicity.[13] - Prepare Fresh Solutions: Prepare solutions immediately before administration to minimize the risk of precipitation.[13] |
| Lack of Efficacy in Animal Model | - Insufficient dosage due to low bioavailability. - Inappropriate route of administration. | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose. - Alternative Administration Routes: Consider intraperitoneal (IP) or intravenous (IV) injections, which generally offer better bioavailability for saponins (B1172615) compared to oral administration.[13][16] |
| Vehicle-Related Toxicity | The organic solvent used to dissolve this compound may cause adverse effects in the animals. | - Minimize Organic Solvent Concentration: Use the lowest possible concentration of the organic solvent.[13] - Vehicle Control Group: Always include a vehicle-only control group in your experiment to differentiate the effects of the vehicle from the effects of this compound.[13] |
| Variability in Experimental Results | - Inconsistent formulation preparation. - Instability of the compound in the formulation. | - Standardize Formulation Protocol: Ensure a consistent and well-documented procedure for preparing the this compound formulation for each experiment. - Assess Stability: The stability of this compound in various formulations should be evaluated.[17] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| Oral | 6.8 mg/kg | 18.2 ± 3.1 | 2.3 ± 0.57 | 150.5 ± 29.2 | 4.9 ± 2.0 | - | [1] |
| Oral | 20 mg/kg | 120.90 ± 24.97 | 8 | - | 9.94 | 9.18 | [9][10][12] |
| Intravenous | 2 mg/kg | - | - | - | - | - | [9][10] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Half-life.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is a general guideline and may require optimization for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the powder completely. For example, for a 10 mg/mL stock solution, you might start with 100 µL of DMSO for 1 mg of this compound.
-
Vortex the tube until the powder is fully dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Add PEG 400 to the solution. A common ratio is 1:1 DMSO:PEG 400.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
On the day of the experiment, dilute this stock solution with sterile saline to the final desired concentration for oral gavage. The final concentration of DMSO should ideally be below 10% of the total volume to minimize toxicity.
-
Administer the solution to the animals via oral gavage at the appropriate volume based on their body weight.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in plasma samples. Specific parameters will need to be optimized for your instrument.
Materials:
-
Rat plasma samples
-
Internal standard (e.g., Ginsenoside Re)
-
LC-MS/MS system
-
C8 or C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C8 or C18 column with a mobile phase consisting of acetonitrile and an aqueous solution with a modifier like ammonium (B1175870) acetate.[18] An isocratic elution is often sufficient.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Quantify the concentration of this compound in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effect and mechanisms of this compound across diverse cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment [mdpi.com]
- 9. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a Sensitive HPLC-MS/MS Method: Low Bioavailability Resulting from Poor Permeability and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a S...: Ingenta Connect [ingentaconnect.com]
- 11. Antibody-modified liposomes for tumor-targeting delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Novel this compound-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel this compound-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cea.unizar.es [cea.unizar.es]
- 17. Rapid and Sensitive Determination of this compound in Rat Plasma by LC-MS/MS and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of timosaponin B-II and A-III in rat plasma by LC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Timosaponin AIII Clinical Trials: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of translating a promising natural compound like Timosaponin AIII from preclinical discovery to clinical application is fraught with challenges. This technical support center provides a comprehensive resource for researchers and drug development professionals to anticipate, troubleshoot, and overcome common hurdles in the design and execution of this compound clinical trials.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in designing a clinical trial for this compound?
The clinical development of this compound, like many saponin-based compounds, faces several key challenges that must be addressed in the trial design:
-
Low Oral Bioavailability: this compound has demonstrated low oral bioavailability in preclinical studies, which is a significant hurdle for developing an oral formulation.[1][2][3] This is primarily due to its poor permeability across the intestinal epithelium.[1][2]
-
Potential for Hepatotoxicity: Preclinical data suggests that this compound may have the potential for liver toxicity.[4][5] Careful dose-escalation studies and rigorous monitoring of liver function are critical components of a clinical trial protocol.
-
Complex and Multifaceted Mechanism of Action: this compound exerts its effects through multiple signaling pathways, including the inhibition of mTOR and the induction of endoplasmic reticulum stress.[6] This complexity can make it challenging to select appropriate pharmacodynamic biomarkers to assess its biological activity in patients.
-
Drug-Drug Interactions: this compound has been shown to induce drug-metabolizing enzymes, which could affect the metabolism of co-administered drugs.[7] A thorough evaluation of potential drug-drug interactions is essential during clinical development.
-
Lack of Systemic Clinical Trial Data: To date, the only clinical trial involving this compound has been for a topical anti-wrinkle formulation.[8] The absence of data from systemic administration in humans means that initial clinical trial designs will be heavily reliant on preclinical findings and will require a cautious and adaptive approach.
2. How can the low oral bioavailability of this compound be addressed in a clinical setting?
Overcoming the poor oral bioavailability of this compound is a critical step for its successful clinical development. Several strategies can be explored:
-
Novel Formulations: The development of advanced drug delivery systems, such as liposomes or nanoparticles, could enhance the solubility and absorption of this compound.[9][10] Liposomal formulations have been successfully used for other anticancer drugs to improve their therapeutic index.[9]
-
Intravenous Administration: For initial clinical trials, particularly in oncology settings, intravenous administration can bypass the issue of oral absorption and ensure predictable plasma concentrations.
-
Permeation Enhancers: Co-administration with agents that enhance intestinal permeability could be investigated, although this approach requires careful consideration of potential side effects.
3. What are the key considerations for a first-in-human (Phase I) clinical trial of this compound?
A first-in-human trial of this compound should be designed with a primary focus on safety and tolerability. Key elements to include are:
-
Dose Escalation: A conservative dose-escalation scheme, such as a 3+3 design, should be employed to identify the maximum tolerated dose (MTD).
-
Pharmacokinetics (PK): Intensive PK sampling should be conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans.
-
Pharmacodynamics (PD): Exploratory PD biomarkers should be incorporated to provide evidence of target engagement and biological activity at different dose levels.
-
Safety Monitoring: A comprehensive safety monitoring plan, with a particular focus on hepatotoxicity, should be implemented. This includes frequent monitoring of liver function tests and potentially other markers of liver injury.
Troubleshooting Guides
Problem: High inter-individual variability in pharmacokinetic parameters.
Possible Causes:
-
Genetic polymorphisms in drug-metabolizing enzymes or transporters.
-
Differences in gut microbiota composition, which can affect the metabolism of saponins (B1172615).[1]
-
Concomitant medications influencing the absorption or metabolism of this compound.
Troubleshooting Steps:
-
Genotyping: In subsequent trials, consider genotyping patients for key drug-metabolizing enzymes and transporters to explore potential correlations with PK variability.
-
Microbiota Analysis: Collect stool samples to analyze the gut microbiome and investigate its relationship with this compound metabolism and exposure.
-
Strict Concomitant Medication Guidelines: Implement clear guidelines in the protocol regarding allowed and prohibited concomitant medications to minimize potential drug interactions.
Problem: Unexpected toxicity profile observed in early clinical cohorts.
Possible Causes:
-
Species differences in metabolism and toxicity between preclinical models and humans.
-
The formulation used in the clinical trial may have different properties than the one used in preclinical studies.
-
Patient-specific factors, such as underlying comorbidities or genetic predisposition.
Troubleshooting Steps:
-
Review Preclinical Data: Thoroughly re-evaluate all preclinical toxicology data to identify any potential signals that may have been overlooked.
-
Formulation Characterization: Ensure that the clinical trial material is well-characterized and that its properties are consistent with the preclinical formulation.
-
Adaptive Trial Design: Consider implementing an adaptive trial design that allows for modifications to the dose, schedule, or patient population based on emerging safety data.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax | 18.2 ± 3.1 ng/mL | Rat | Oral (6.8 mg/kg) | [11] |
| Tmax | 2.3 ± 0.57 h | Rat | Oral (6.8 mg/kg) | [11] |
| AUC0-t | 150.5 ± 29.2 ng·h/mL | Rat | Oral (6.8 mg/kg) | [11] |
| T1/2 | 4.9 ± 2.0 h | Rat | Oral (6.8 mg/kg) | [11] |
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 15.41 | [4] |
| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | |
| HCT-15 | Colon Cancer | ~10 | [4] |
| A375-S2 | Melanoma | Not specified | [4] |
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Mandatory Visualizations
Caption: A simplified workflow for the clinical development of this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability challenges associated with development of saponins as therapeutic and chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 5. Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical evaluation of the safety and efficacy of a timosaponin A-III-based antiwrinkle agent against skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel this compound-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-modified liposomes for tumor-targeting delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Therapeutic Efficacy of Timosaponin AIII
Welcome to the Technical Support Center for Timosaponin AIII (TSAIII). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges and enhancing the therapeutic efficacy of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
A1: this compound is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides. It has demonstrated a range of pharmacological activities, with its most significant potential in cancer therapy.[1][2][3] TSAIII has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and trigger autophagy in various cancer cell lines.[1][4][5] Beyond cancer, it has also been investigated for its anti-inflammatory, anti-diabetic, and neuroprotective effects.[6]
Q2: What are the main challenges in working with this compound in a research setting?
A2: The primary challenge is its low aqueous solubility and poor bioavailability, which can limit its efficacy in both in vitro and in vivo experiments.[1][7] Researchers may also encounter issues with stability, particularly under certain storage conditions. Furthermore, the multifaceted mechanism of action of TSAIII, involving numerous signaling pathways, can complicate the interpretation of experimental results.
Q3: How can I improve the solubility of this compound for my experiments?
A3: To improve solubility for in vitro assays, this compound is often dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) before being diluted to the final concentration in cell culture medium. For in vivo applications and to enhance bioavailability, various formulation strategies have been explored, including the use of liposomes and other nanoparticle-based delivery systems.[6][7]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate multiple signaling pathways, which can vary depending on the cell type and concentration used. Key pathways include the PI3K/Akt/mTOR, MAPK (including ERK1/2 and p38), and NF-κB pathways.[1][8][9] It can also influence the expression of proteins involved in cell cycle regulation and apoptosis, such as Bax, Bcl-2, and caspases.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent cytotoxicity in cell viability assays. | 1. Poor solubility: TSAIII may be precipitating in the culture medium. 2. Cell line resistance: The chosen cell line may be inherently resistant to TSAIII. 3. Incorrect dosage: The concentration range may not be appropriate for the specific cell line. | 1. Ensure complete dissolution in DMSO before final dilution. Prepare fresh stock solutions regularly. Consider using a carrier system like liposomes. 2. Test a panel of cell lines to find a sensitive model. Refer to published IC50 values for guidance (see Table 1). 3. Perform a dose-response study over a wide concentration range (e.g., 1-100 µM) to determine the optimal working concentration. |
| Difficulty in achieving tumor regression in in vivo models. | 1. Low bioavailability: Poor absorption and rapid metabolism of free TSAIII. 2. Ineffective delivery to the tumor site. 3. Insufficient dosage or treatment frequency. | 1. Utilize a drug delivery system, such as liposomes, to improve circulation time and bioavailability.[6][7] 2. For targeted delivery, consider antibody-modified liposomes that recognize receptors overexpressed on cancer cells.[7] 3. Optimize the dosing regimen based on preliminary pharmacokinetic and pharmacodynamic studies. |
| Inconsistent results in Western blot analysis of signaling pathways. | 1. Timing of sample collection: The activation or inhibition of signaling pathways can be transient. 2. Antibody quality: Poor antibody specificity or sensitivity. 3. Loading controls: Inconsistent protein loading between lanes. | 1. Conduct a time-course experiment (e.g., 0, 1, 6, 12, 24 hours) to identify the optimal time point for observing changes in your target proteins. 2. Validate antibodies using positive and negative controls. 3. Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading across all lanes. |
| Autophagy induction complicates apoptosis readouts. | 1. Crosstalk between autophagy and apoptosis: TSAIII can induce both processes, and autophagy can sometimes have a pro-survival role.[1] | 1. Use autophagy inhibitors (e.g., 3-methyladenine (B1666300) or chloroquine) in combination with TSAIII to dissect the role of autophagy in your experimental system.[1] This can help clarify whether autophagy is promoting or inhibiting cell death. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HCT-15 | Human Colorectal Cancer | 6.1 | [1] |
| HepG2 | Human Liver Cancer | 15.41 | [1] |
| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | [1] |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | [1] |
| HL-60 | Human Promyelocytic Leukemia | Not specified, but significant inhibition observed | [8] |
| BT474 | Breast Cancer | ~2.5 | [5] |
| MDA-MB-231 | Breast Cancer | Micromolar concentrations | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and published studies involving this compound.[2][10]
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Liposome (B1194612) Preparation for Enhanced Delivery
This protocol is a generalized procedure based on the thin-film hydration method described for preparing this compound-loaded liposomes.[6][7]
Objective: To encapsulate this compound into liposomes to improve its solubility and stability for in vitro or in vivo studies.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC or DPPC)
-
Cholesterol (or use TSAIII as a bilayer stabilizer)[6]
-
DSPE-PEG2000 (for creating "stealth" liposomes)
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol (if used) in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension to reduce the size of the liposomes and form small unilamellar vesicles (SUVs).
-
Extrusion (Optional): For a more uniform size distribution, pass the liposome suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound, based on descriptions from various studies.[11][12]
Objective: To assess the ability of this compound to inhibit tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line that forms tumors in mice
-
This compound formulation (e.g., dissolved in a suitable vehicle or encapsulated in liposomes)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of PBS or medium) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound formulation (e.g., via intraperitoneal or intravenous injection) according to the desired dosing schedule. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for enhancing this compound's therapeutic efficacy.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 6. Novel this compound-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. This compound mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Technical Support Center: Timosaponin AIII Cancer Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Timosaponin AIII (TAIII) in cancer cell studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound (TAIII) is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides that exhibits potent anti-tumor activity across various cancers.[1][2][3] Its primary mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and mediating autophagy.[1][4] TAIII has been shown to be effective in both drug-sensitive and some drug-resistant cancer cell lines.[5][6]
Q2: Which signaling pathways are modulated by this compound?
TAIII's anti-cancer effects are mediated through the modulation of several key signaling pathways[2]:
-
PI3K/Akt/mTOR Pathway: TAIII can inhibit this critical survival pathway, leading to decreased cell proliferation and survival.[1][5][6]
-
MAPK Pathway: TAIII can activate pro-apoptotic arms of the MAPK pathway, such as JNK and p38, while inhibiting pro-survival signals like ERK1/2.[7][8]
-
ATM/Chk2 Pathway: In breast cancer cells, TAIII has been shown to trigger DNA damage, leading to the activation of the ATM/Chk2 pathway, which results in G2/M cell cycle arrest and apoptosis.[8][9][10]
Q3: Can this compound induce autophagy? Is this effect beneficial?
Yes, TAIII can induce autophagy in some cancer cells.[1][4] However, the role of this induced autophagy can be context-dependent. In some cases, it may be a protective mechanism that helps cancer cells survive the stress induced by TAIII.[4][11] Therefore, combining TAIII with an autophagy inhibitor, such as 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) (CQ), may enhance its pro-apoptotic and anti-cancer effects.[4][12]
Q4: Is this compound effective against drug-resistant cancer cells?
Yes, studies have shown that TAIII exhibits significant cytotoxicity against taxol-resistant lung (A549/Taxol) and ovarian (A2780/Taxol) cancer cells.[5][6] This suggests that TAIII may be a promising candidate for overcoming certain types of multidrug resistance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Reduced or No Cytotoxicity of this compound Observed
Possible Cause 1: Sub-optimal Drug Concentration or Treatment Duration
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of TAIII treatment for your specific cell line. A common starting point is a concentration range of 1-50 µM for 24-72 hours.[1][9]
Possible Cause 2: Development of Cellular Resistance
-
Troubleshooting:
-
Assess Key Signaling Pathways: Use Western blotting to check for alterations in pathways associated with chemoresistance, such as the PI3K/Akt and MAPK pathways.[13][14][15] Overactivation of pro-survival pathways (e.g., increased p-Akt) or downregulation of pro-apoptotic pathways (e.g., decreased p-JNK) could indicate resistance.
-
Investigate Autophagy: As TAIII can induce protective autophagy, assess autophagy levels.[4][11] An increase in autophagic markers like LC3-II may suggest a survival mechanism. Consider co-treatment with an autophagy inhibitor like 3-MA or chloroquine to see if this restores sensitivity.[4][12]
-
Combination Therapy: Explore combining TAIII with other chemotherapeutic agents. Synergistic effects have been observed with drugs like doxorubicin (B1662922) and 5-FU.[16][17]
-
Experimental Workflow for Investigating TAIII Resistance
Caption: Workflow for troubleshooting reduced this compound cytotoxicity.
Issue 2: Inconsistent Apoptosis Results
Possible Cause 1: Incorrect Timing for Apoptosis Detection
-
Troubleshooting: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for apoptosis induction in your cells after TAIII treatment. Early apoptosis (Annexin V positive, PI negative) precedes late apoptosis/necrosis (Annexin V positive, PI positive).[18]
Possible Cause 2: Sub-optimal Experimental Technique
-
Troubleshooting:
-
Flow Cytometry (Annexin V/PI Staining): Ensure cells are handled gently to avoid mechanical membrane damage, which can lead to false positives. Always include unstained, single-stained (Annexin V only and PI only), and positive controls for proper compensation and gating.[19]
-
Western Blot: Use antibodies specific to the cleaved (active) forms of caspases (e.g., cleaved caspase-3, cleaved PARP) as these are definitive markers of apoptosis.[20][21] Compare the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[8]
-
Key Signaling Pathways in TAIII Action and Resistance
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common mechanism of drug resistance in cancer.[13][14][22] TAIII has been shown to inhibit this pathway in both sensitive and taxol-resistant cancer cells.[5][6]
Caption: TAIII inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
MAPK Pathways (JNK, p38, ERK)
The MAPK pathways regulate cellular responses to a wide range of stimuli. The JNK and p38 pathways are often associated with stress responses and apoptosis, while the ERK pathway is typically linked to proliferation and survival.[23][24] Resistance to therapy can arise from alterations in these pathways.[15][25][26] TAIII can induce apoptosis by activating the JNK and p38 pathways.[7][8]
Caption: TAIII modulates MAPK signaling to promote apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of TAIII by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of TAIII (and controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (concentration at which 50% of cells are inhibited) can be determined.
Note: While widely used, the MTT assay's reliability can be affected by the multidrug resistance (MDR) phenotype in some cells.[27] Consider alternative viability assays like the Resazurin or ATP-based assays if MDR is a concern.[28][29]
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.[18]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with TAIII for the predetermined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.[19]
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[30]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[30]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis Markers
This protocol detects changes in the expression of key apoptosis-related proteins.[20][21]
-
Lysate Preparation: After TAIII treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[31]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[31]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.[31]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, p-Akt, total Akt, p-JNK, total JNK) overnight at 4°C.[32]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[31]
-
Detection: After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[31]
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | ~15 | 24 | [9] |
| MCF-7 | Breast Cancer | ~15 | 24 | [9] |
| A549/Taxol | Taxol-Resistant Lung Cancer | Not Specified | - | [5][6] |
| A2780/Taxol | Taxol-Resistant Ovarian Cancer | Not Specified | - | [5][6] |
| HCT116 | Colorectal Cancer | ~25 | 24 | [17] |
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells
| Cell Line | Treatment | % G2/M Phase Cells | Reference |
| MDA-MB-231 | Control | 17.99% | [9][10] |
| TAIII (10 µM) | 23.35% | [9][10] | |
| TAIII (15 µM) | 57.80% | [9][10] |
Table 3: Effect of this compound on Apoptosis in Breast Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| MDA-MB-231 | Control | 5.9% | [9] |
| TAIII (10 µM) | 44.0% | [9] | |
| TAIII (15 µM) | 67.5% | [9] | |
| MCF-7 | Control | 9.5% | [9] |
| TAIII (10 µM) | 23.5% | [9] | |
| TAIII (15 µM) | 43.3% | [9] |
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor effect and mechanisms of this compound across diverse cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 5. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. This compound mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | this compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 11. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 12. This compound inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. mdpi.com [mdpi.com]
- 23. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - ProQuest [proquest.com]
- 24. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [ouci.dntb.gov.ua]
- 27. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. lifesciences.danaher.com [lifesciences.danaher.com]
- 29. Cell viability assays | Abcam [abcam.com]
- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 31. benchchem.com [benchchem.com]
- 32. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Timosaponin AIII Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Timosaponin AIII. The information is designed to assist in overcoming stability issues and ensuring the development of robust and effective drug products.
Troubleshooting Guide
This guide addresses specific problems that may arise during the experimental process of formulating this compound.
Problem 1: Poor Aqueous Solubility and Precipitation in Aqueous Formulations
-
Question: My this compound is precipitating out of my aqueous formulation. How can I improve its solubility and prevent this?
-
Answer: this compound is known to be insoluble in water, which often leads to precipitation.[1] Several strategies can be employed to enhance its solubility:
-
Co-solvents: The use of water-miscible organic solvents can significantly improve the solubility of poorly soluble drugs. Consider incorporating co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) into your formulation.
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic this compound molecules. Non-ionic surfactants like polysorbates (e.g., Tween 80) and polyoxyethylene castor oil derivatives (e.g., Cremophor RH40) are commonly used.[2] However, it's important to screen surfactants for compatibility and potential cytotoxicity.[2]
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This is a widely used technique for solubility enhancement.
-
pH Adjustment: While there is limited specific data on the effect of pH on this compound's solubility, exploring a pH range might reveal areas of improved solubility. It is known that the stability of steroidal saponin-stabilized emulsions can be pH-dependent.[3][4]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate and apparent solubility.[5][6][7][8][9] Common carriers for solid dispersions include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[10][11][12]
-
Nanoparticle Formulations: Techniques like nanosuspensions can increase the surface area of the drug, leading to improved dissolution and solubility.
-
Problem 2: Physical Instability of the Formulation (e.g., Creaming, Sedimentation, Phase Separation)
-
Question: My this compound emulsion/suspension is separating over time. What can I do to improve its physical stability?
-
Answer: Physical instability is a common issue with dispersed systems. Here are some troubleshooting steps:
-
Optimize Homogenization: For emulsions and suspensions, the particle size of the dispersed phase is critical for stability. High-pressure homogenization or microfluidization can produce smaller, more uniform particles, which are less prone to creaming or sedimentation.
-
Select Appropriate Stabilizers: In addition to surfactants, polymeric stabilizers like HPMC and PVP can increase the viscosity of the continuous phase, thereby slowing down particle movement and improving stability.[10][11][12][13] Natural saponins (B1172615), such as those from Panax notoginseng, have also been investigated as stabilizers for nanocrystals.[13]
-
Control Zeta Potential: For suspensions and nanoemulsions, a sufficiently high zeta potential (either positive or negative) can prevent particle aggregation through electrostatic repulsion. The surface charge of emulsions stabilized by saponins can be pH-dependent.[3][4]
-
Evaluate Storage Conditions: Temperature fluctuations can significantly impact the physical stability of formulations. Storing your formulation at a consistent, controlled temperature is crucial. Some studies on saponin (B1150181) formulations have shown better stability at refrigerated temperatures (e.g., 4°C).[14]
-
Problem 3: Chemical Degradation of this compound in the Formulation
-
Question: I am observing a loss of this compound potency in my formulation over time. What are the likely degradation pathways and how can I mitigate them?
-
Answer: While specific degradation pathways for this compound are not extensively documented in publicly available literature, steroidal saponins can be susceptible to hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The glycosidic bonds in saponins can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the loss of sugar moieties and the formation of the aglycone (sarsasapogenin in the case of this compound).[15]
-
Mitigation: Maintain the pH of the formulation in a range where this compound is most stable. This will likely require a pH-stability study. Buffering the formulation can help maintain the optimal pH.
-
-
Oxidation: The steroidal backbone or other functional groups may be susceptible to oxidation.
-
Mitigation: Consider adding antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) to your formulation. Additionally, packaging the formulation in a way that minimizes exposure to oxygen (e.g., nitrogen purging, sealed containers) can be beneficial.
-
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of photosensitive compounds.
-
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the key pre-formulation studies I should conduct for this compound?
-
A1: Key pre-formulation studies include:
-
Solubility Profile: Determine the solubility in various solvents, co-solvents, and buffers of different pH values.
-
Intrinsic Stability: Conduct forced degradation studies (acidic and basic hydrolysis, oxidation, thermal, and photolytic stress) to understand the degradation pathways and develop a stability-indicating analytical method.[21]
-
Excipient Compatibility: Screen for potential interactions between this compound and commonly used excipients.
-
-
-
Q2: What are some promising formulation strategies for this compound?
-
A2: Given its poor water solubility, promising strategies include:
-
Liposomes: Liposomal formulations have been shown to be a viable option, with this compound itself potentially acting as a bilayer stabilizer.
-
Solid Dispersions: This technique can enhance the dissolution rate and bioavailability of poorly soluble drugs.[5][6][7][8][9]
-
Nanoemulsions/Nanosuspensions: These can improve solubility and potentially enhance bioavailability.
-
-
-
Q3: Are there any known incompatible excipients with this compound?
-
A3: There is limited specific information on incompatible excipients for this compound. However, as a general precaution for saponins, it is advisable to assess compatibility with strong acids, bases, and oxidizing agents. Excipient compatibility studies are crucial to identify any potential interactions that could compromise the stability of the final product.
-
Stability Testing
-
Q4: How do I perform a forced degradation study for this compound?
-
A4: A forced degradation study involves subjecting this compound to various stress conditions to accelerate its degradation. A typical protocol would include:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a base (e.g., 0.1M NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid or solution to high temperatures.
-
Photodegradation: Expose the solid or solution to UV and visible light as per ICH Q1B guidelines.[16][17][18][19][20] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
-
-
-
Q5: What kind of analytical method is suitable for stability testing of this compound?
-
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. This method should be able to separate this compound from all its potential degradation products and any excipients in the formulation. The method needs to be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[19][22][23][24][25]
-
Data Presentation
Table 1: Summary of Stability Data for this compound in Rat Plasma
| Storage Condition | Duration | Analyte | Relative Error (%) | RSD (%) | Reference |
| 4°C | 24 hours | This compound | ≤ 10.6 | < 7.9 | [14] |
| -20°C | 30 days | This compound | ≤ 10.6 | < 7.9 | [14] |
| Repeated Freeze-Thaw Cycles | N/A | This compound | ≤ 10.6 | < 7.9 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol provides a general framework. Specific concentrations, temperatures, and durations may need to be optimized.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period, taking samples at various time points.
-
Dilute samples with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
For solid-state studies, place a known amount of this compound powder in a controlled temperature oven (e.g., 80°C).
-
For solution studies, heat the stock solution at a controlled temperature.
-
Sample at various time points and prepare for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution and solid this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16][17][18][19][20]
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Sample at appropriate time points and analyze by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Workflow for Developing a Stable this compound Formulation.
Caption: Potential Degradation Pathways of this compound.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation and stability of emulsions stabilised by Yucca saponin extract: University of Hohenheim [uni-hohenheim.de]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. FORMULATION DEVELOPMENT AND EVALUATION OF SOLID DISPERSION OF METHYLDOPA FOR SOLUBILITY ENHANCEMENT | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of the pharmacokinetics of this compound, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights into the Time Evolution of Slowly Photodegrading Contaminants [mdpi.com]
- 19. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 21. Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. wjpmr.com [wjpmr.com]
- 25. tpcj.org [tpcj.org]
Technical Support Center: Timosaponin AIII Extraction
Welcome to the technical support center for Timosaponin AIII extraction. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from Anemarrhena asphodeloides?
The natural content of this compound in the rhizomes of Anemarrhena asphodeloides is relatively low, estimated to be around 0.19–0.28% of the dry weight.[1] However, the yield can be significantly increased by converting Timosaponin BII, which is present in much higher quantities, into this compound. Through an enzymatic conversion method, it is possible to obtain approximately 7 grams of high-purity (>97%) this compound from 1 kilogram of the raw plant material.[2][1][3]
Q2: What are the best solvents for extracting this compound?
This compound is soluble in methanol, butanol, 80% ethanol (B145695), and aqueous pentanol, but it is insoluble in water.[2] Therefore, moderately polar organic solvents are generally recommended for extraction. A common and effective solvent system is 75% ethanol.[4] The choice of solvent can significantly impact the extraction efficiency of saponins (B1172615).[5]
Q3: Can the yield of this compound be improved by pre-treating the plant material?
Yes, pre-treatment of the raw material can enhance the extraction yield. Salt-processing of Anemarrhena asphodeloides rhizomes, a traditional Chinese medicine preparation method, has been shown to increase the content of this compound.[4][6] This is due to the transformation of other saponins, like Timosaponin BII, into this compound during the process.[4]
Q4: What is the role of enzymatic hydrolysis in this compound extraction?
Enzymatic hydrolysis is a key technique for boosting the yield of this compound. The enzyme β-D-glycosidase can be used to convert Timosaponin BII, which is more abundant in the plant, into this compound.[1][3] This biotransformation is a critical step in achieving higher yields.
Q5: How can I purify the crude extract to obtain high-purity this compound?
A multi-step purification process is typically required to achieve high-purity this compound. Common methods include:
-
Macroporous Resin Column Chromatography: AB-8 macroporous resin is effective for the initial purification of the crude extract.[3][7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a crucial step for separating this compound from other closely related saponins and impurities to achieve high purity.[3][7]
-
Crystallization: The final step to obtain this compound crystals with a purity of over 97% often involves crystallization from a suitable solvent.[3][7]
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
Symptom: The total weight of the extract obtained after initial solvent extraction is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Improper Grinding of Plant Material | Ensure the dried rhizomes of Anemarrhena asphodeloides are ground into a fine, uniform powder. A smaller particle size increases the surface area for solvent penetration and improves extraction efficiency. A particle size of less than 1 cm is recommended.[8] |
| Inappropriate Solvent Selection | Use a solvent with appropriate polarity. For this compound, moderately polar solvents like 75% ethanol are effective.[4] Using a non-polar solvent will result in a poor extraction yield. |
| Suboptimal Extraction Parameters | Optimize the extraction conditions, including temperature, time, and solvent-to-solid ratio. For reflux extraction with 75% ethanol, performing the extraction three times for one hour each is a common protocol.[4] Increasing the solvent-to-solid ratio can create a better concentration gradient for diffusion. |
| Inefficient Extraction Method | Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can improve extraction efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[9] |
Issue 2: Low Purity of this compound in the Final Product
Symptom: The final isolated product shows significant impurities when analyzed by HPLC or other analytical methods.
| Possible Cause | Troubleshooting Steps |
| Inefficient Purification Strategy | A single purification step is often insufficient. Employ a multi-step purification protocol. A common and effective sequence is macroporous resin chromatography followed by preparative HPLC.[3][7] |
| Co-elution of Structurally Similar Saponins | Timosaponin BII and other saponins have similar structures to this compound and may co-elute during chromatography. Optimize the mobile phase and gradient of your preparative HPLC to improve the resolution between these compounds. |
| Degradation of this compound | This compound may be sensitive to high temperatures and extreme pH.[9] Avoid prolonged exposure to heat during solvent evaporation by using a rotary evaporator under reduced pressure. Maintain a neutral or slightly acidic pH during extraction and purification. |
Issue 3: Inconsistent Yields Between Batches
Symptom: Significant variations in the final yield of this compound are observed when processing different batches of raw material.
| Possible Cause | Troubleshooting Steps |
| Variability in Raw Material | The content of saponins in Anemarrhena asphodeloides can vary depending on the plant's origin, age, and harvesting time. It is advisable to source plant material from a consistent and reputable supplier. |
| Inconsistent Processing Parameters | Ensure that all extraction and purification parameters (e.g., particle size, solvent-to-solid ratio, extraction time, temperature, and HPLC conditions) are kept consistent across all batches. |
| Incomplete Enzymatic Conversion | If using enzymatic hydrolysis, ensure the optimal conditions for the β-D-glycosidase enzyme are met for each batch. This includes pH, temperature, enzyme concentration, and incubation time. Optimal conditions have been reported as a pH of 4.0, a temperature of 55°C, an incubation time of 2 hours, and an enzyme concentration of 600 U/g.[2][1] |
Experimental Protocols
Protocol 1: Enzymatic-Assisted Extraction and Purification of this compound
This protocol is based on a method that can yield approximately 7g of high-purity this compound from 1kg of Anemarrhena asphodeloides rhizomes.[1][3]
-
Preparation of Crude Extract:
-
Grind 1 kg of dried Anemarrhena asphodeloides rhizomes into a fine powder.
-
Perform reflux extraction with 75% ethanol three times, for 1 hour each time.[4]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.
-
-
Enzymatic Conversion of Timosaponin BII to this compound:
-
Dissolve the crude extract in an acetic acid-sodium acetate (B1210297) buffer solution with a pH of 4.0.
-
Add β-D-glycosidase to the solution (600 U/g of crude extract).
-
Incubate the mixture at 55°C for 2 hours to facilitate the conversion of Timosaponin BII to this compound.[2][1]
-
-
Purification:
-
Macroporous Resin Chromatography:
-
Pass the enzyme-treated extract through an AB-8 macroporous resin column.
-
Wash the column with water to remove sugars and other polar impurities.
-
Elute the saponins with a stepwise gradient of ethanol.
-
-
Preparative HPLC:
-
Further purify the saponin-rich fraction using a preparative HPLC system.
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile (B52724) and water to separate this compound.
-
-
Crystallization:
-
Collect the fractions containing high-purity this compound and concentrate them.
-
Crystallize the this compound from a suitable solvent to obtain the final product with >97% purity.
-
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of highly purified this compound from rhizoma anemarrhenae through an enzymatic method combined with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacokinetics of this compound, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 6. Comparison of the pharmacokinetics of this compound, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN114085883B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Timosaponin AIII and its Metabolites
Welcome to the technical support center for the analysis of Timosaponin AIII and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during HPLC separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column and mobile phase for separating this compound and its metabolites?
A1: Reversed-phase HPLC with a C18 column is the most widely used method for the separation of this compound and its metabolites.[1][2][3] The mobile phase typically consists of a gradient elution with acetonitrile (B52724) and water.[1] To improve peak shape and resolution, a small amount of an acidic modifier, such as formic acid (0.05% to 0.1%), is often added to the aqueous phase.[4]
Q2: What detection method is most suitable for this compound and its metabolites?
A2: this compound and its metabolites lack strong chromophores, which can make UV detection challenging. While detection at low wavelengths (e.g., 203-210 nm) is possible, other detectors are often preferred for better sensitivity and specificity.[4] These include:
-
Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile compounds like saponins.[2][5]
-
Charged Aerosol Detector (CAD): Another universal detector that can provide a more uniform response compared to ELSD.
-
Mass Spectrometry (MS): HPLC coupled with MS (HPLC-MS) is a powerful technique for both quantification and structural identification of metabolites.[5][6][7]
Q3: What are the major metabolites of this compound observed in vivo and in vitro?
A3: In vivo and in vitro studies have shown that this compound is metabolized into several products. The primary metabolite is sarsasapogenin, which is formed by the deglycosylation of this compound.[6][8][9] In addition to sarsasapogenin, a total of 19 metabolites have been detected in rat plasma, bile, urine, and feces after oral administration of this compound.[6] Two metabolites have been identified after incubation with rat liver microsomes.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites.
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution Between Peaks | Suboptimal mobile phase composition. | Optimize the gradient slope; a shallower gradient can improve separation.[4] Try switching the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity.[4] |
| Inappropriate column. | Ensure you are using a high-quality C18 column. If resolution is still poor, consider a column with a different particle size or dimension. | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature (e.g., 30-40°C).[4] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add an acidic modifier like formic acid (0.05%-0.2%) to the mobile phase to suppress silanol (B1196071) interactions.[4] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[10] | |
| Extra-column dead volume. | Minimize the length and internal diameter of tubing between the injector, column, and detector. | |
| Peak Splitting | Co-elution of isomers or closely related metabolites. | Improve resolution by optimizing the mobile phase gradient and temperature.[4] A smaller injection volume may also help distinguish between closely eluting peaks.[4] |
| Column void or contamination at the inlet. | If the problem persists with a new column, the issue might be a void. Replace the column. A guard column can help protect the analytical column from contamination.[11] | |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. | |
| Baseline Drift or Noise | Changes in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed.[12] Use a column oven for stable temperature control.[12] |
| Contaminated mobile phase or column. | Use high-purity solvents and prepare fresh mobile phases daily.[12] Flush the column with a strong solvent. | |
| Detector lamp instability. | Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[12] | |
| Retention Time Shifts | Poor column equilibration. | Increase the column equilibration time between runs.[13] |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing for gradient elution.[13] | |
| Leaks in the system. | Check all fittings for leaks.[14] |
Experimental Protocols
HPLC Method for the Analysis of this compound and its Metabolites
This protocol is a general guideline and may require optimization for specific applications.
-
Instrumentation: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, column oven, and a suitable detector (e.g., ELSD, CAD, or MS).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-50% B
-
25-40 min: 50-80% B
-
40-45 min: 80% B
-
45-50 min: 80-20% B
-
50-60 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Plasma/Urine Samples: Perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant can then be evaporated and reconstituted in the initial mobile phase. Solid-phase extraction (SPE) may be used for further cleanup.
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer, followed by protein precipitation and extraction as described for plasma samples.
-
-
Data Analysis: Identify and quantify peaks by comparing retention times and detector responses with those of authentic standards. For metabolite identification with MS, analyze the mass spectra and fragmentation patterns.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Simplified metabolic pathway of this compound.
Caption: Logical troubleshooting workflow for HPLC issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Separation and Analysis of Saponins in Natural Products | MDPI [mdpi.com]
- 6. Metabolites characterization of this compound in vivo and in vitro by using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. uhplcs.com [uhplcs.com]
Validation & Comparative
Timosaponin AIII vs. Timosaponin BII: A Comparative Analysis of Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two structurally related steroidal saponins, Timosaponin AIII and Timosaponin BII, derived from the rhizome of Anemarrhena asphodeloides. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document aims to inform research and development in oncology.
Executive Summary
This compound exhibits potent and selective cytotoxicity against a variety of cancer cell lines, whereas Timosaponin BII demonstrates significantly weaker or no cytotoxic activity at comparable concentrations. This disparity in efficacy is primarily attributed to a single glucose moiety present in Timosaponin BII, which is absent in this compound. The cytotoxic action of this compound is multifaceted, involving the simultaneous inhibition of the mTORC1 signaling pathway and the induction of endoplasmic reticulum (ER) stress, culminating in apoptotic cell death. In contrast, Timosaponin BII is associated with other biological activities, including anti-inflammatory and neuroprotective effects.
Comparative Cytotoxicity
Experimental evidence consistently demonstrates that this compound is a more potent cytotoxic agent than Timosaponin BII against various cancer cell lines. Timosaponin BII is often reported to have little to no cytotoxic effect at concentrations where this compound is active[1][2][3][4].
Table 1: Comparative IC50 Values of this compound and Timosaponin BII
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | BT474 | Breast Carcinoma | ~2.5 | [2] |
| MDAMB231 | Breast Carcinoma | ~6 | [2] | |
| HepG2 | Hepatocellular Carcinoma | 15.41 | [1][5] | |
| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | [5] | |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | [5] | |
| HCT-15 | Colorectal Cancer | 6.1 | [6] | |
| Timosaponin BII | HL-60 | Leukemia | ~17.1 (15.5 µg/mL) | [7] |
| Various Cancer Lines | Breast, Colon, Liver, etc. | No appreciable activity up to 50 µM | [2][4] |
Note: The IC50 value for Timosaponin BII in HL-60 cells was converted from µg/mL to µM for comparative purposes (Molecular Weight of Timosaponin BII: 907.05 g/mol ).
The structural difference underlying this functional divergence lies in an additional glucose molecule attached to Timosaponin BII. Enzymatic removal of this terminal sugar moiety converts Timosaponin BII into this compound, thereby conferring potent cytotoxic activity[2][3][4].
Mechanism of Action: this compound
This compound induces apoptosis in cancer cells through a dual mechanism: inhibition of the mTORC1 pathway and induction of endoplasmic reticulum (ER) stress[2][3]. These pathways are selectively activated in tumor cells, contributing to the compound's preferential cytotoxicity[2][3].
Inhibition of mTORC1 Signaling
This compound treatment leads to a significant reduction in the phosphorylation of key mTORC1 downstream targets, such as the S6 ribosomal protein and 4E-BP1[8]. This inhibition disrupts protein synthesis and cell growth.
Induction of Endoplasmic Reticulum (ER) Stress
The compound also triggers ER stress, which is evidenced by the phosphorylation of eIF2α and the activation of caspase-4[2][3]. Prolonged ER stress activates pro-apoptotic pathways, leading to programmed cell death.
Biological Activity of Timosaponin BII
While lacking significant cytotoxicity, Timosaponin BII is not biologically inert. Research has indicated its potential in other therapeutic areas.
-
Anti-inflammatory Effects: Timosaponin BII has been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators[9]. For instance, it can suppress the NLRP3 inflammasome, leading to reduced IL-1β production[10][11].
-
Neuroprotective Properties: Studies suggest that Timosaponin BII possesses neuroprotective activities, potentially by attenuating oxidative damage in the brain[9].
Experimental Protocols
Cytotoxicity Assessment by Annexin V-PI Staining (Adapted from King et al., 2009)
This protocol is used to quantify apoptosis and necrosis in cell populations treated with this compound and Timosaponin BII.
-
Cell Seeding: Plate cancer cell lines (e.g., BT474, MDAMB231) and a non-transformed cell line (e.g., MCF10A) in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or a fixed high concentration of Timosaponin BII (e.g., 40 µM) for 24 hours.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-Alexa Fluor 488 and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.
Conclusion
The comparative analysis of this compound and Timosaponin BII reveals a clear structure-activity relationship directly impacting their cytotoxic profiles. This compound is a potent, selectively cytotoxic agent against cancer cells, operating through the dual inhibition of mTORC1 and induction of ER stress. Its weaker counterpart, Timosaponin BII, while not a promising cytotoxic agent, shows potential in other therapeutic applications such as anti-inflammatory and neuroprotective treatments. This guide underscores the potential of this compound as a lead compound for the development of novel anticancer therapies. Further research should focus on optimizing its efficacy and safety profile for clinical translation.
References
- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 2. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and antineoplastic activity of timosaponin A-III for human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Lipidomics Analysis of Timosaponin BII in INS-1 Cells Induced by Glycolipid Toxicity and Its Relationship with Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Anti-Cancer Activity: Timosaponin AIII vs. Paclitaxel
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Timosaponin AIII, a natural steroidal saponin, and Paclitaxel (B517696), a widely used chemotherapeutic agent. The comparison is based on available experimental data, focusing on their mechanisms of action, cytotoxic effects, and impact on key cellular signaling pathways.
Overview and Mechanism of Action
This compound (TAIII) is a bioactive compound isolated from the rhizome of Anemarrhena asphodeloides. Its anti-cancer effects are multi-faceted, involving the induction of cell cycle arrest, apoptosis, and the modulation of several key signaling pathways.[1][2] Notably, TAIII has demonstrated cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutics like Paclitaxel.[3][4]
Paclitaxel is a taxane (B156437) diterpenoid originally isolated from the Pacific yew tree, Taxus brevifolia. It is a potent mitotic inhibitor and one of the most effective and widely used anti-cancer drugs.[5][6] Its primary mechanism involves interfering with the normal function of microtubules, which are critical for cell division.[7]
The fundamental difference in their primary targets leads to distinct downstream cellular consequences, which are detailed in the following sections.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the IC50 values for this compound and Paclitaxel across various human cancer cell lines. It is important to note that IC50 values can vary based on experimental conditions, such as drug exposure time.
Table 1: IC50 Values for this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| HCT-15 | Human Colorectal Cancer | 6.1 | Not Specified | [3][8] |
| HepG2 | Human Liver Cancer | 15.41 | 24 hours | [9] |
| A549/Taxol | Taxol-Resistant Lung Cancer | 5.12 | Not Specified | [3] |
| A2780/Taxol | Taxol-Resistant Ovarian Cancer | 4.64 | Not Specified | [3] |
| H1299 & A549 | Non-Small-Cell Lung Cancer | ~4.0 (Caused 90% death) | 48 hours | [10] |
Table 2: IC50 Values for Paclitaxel
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time | Reference |
| Various | 8 Human Tumor Cell Lines | 2.5 - 7.5 | 24 hours | [11] |
| NSCLC | Non-Small-Cell Lung Cancer | 27 | 120 hours | [12] |
| SCLC (sensitive) | Small-Cell Lung Cancer | < 3.2 | 120 hours | [12] |
| SCLC (resistant) | Small-Cell Lung Cancer | 5000 | 120 hours | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-25 | Not Specified | [13] |
Note: Paclitaxel's potency is generally in the nanomolar (nM) range, while this compound's is in the micromolar (µM) range, indicating that Paclitaxel is significantly more potent in sensitive cell lines. However, this compound shows significant activity against Paclitaxel-resistant cells.[4]
Mechanism of Action and Signaling Pathways
This compound
This compound induces cancer cell death through multiple mechanisms:
-
Cell Cycle Arrest: TAIII can arrest the cell cycle at different phases depending on the cancer type. It induces G0/G1 and G2/M phase arrest in colorectal cancer cells[8][9], G0/G1 arrest in lung cancer[9], and G2/M arrest in breast cancer by triggering a DNA damage response.[14] This is accompanied by the downregulation of key cell cycle proteins like Cyclin B1, Cdc2, and Cdc25C.[14]
-
Induction of Apoptosis: TAIII is a potent inducer of apoptosis. It activates the intrinsic (mitochondrial) and extrinsic apoptotic pathways, leading to the activation of caspases (caspase-3, -8, and -9) and cleavage of PARP.[9][15] This is often mediated by altering the balance of Bcl-2 family proteins, specifically downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulating pro-apoptotic proteins like Bax.[3][8]
-
Modulation of Signaling Pathways: TAIII has been shown to inhibit pro-survival signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are often hyperactivated in cancer.[3][4] Conversely, it can activate stress-related pathways like the JNK and p38 MAPK pathways, which can promote apoptosis.[14][15]
-
Other Mechanisms: TAIII can also induce endoplasmic reticulum (ER) stress and autophagy.[16] While apoptosis is the primary mode of cell death, TAIII-induced autophagy can sometimes play a protective role, and its inhibition can enhance the apoptotic effect.[17]
Paclitaxel
Paclitaxel's anti-cancer activity is primarily centered on its interaction with the cytoskeleton:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[6][7] This action disrupts the normal dynamic instability of microtubules, which is essential for their function.
-
Mitotic Arrest: The hyper-stabilization of microtubules interferes with the formation of a functional mitotic spindle during cell division. This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[5][18][19]
-
Induction of Apoptosis: Unable to complete mitosis, the cell ultimately undergoes programmed cell death (apoptosis).[20][21] This process can be influenced by the phosphorylation of anti-apoptotic proteins like Bcl-2, effectively inactivating them.[6] Activation of the JNK/SAPK signaling pathway is also involved in paclitaxel-induced apoptosis.[18]
-
Anti-Angiogenic Effects: In addition to its cytotoxic effects, Paclitaxel has been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow.[22]
In Vivo Anti-Tumor Efficacy
Both compounds have demonstrated anti-tumor activity in animal models.
-
This compound: In vivo studies have confirmed that TAIII significantly suppresses tumor growth in xenograft models of human colorectal cancer, breast cancer, and taxol-resistant cancers without causing obvious toxicity.[9][14][23] For instance, in a taxol-resistant xenograft model, TAIII at 2.5 and 5 mg/kg inhibited tumor growth and downregulated PI3K/AKT and Ras/Raf pathway proteins.[4]
-
Paclitaxel: As a clinically approved drug, Paclitaxel's in vivo efficacy is well-established. It is used to treat a wide range of solid tumors.[24] Studies show it effectively retards tumor growth in various xenograft models, including breast, bladder, and cervical cancers.[22][25][26] Its efficacy can be further enhanced when used in combination with other therapies like radiotherapy.[25]
Experimental Protocols
The data presented in this guide are based on standard methodologies in cancer research. Below are outlines of the key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or Paclitaxel for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.
-
Methodology:
-
Treat cells with the compounds as described above.
-
Harvest cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Cell Cycle Analysis
-
Principle: Measures the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Treat and harvest cells as previously described.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the membrane.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to quantify the percentage of cells in each phase.
-
In Vivo Xenograft Model
-
Principle: Evaluates the anti-tumor efficacy of a compound in a living organism.
-
Methodology:
-
Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound, Paclitaxel, or a vehicle control via a clinically relevant route (e.g., intraperitoneal injection, oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers via TUNEL assay).
-
Conclusion
This compound and Paclitaxel are both effective anti-cancer agents but operate through distinct mechanisms.
-
Paclitaxel is a highly potent microtubule-stabilizing agent that induces mitotic arrest. Its efficacy is well-documented, but its use can be limited by toxic side effects and the development of resistance, often through mechanisms like drug efflux pumps or tubulin mutations.
-
This compound acts on multiple targets, inducing apoptosis and cell cycle arrest by modulating a complex network of signaling pathways, including PI3K/Akt and MAPK. A key advantage of this compound is its demonstrated efficacy against Paclitaxel-resistant cancer cells, suggesting it could be a valuable alternative or synergistic agent in treating resistant tumors.[4]
For drug development professionals, this compound represents a promising lead compound. Its multi-target nature may be advantageous in overcoming the complex and adaptive nature of cancer. Further research focusing on improving its bioavailability and exploring combination therapies with agents like Paclitaxel could yield novel and more effective cancer treatment strategies.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor effect and mechanisms of this compound across diverse cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 10. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. stemcell.com [stemcell.com]
- 21. researchgate.net [researchgate.net]
- 22. cancernetwork.com [cancernetwork.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anti-neoplastic activity of paclitaxel on experimental superficial bladder cancer: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Timosaponin AIII in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Timosaponin AIII's performance with other alternatives, supported by experimental data from various preclinical studies. This compound, a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has demonstrated significant anti-tumor activity across a range of cancer models. This document summarizes the key findings on its efficacy, outlines the experimental protocols used to generate these findings, and visualizes the underlying molecular mechanisms.
Data Presentation
In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, demonstrating its potency against both drug-sensitive and drug-resistant cancers.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549/Taxol | Taxol-Resistant Lung Cancer | 5.12 | [1] |
| A2780/Taxol | Taxol-Resistant Ovarian Cancer | 4.64 | [1] |
| HCT-15 | Colorectal Cancer | 6.1 | [1] |
| HepG2 | Liver Cancer | 15.41 | [1] |
| BT474 | Breast Cancer | ~2.5 | [2] |
| MDAMB231 | Breast Cancer | ~5 | [2] |
In Vivo Efficacy of this compound in Xenograft Models
Preclinical studies using animal models have shown that this compound can significantly inhibit tumor growth in vivo. The following table summarizes the results from a xenograft model using taxol-resistant cancer cells.
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition | Citation |
| Nude Mice | A549/Taxol Xenograft | This compound (2.5 and 5 mg/kg) | Significant inhibition of tumor growth | [3] |
| Nude Mice | MDA-MB-231 Xenograft | This compound (2.5, 5, and 10 mg/kg) | Dose-dependent inhibition of tumor growth | [4] |
Synergistic Effects with Conventional Chemotherapeutics
This compound has been shown to work synergistically with standard chemotherapy drugs, enhancing their anti-tumor effects.
| Combination Therapy | Cancer Model | Key Findings | Citation |
| This compound + Doxorubicin | Hepatocellular Carcinoma Cells (HepG2, HCC-LM3) | Synergistic cytotoxicity at various molar ratios; co-delivery in liposomes significantly enhanced apoptosis. | [5] |
| This compound + 5-FU or Doxorubicin | Colorectal Cancer Cells (HCT116) | Co-treatment attenuated the expression of c-Myc and induced markers of apoptosis more effectively than this compound alone. | [6] |
| This compound + Paclitaxel | Taxol-Resistant Lung and Ovarian Cancer Cells | This compound exhibited significant cytotoxicity in taxol-resistant cells, suggesting a potential to overcome drug resistance. | [1][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]
-
Compound Treatment : Cells are treated with varying concentrations of this compound (e.g., 0 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition : After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization : The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[7]
In Vivo Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Cell Preparation and Implantation : Human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) are suspended in a suitable medium and injected subcutaneously into the flanks of immunodeficient mice (e.g., BALB/c nude mice).[4]
-
Tumor Growth and Grouping : Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). The mice are then randomly assigned to control and treatment groups.[4]
-
Treatment Administration : this compound is administered to the treatment groups at specified doses (e.g., 2.5, 5, and 10 mg/kg body weight) via a suitable route (e.g., intraperitoneal injection) on a defined schedule (e.g., every other day for 24 days). The control group receives a vehicle solution.[4]
-
Tumor Measurement : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis : At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction : Cells treated with this compound are lysed using a suitable lysis buffer (e.g., RIPA buffer) to extract total proteins.
-
Protein Quantification : The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Blocking : The membrane is incubated with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the protein of interest (e.g., antibodies against AKT, p-AKT, ERK, p-ERK) overnight at 4°C.[10]
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection : The protein bands are visualized using a chemiluminescence detection reagent and an imaging system.[9]
Mandatory Visualization
Caption: Key signaling pathways inhibited by this compound in cancer cells.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 3. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. physiology.elte.hu [physiology.elte.hu]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. origene.com [origene.com]
Unveiling the Multifaceted Anti-Cancer Mechanisms of Timosaponin AIII: A Cross-Validation Study in Diverse Cell Lines
For Immediate Release
This comprehensive guide provides a comparative analysis of the anti-cancer properties of Timosaponin AIII, a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its mechanism of action across various cancer cell lines, supported by experimental data and detailed protocols.
This compound has emerged as a promising natural compound with potent anti-tumor activities.[1] Its efficacy stems from its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways crucial for cancer cell proliferation and survival. This guide cross-validates these mechanisms in different cancer cell types, providing a comparative perspective on its therapeutic potential.
Comparative Cytotoxicity of this compound
This compound exhibits a broad spectrum of cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies. The following tables summarize the IC50 values of this compound in various cancer cell lines, and in comparison with other saponins (B1172615) and the standard chemotherapeutic drug, Doxorubicin.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-15 | Human Colorectal Cancer | 6.1 | [2] |
| HepG2 | Human Hepatocellular Carcinoma | 15.41 | [2][3] |
| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | [2] |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | [2] |
| MDA-MB-231 | Human Breast Cancer | Not specified | [4] |
| MCF7 | Human Breast Cancer | Not specified | [4] |
| HL-60 | Human Promyelocytic Leukemia | Not specified | [5] |
| H1299 | Human Non-small-cell Lung Cancer | Not specified | [2] |
| A375-S2 | Human Melanoma | Not specified | [2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not specified | [2] |
| BT474 | Human Breast Cancer | Not specified | [6] |
Table 2: Comparative Cytotoxicity of Saponins in Cancer Cell Lines
| Saponin | Cell Line(s) | Cancer Type(s) | IC50 Range (µM) | Reference |
| This compound | A549/Taxol, A2780/Taxol | Taxol-resistant Lung and Ovarian Cancer | 4.64 - 5.12 | [7] |
| Synthetic Oleanane-saponins | Various | Cervical, Lung, Colorectal, etc. | 0.5 - 7.6 | [7] |
| Synthetic Lupane-saponins | DLD-1 | Colorectal Cancer | 0.9 - 5.0 | [7] |
| Timosaponin BII | BT474, MDA-MB-231 | Breast Cancer | Little to no cytotoxicity | [3][6] |
Table 3: Synergistic Effects of this compound with Chemotherapeutic Drugs
| Combination | Cell Line(s) | Cancer Type | Effect | Reference |
| This compound + Doxorubicin | HepG2, HCC-LM3 | Hepatocellular Carcinoma | Enhanced cytotoxicity and apoptosis | [8] |
| This compound + 5-Fluorouracil (5-FU) | HCT116 | Colorectal Cancer | Potentiated apoptotic effect | [9] |
| This compound + Doxorubicin | HCT116 | Colorectal Cancer | Potentiated apoptotic effect | [9] |
| This compound + Paclitaxel | CNE-1, HNE-2 | Nasopharyngeal Carcinoma | Synergistic pro-apoptotic activity | Not specified |
Core Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound's anti-cancer activity is not limited to a single mechanism but rather a coordinated assault on multiple cellular processes that are critical for tumor growth and progression.
Induction of Apoptosis
A primary mechanism of this compound is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of key apoptotic regulatory proteins.
-
Intrinsic Pathway: this compound upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[2]
-
Extrinsic Pathway: Evidence also suggests the involvement of the extrinsic apoptotic pathway, with the activation of caspase-8.[2]
-
Endoplasmic Reticulum (ER) Stress: In some cell lines, this compound induces ER stress, leading to the activation of caspase-4 and subsequent apoptosis.[6]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, preventing them from dividing and multiplying.
-
G2/M Phase Arrest: In breast cancer cells (MDA-MB-231 and MCF7), this compound triggers DNA damage, leading to the activation of the ATM/Chk2 and p38 MAPK signaling pathways.[4][10] This results in the downregulation of key G2/M transition proteins like Cyclin B1, Cdc2, and Cdc25C, causing the cells to arrest in the G2/M phase.[4][10]
-
G0/G1 Phase Arrest: In other cancer cell types, such as human colorectal cancer cells (HCT-15) and leukemia cells (HL-60), this compound has been shown to induce cell cycle arrest at the G0/G1 phase.[2][5] This is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) that govern the G1/S transition.[2]
Key Signaling Pathways Modulated by this compound
The induction of apoptosis and cell cycle arrest by this compound is orchestrated through its influence on several critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: This is a central pathway that promotes cell survival, growth, and proliferation. This compound has been shown to inhibit the PI3K/AKT/mTOR pathway in multiple cancer cell lines, including taxol-resistant lung and ovarian cancer, T-cell acute lymphoblastic leukemia, and pancreatic cancer cells.[2][11] Inhibition of this pathway contributes to the pro-apoptotic and anti-proliferative effects of this compound.
-
Ras/Raf/MEK/ERK Pathway: Another crucial pathway for cell proliferation and survival, the Ras/Raf/MEK/ERK pathway, is also targeted by this compound. Inhibition of this pathway has been observed in taxol-resistant cancer cells.[2]
-
Wnt/β-catenin Pathway: In human leukemia HL-60 cells, this compound has been found to inhibit the Wnt/β-catenin signaling pathway, leading to reduced expression of downstream targets like Cyclin D1 and c-Myc, which are involved in cell proliferation.[5]
-
ATM/Chk2 and p38 MAPK Pathways: As mentioned earlier, in breast cancer cells, this compound activates the DNA damage response pathways involving ATM/Chk2 and p38 MAPK, leading to G2/M cell cycle arrest and apoptosis.[4][10]
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is employed to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis (Western Blotting)
This method is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, total AKT, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 4. Frontiers | this compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.plos.org [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel this compound-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin [mdpi.com]
- 10. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Timosaponin AIII and Other Natural Anti-Cancer Compounds
In the landscape of oncology research, natural compounds are a significant source of novel anti-cancer drug candidates. This guide provides a comparative analysis of Timosaponin AIII, a steroidal saponin (B1150181) from the rhizome of Anemarrhena asphodeloides, against other well-researched natural compounds: Curcumin, Resveratrol (B1683913), and Quercetin. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their anti-cancer efficacy, mechanisms of action, and the experimental data supporting these claims.
Quantitative Efficacy: A Comparative Overview
The anti-proliferative activity of these natural compounds has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, is summarized below. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Citation(s) |
| This compound | A549/Taxol (Lung) | 5.12 | [1] |
| A2780/Taxol (Ovarian) | 4.64 | [1] | |
| HCT-15 (Colorectal) | 6.1 | [1] | |
| HepG2 (Liver) | 15.41 | [1] | |
| BT474 (Breast) | ~2.5 (for 50% cell death) | [2] | |
| MDAMB231 (Breast) | Induces significant cell death at µM concentrations | [2] | |
| Curcumin | A549 (Lung) | 33 | [3] |
| Hela (Cervical) | 8.6 | [2] | |
| HepG2 (Liver) | 14.5 | [2] | |
| H460 (Lung) | 5.3 | [2] | |
| MCF-7 (Breast) | 44.61 | [4] | |
| MDA-MB-231 (Breast) | 54.68 | [4] | |
| Resveratrol | MCF-7 (Breast) | 51.18 | [5] |
| HepG2 (Liver) | 57.4 | [5] | |
| SW480 (Colon) | 70-150 | [6] | |
| HCE7 (Colon) | 70-150 | [6] | |
| Seg-1 (Esophageal) | 70-150 | [6] | |
| HL60 (Leukemia) | 70-150 | [6] | |
| HeLa (Cervical) | >400 | ||
| MDA-MB-231 (Breast) | 200-250 | [7] | |
| Quercetin | A549 (Lung) | 8.65 (24h), 7.96 (48h), 5.14 (72h) | [8] |
| H69 (Lung) | 14.2 (24h), 10.57 (48h), 9.18 (72h) | [8] | |
| HCT116 (Colon) | 5.79 | [9] | |
| MDA-MB-231 (Breast) | 5.81 | [9] | |
| MCF-7 (Breast) | 17.2 or 4.9 | ||
| HepG2 (Liver) | Induces apoptosis | [10] |
Mechanisms of Anti-Cancer Action
These natural compounds exert their anti-cancer effects through the modulation of multiple cellular signaling pathways that are often dysregulated in cancer. The primary pathways affected include the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell growth, proliferation, and survival, as well as the intrinsic and extrinsic apoptosis pathways.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the points of intervention for this compound, Curcumin, Resveratrol, and Quercetin.
Caption: PI3K/Akt/mTOR pathway and points of inhibition by the natural compounds.
Caption: MAPK signaling pathway and modulation by the natural compounds.
Caption: Apoptosis pathways and the influence of the natural compounds.
Detailed Experimental Protocols
To ensure reproducibility and methodological transparency, detailed protocols for the key experiments cited in the evaluation of these compounds are provided below.
Cell Culture
-
Cell Line Maintenance : Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation : Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing : Cells are passaged upon reaching 70-90% confluency using trypsin-EDTA to detach adherent cells.
MTT Assay for Cell Viability
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition : After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Annexin V-FITC Apoptosis Assay
-
Cell Treatment : Treat cells with the desired concentration of the compound for the specified time.
-
Cell Harvesting : Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension : Resuspend the cells in 1X binding buffer.
-
Staining : Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction : Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE : Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening the anti-cancer activity of a natural compound in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol: A Natural Compound Targeting the PI3K/Akt/mTOR Pathway in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Targets of Quercetin, a Plant Flavonol, and Its Role in the Therapy of Various Types of Cancer through the Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. kosinmedj.org [kosinmedj.org]
- 10. mdpi.com [mdpi.com]
Validating the JNK1/2 Pathway's Role in Timosaponin AIII-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathways involved in Timosaponin AIII (TAIII)-induced apoptosis, with a primary focus on validating the role of the JNK1/2 pathway. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a comprehensive understanding of the molecular mechanisms underlying the pro-apoptotic effects of this compound.
Comparative Analysis of Signaling Pathways in this compound-Induced Apoptosis
This compound, a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has demonstrated significant anti-tumor activity across various cancer cell lines.[1][2] Its mechanism of action primarily involves the induction of apoptosis, a form of programmed cell death, through the modulation of several key signaling pathways. While the c-Jun N-terminal kinase (JNK)1/2 pathway is a critical mediator, other pathways such as the p38 mitogen-activated protein kinase (MAPK) and the Ataxia Telangiectasia Mutated (ATM)/Checkpoint Kinase 2 (Chk2) pathways also play significant roles.[1][3]
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize the dose-dependent effects of this compound on apoptosis and the impact of specific pathway inhibitors on its pro-apoptotic activity.
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Citation |
| MDA-MB-231 (Breast Cancer) | 0 (Control) | 5.9 | [3] |
| 10 | 44.0 | [3] | |
| 15 | 67.5 | [3] | |
| MCF-7 (Breast Cancer) | 0 (Control) | 9.5 | [3] |
| 10 | 23.5 | [3] | |
| 15 | 43.3 | [3] |
Table 1: Dose-Dependent Effect of this compound on Apoptosis Rates in Breast Cancer Cell Lines.
| Pathway | Cell Line | Treatment | Effect on Apoptosis/Cell Cycle | Citation |
| JNK1/2 | HL-60 (Promyelocytic Leukemia) | TAIII + JNK inhibitor (SP600125) | Significantly abolished TAIII-induced activation of caspase-8 | [1] |
| p38 MAPK | MDA-MB-231 | TAIII (15 µM) + p38 inhibitor (SB203580 10 µM) | G2/M phase arrest decreased from 53.43% to 26.66% | [3] |
| MCF-7 | TAIII (15 µM) + p38 inhibitor (SB203580 10 µM) | G2/M phase arrest decreased from 41.94% to 24.27% | [3] | |
| ATM/Chk2 | MDA-MB-231 | TAIII (15 µM) + ATM inhibitor (KU55933 10 µM) | G2/M phase arrest decreased from 53.43% to 29.45% | [3] |
| MCF-7 | TAIII (15 µM) + ATM inhibitor (KU55933 10 µM) | G2/M phase arrest decreased from 41.94% to 29.25% | [3] |
Table 2: Comparative Effect of Pathway Inhibitors on this compound-Induced Cellular Responses.
| Cell Line | IC50 Value (µM) | Citation |
| A549/Taxol (Taxol-resistant Lung Cancer) | 5.12 | [4] |
| A2780/Taxol (Taxol-resistant Ovarian Cancer) | 4.64 | [4] |
| HCT-15 (Colon Cancer) | 6.1 | [4] |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the complex interactions and experimental procedures, the following diagrams were generated using Graphviz.
Caption: JNK1/2 signaling pathway in this compound-induced apoptosis.
Caption: Experimental workflow for validating the JNK1/2 pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the indicated concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK, JNK, cleaved caspase-3, cleaved PARP, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. This compound mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Timosaponin AIII: A Comparative Analysis of its Effects on Cancerous and Non-Cancerous Cells
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of Timosaponin AIII, a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, on cancerous versus non-cancerous cells. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a selective anti-cancer agent.
Executive Summary
This compound exhibits significant cytotoxic, pro-apoptotic, and cell cycle-disrupting effects on a wide range of cancer cell lines.[1][2] Notably, it demonstrates a marked selectivity, inducing cell death in tumor cells at concentrations that have a significantly lower impact on non-cancerous cells.[3][4][5][6] This selective cytotoxicity is a key attribute for a promising therapeutic candidate. The underlying mechanisms of action involve the modulation of critical signaling pathways, including the PI3K/AKT/mTOR and ATM/Chk2 pathways, which govern cell survival, proliferation, and apoptosis.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the effects of this compound on various cancerous and non-cancerous cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | Cancer Type | IC50 Value (µM) | Reference |
| Cancerous Cells | ||||
| A549/Taxol | Human Lung Carcinoma (Taxol-resistant) | Lung | 5.12 | [7] |
| A2780/Taxol | Human Ovarian Carcinoma (Taxol-resistant) | Ovarian | 4.64 | [7] |
| HCT-15 | Human Colorectal Adenocarcinoma | Colon | 6.1 | [7] |
| HepG2 | Human Liver Hepatocellular Carcinoma | Liver | 15.41 | [7] |
| BT474 | Human Breast Ductal Carcinoma | Breast | ~2.5 | [4] |
| MDAMB231 | Human Breast Adenocarcinoma | Breast | ~6.0 | [4] |
| Non-Cancerous Cells | ||||
| CCD-18Co | Human Normal Colon Fibroblast | Colon | >25 | [6] |
| MCF10A | Human Non-tumorigenic Breast Epithelial | Breast | Higher than cancerous counterparts | [4][8] |
Note: The cytotoxicity in non-cancerous cells is consistently reported to be significantly lower than in cancerous cells. For CCD-18Co, cell viability was not affected at concentrations up to 25 µM.[6]
Table 2: Comparative Analysis of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.
| Cell Line | Cell Type | Treatment Concentration (µM) | Apoptotic Cells (%) | Key Molecular Changes | Reference |
| Cancerous Cells | |||||
| MDA-MB-231 | Human Breast Adenocarcinoma | 10 | 44.0 | - Upregulation of Bax | [8] |
| 15 | 67.5 | - Downregulation of Bcl-2 | |||
| - Cleavage of Caspase-3 | |||||
| MCF-7 | Human Breast Adenocarcinoma | 10 | 23.5 | - Upregulation of Bax | [8] |
| 15 | 43.3 | - Downregulation of Bcl-2 | |||
| - Cleavage of Caspase-3 | |||||
| Non-Cancerous Cells | |||||
| MCF10A | Human Non-tumorigenic Breast Epithelial | 10 | 12.1 | Less pronounced changes compared to cancer cells. | [8] |
| 15 | 34.3 |
Table 3: Comparative Analysis of Cell Cycle Arrest
Disruption of the cell cycle is a common mechanism of anti-cancer agents to inhibit tumor growth.
| Cell Line | Cell Type | Treatment Concentration (µM) | Effect on Cell Cycle | Key Molecular Changes | Reference |
| Cancerous Cells | |||||
| MDA-MB-231 | Human Breast Adenocarcinoma | 10 | G2/M Arrest (23.35%) | - Downregulation of Cyclin B1, Cdc2, Cdc25C | [8] |
| 15 | G2/M Arrest (57.8%) | ||||
| MCF-7 | Human Breast Adenocarcinoma | 10 | G2/M Arrest | - Downregulation of Cyclin B1, Cdc2, Cdc25C | [8] |
| HCT-15 | Human Colorectal Adenocarcinoma | Not Specified | G0/G1 and G2/M Arrest | - Downregulation of Cyclin A, Cyclin B1, CDK2, CDK4 | [9] |
| Non-Cancerous Cells | |||||
| Data for direct comparison on cell cycle effects in non-cancerous cells is limited in the reviewed literature, suggesting a less pronounced effect compared to cancerous cells. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 2. This compound: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 6. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
Timosaponin AIII: A Potent Natural Inhibitor of mTOR Signaling in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Timosaponin AIII, a steroidal saponin (B1150181) extracted from the rhizome of Anemarrhena asphodeloides, has emerged as a promising natural compound with significant anti-cancer properties. A key mechanism underlying its therapeutic potential is the targeted inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. This guide provides a comprehensive overview of the inhibitory effects of this compound on mTOR signaling, supported by experimental data, and compares its activity with other well-established mTOR inhibitors.
This compound Effectively Suppresses mTORC1 Activity
This compound has been demonstrated to be a potent inhibitor of mTOR Complex 1 (mTORC1), a central signaling hub that integrates various intracellular and extracellular signals to control protein synthesis and cell growth.[1][2][3][4][5][6] Experimental evidence from multiple studies has shown that treatment of cancer cells with this compound leads to a significant reduction in the phosphorylation of key downstream targets of mTORC1, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][2][3] This inhibition of mTORC1 signaling ultimately contributes to the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell lines.
Comparative Analysis of mTOR Inhibitors
To better understand the therapeutic potential of this compound, it is essential to compare its activity with other known mTOR inhibitors. This section provides a comparative overview of this compound, the first-generation mTOR inhibitor Rapamycin, and the second-generation ATP-competitive inhibitor Torin 1.
| Feature | This compound | Rapamycin (First-Generation) | Torin 1 (Second-Generation) |
| Primary Target | mTORC1[1][2][3][4][5] | Allosteric inhibitor of mTORC1[7][8][9][10] | ATP-competitive inhibitor of both mTORC1 and mTORC2[7][11][12][13] |
| Mechanism of Action | Disrupts mTORC1 complex functionality[6] | Forms a complex with FKBP12, which then binds to and inhibits mTORC1[8] | Competes with ATP for the kinase domain of mTOR, blocking its catalytic activity[8][11] |
| Effect on mTORC2 | Not fully elucidated, some evidence of mTORC2 inhibition[2] | Largely insensitive, though prolonged treatment can affect mTORC2 in some cell types[7] | Potent inhibitor of mTORC2[7][11][12] |
| Reported IC50 (in vitro) | ~2.5-10 µM in various cancer cell lines[2] | Nanomolar range for mTORC1 inhibition[9] | Nanomolar range for mTOR inhibition[8][11] |
| Key Cellular Effects | Induces apoptosis and autophagy, inhibits cell proliferation[1][2][3][4][5] | Primarily cytostatic, induces G1 cell cycle arrest[13] | Induces G1 cell cycle arrest, apoptosis, and autophagy[7][11][13] |
Experimental Protocols
Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the key steps for assessing the phosphorylation status of mTOR and its downstream targets.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., BT-474, MDA-MB-231) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, Rapamycin, or Torin 1 for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to ensure equal loading and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizing the mTOR Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: The mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for Western blot analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The mTOR Signalling Pathway in Cancer and the Potential mTOR Inhibitory Activities of Natural Phytochemicals [journal.waocp.org]
- 3. Towards natural mimetics of metformin and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin-resistant and torin-sensitive mTOR signaling promotes the survival and proliferation of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. invivogen.com [invivogen.com]
- 12. Targeting the mTOR pathway using novel ATP‑competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Saponins from Anemarrhena asphodeloides: Timosaponin AIII Versus Other Isolates
For Researchers, Scientists, and Drug Development Professionals
The rhizome of Anemarrhena asphodeloides, a perennial plant used in traditional Chinese medicine, is a rich source of steroidal saponins (B1172615), which have garnered significant scientific interest for their diverse pharmacological activities. Among these, Timosaponin AIII has emerged as a compound with potent anti-tumor properties. This guide provides an objective comparison of this compound with other notable saponins isolated from the same plant, including Timosaponin BII and Anemarsaponin B, focusing on their anti-cancer, anti-inflammatory, and neuroprotective effects, supported by experimental data.
Comparative Analysis of Biological Activities
The saponins from Anemarrhena asphodeloides exhibit a range of biological effects, with structural variations influencing their therapeutic potential. This compound is particularly noted for its cytotoxicity against cancer cells, an effect that is significantly diminished in the closely related Timosaponin BII.[1][2][3] This difference is attributed to an additional sugar moiety in Timosaponin BII, which, when removed, converts it to the more active this compound.[1][2][3]
Anti-Cancer Activity
Experimental data consistently demonstrates the superior cytotoxic effects of this compound in various cancer cell lines compared to Timosaponin BII.
| Saponin (B1150181) | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | HepG2 (Liver Cancer) | 15.41 | [4] |
| A549/Taxol (Taxol-resistant Lung Cancer) | 5.12 | [5][6] | |
| A2780/Taxol (Taxol-resistant Ovarian Cancer) | 4.64 | [5][6] | |
| Timosaponin BII | HL-60 (Leukemia) | 15.5 µg/mL | [7] |
| Various Cancer Cell Lines | Little to no cytotoxicity reported | [1][2][3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Anti-Inflammatory Activity
Several saponins from Anemarrhena asphodeloides have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators.
| Saponin | Cell Line | Inhibitory Effect | IC50 Value (µM) | Reference |
| Anemarsaponin B | LPS-induced RAW 264.7 Macrophages | Inhibition of iNOS and COX-2 expression | Not specified | [8][9] |
| Timosaponin BIII | LPS-induced N9 Microglial Cells | Inhibition of NO production | 11.91 | [10][11] |
Neuroprotective Effects
Both this compound and Timosaponin BII have shown potential in neuroprotection through different mechanisms.
| Saponin | Model | Effect | Mechanism | Reference |
| This compound | Scopolamine-induced memory deficit in mice | Ameliorates learning and memory deficits | Inhibition of acetylcholinesterase | [12] |
| Timosaponin BII | Cerebral ischemia in mice and OGD-treated neurons | Attenuates neuronal death and cerebral infarction | Enhances Parkin-dependent mitophagy | [13] |
Signaling Pathways
The differential biological activities of these saponins can be attributed to their modulation of distinct cellular signaling pathways.
This compound in Cancer Cells
This compound induces apoptosis and inhibits proliferation in cancer cells by targeting multiple signaling pathways. A key mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[4][14] It also activates endoplasmic reticulum (ER) stress and caspase-dependent apoptotic pathways.[1][2][3]
Caption: this compound anti-cancer signaling pathways.
Anemarsaponin B in Inflammation
Anemarsaponin B exerts its anti-inflammatory effects by suppressing the activation of NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[8][9] This leads to a reduction in the expression of pro-inflammatory mediators.
Caption: Anemarsaponin B anti-inflammatory signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the bioactivities of these saponins.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the saponin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[15] Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[15] Cell viability is calculated as a percentage of the untreated control.
Caption: MTT cell viability assay workflow.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants as an indicator of NO production.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the saponin for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of saponins on their expression levels.
-
Cell Lysis: After treatment with the saponins, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies specific to the target proteins (e.g., p-p38, p-NF-κB, Bcl-2, Bax, caspases).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The steroidal saponins from Anemarrhena asphodeloides represent a promising class of bioactive compounds with distinct therapeutic potentials. This compound stands out for its potent and selective anti-cancer activity, primarily through the induction of apoptosis via inhibition of the PI3K/Akt/mTOR pathway and induction of ER stress. In contrast, Timosaponin BII, while structurally similar, lacks significant cytotoxicity but exhibits notable neuroprotective effects. Other saponins, such as Anemarsaponin B and Timosaponin BIII, display strong anti-inflammatory properties by targeting key inflammatory signaling cascades.
This comparative guide highlights the importance of structure-activity relationships in determining the pharmacological profiles of these natural products. Further research, including head-to-head comparative studies under standardized experimental conditions, is warranted to fully elucidate their mechanisms of action and to guide the development of novel therapeutic agents for cancer, inflammatory disorders, and neurodegenerative diseases.
References
- 1. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 2. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Anti-Inflammatory Activities of Compounds Isolated from the Rhizome of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Timosaponin B-II attenuates cerebral ischemia injury by enhancing Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. MTT (Assay protocol [protocols.io]
Comparative Efficacy of Timosaponin AIII as a Gemcitabine Adjuvant in Pancreatic Cancer Models
An Objective Guide for Researchers and Drug Development Professionals
Gemcitabine (B846) remains a cornerstone in the treatment of advanced pancreatic cancer, but its efficacy is often limited by intrinsic and acquired resistance. Emerging preclinical evidence suggests that Timosaponin AIII (TAIII), a natural steroidal saponin, can sensitize pancreatic cancer cells to gemcitabine, offering a promising adjunctive therapeutic strategy. This guide provides a comparative analysis of this compound combined with gemcitabine versus gemcitabine monotherapy, supported by experimental data on cell viability, apoptosis induction, and molecular mechanisms of action.
Enhanced Cytotoxicity with Combination Therapy
Studies consistently demonstrate that this compound synergistically enhances the cytotoxic effects of gemcitabine in pancreatic cancer cell lines. Co-administration of TAIII with gemcitabine leads to a significant reduction in cell viability compared to treatment with gemcitabine alone.[1]
For instance, in PANC-1 cells, the combination of TAIII and gemcitabine resulted in a more substantial decrease in viability at both 24 and 48 hours post-treatment than observed with gemcitabine monotherapy.[1] Similar significant inhibitions were noted in BxPC-3 cells treated with 10 µM TAIII plus gemcitabine compared to gemcitabine alone after 24 hours.[1] This suggests that TAIII can effectively lower the concentration of gemcitabine required to achieve a therapeutic effect, potentially reducing dose-related toxicity.
Table 1: Comparative Cell Viability in Pancreatic Cancer Cell Lines
| Cell Line | Treatment Condition (24h) | % Viability (Relative to Control) | Statistical Significance (vs. Gemcitabine alone) |
| PANC-1 | Gemcitabine (1 mM) | Data Not Quantified | - |
| TAIII (10 µM) + Gemcitabine (1 mM) | Significantly Decreased[1] | P < 0.001[1] | |
| BxPC-3 | Gemcitabine (1 mM) | Data Not Quantified | - |
| TAIII (10 µM) + Gemcitabine (1 mM) | Significantly Decreased[1] | P < 0.05[1] |
Note: Specific percentage values were not available in the cited source, but the statistical significance of the decrease was reported.
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
The synergistic effect of the combination therapy is largely attributed to an enhanced induction of apoptosis and cell cycle dysregulation. Co-treatment with this compound and gemcitabine dramatically increases the proportion of cells in the sub-G1 phase, an indicator of apoptotic cell death, when compared to gemcitabine alone.[1]
Mechanistically, this compound has been shown to inhibit the PI3K/Akt signaling pathway in pancreatic cancer cells.[1][2] This pathway is a critical mediator of cell survival and is often upregulated in cancer, contributing to chemoresistance.[3][4] By inhibiting the phosphorylation of Akt, TAIII suppresses downstream anti-apoptotic signals, thereby rendering cancer cells more susceptible to gemcitabine-induced apoptosis.[2][5] Gemcitabine itself acts by terminating DNA chains during replication, leading to cell cycle arrest, primarily in the S phase.[3] The inhibition of the PI3K/Akt survival pathway by TAIII prevents cancer cells from overcoming this gemcitabine-induced stress, leading to enhanced cell death.
Detailed Experimental Protocols
For researchers aiming to validate or build upon these findings, the following are detailed methodologies for key experiments.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and gemcitabine, both individually and in combination.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, BxPC-3) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, gemcitabine, or a combination of both. Include a vehicle-treated control group (e.g., DMSO). Incubate for 24 and 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the viability assay for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to measure the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Protein Extraction: Following drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Anemarrhena asphodeloides Bunge and its constituent timosaponin‐AIII induce cell cycle arrest and apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of phosphatidylinositide 3-kinase enhances gemcitabine-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of PI3K/Akt Pathway Inhibition and Plk1 Depletion Can Enhance Chemosensitivity to Gemcitabine in Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Wogonin increases gemcitabine sensitivity in pancreatic cancer by inhibiting Akt pathway [frontiersin.org]
Validating the Anti-Metastatic Potential of Timosaponin AIII: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic activity of Timosaponin AIII (TAIII) against other alternatives, supported by experimental data. All quantitative data is summarized in structured tables, with detailed methodologies for key experiments and visualizations of relevant signaling pathways and workflows.
Introduction to this compound and Metastasis
This compound is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, a plant used in traditional medicine. Recent research has highlighted its potent anti-cancer properties, particularly its ability to inhibit metastasis, the process by which cancer cells spread from the primary tumor to distant organs, which is the leading cause of cancer-related mortality. This guide will delve into the experimental evidence validating the anti-metastatic effects of this compound and compare its efficacy with other compounds.
Mechanism of Action: How this compound Inhibits Metastasis
This compound exerts its anti-metastatic effects through a multi-targeted approach, primarily by interfering with key signaling pathways that regulate cell migration, invasion, and the epithelial-mesenchymal transition (EMT), a critical process for cancer cell dissemination.
Key molecular mechanisms include:
-
Inhibition of PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and migration. This compound has been shown to suppress the phosphorylation of key components of this pathway, leading to decreased cell motility.
-
Downregulation of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cancer progression, including metastasis. This compound inhibits the activation of NF-κB, which in turn reduces the expression of pro-metastatic genes.[1]
-
Suppression of MAPK Pathways (ERK and p38): The mitogen-activated protein kinase (MAPK) pathways are involved in transmitting extracellular signals to the cell nucleus, influencing a wide range of cellular processes including migration and invasion. TAIII has been observed to modulate these pathways to reduce cancer cell motility.
-
Reduction of Matrix Metalloproteinases (MMPs): MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues and blood vessels. This compound has been shown to decrease the expression and activity of these MMPs.
-
Modulation of EMT Markers: this compound can reverse or inhibit the EMT process by increasing the expression of epithelial markers like E-cadherin and decreasing mesenchymal markers such as N-cadherin and Vimentin.
Comparative Efficacy: this compound vs. Alternatives
To contextualize the anti-metastatic potential of this compound, this section compares its activity with a natural compound, Ginsenoside Rg1, and a standard-of-care chemotherapeutic agent, Paclitaxel (B517696).
Table 1: In Vitro Anti-Metastatic Activity
| Compound | Cancer Cell Line | Assay | Concentration | Observed Effect | Reference |
| This compound | B16-F10 (Melanoma) | Migration | 10, 50, 100 nM | Concentration-dependent inhibition of cell migration. | [2] |
| WM-115 (Melanoma) | Migration | 10, 50, 100 nM | Concentration-dependent inhibition of cell migration. | [2] | |
| HeLa (Cervical) | Migration & Invasion | 2, 4, 6 µM | Dose-dependent inhibition of migration and invasion. | [3] | |
| SiHa (Cervical) | Migration & Invasion | 2, 4, 6 µM | Dose-dependent inhibition of migration and invasion. | [3] | |
| Ginsenoside Rg1 | SW620 (Colorectal) | Wound Healing | 100 µM | Significantly inhibited wound closure compared to control. | [4] |
| SW620 (Colorectal) | Transwell Invasion | 100 µM | Significantly decreased the number of invasive cells. | [4] | |
| Paclitaxel | MCF-7 (Breast) | Migration | Not specified | Significantly suppressed migration. | [1] |
| SKBR3 (Breast) | Migration | Not specified | Significantly suppressed migration. | [1] | |
| SGC-7901 (Gastric) | Migration & Invasion | Not specified | Significantly inhibited migration and invasion. | [5] | |
| MKN-45 (Gastric) | Migration & Invasion | Not specified | Significantly inhibited migration and invasion. | [5] |
Table 2: In Vivo Anti-Metastatic Activity
| Compound | Cancer Model | Administration Route & Dose | Observed Effect | Reference |
| This compound | B16-F10 (Melanoma) Lung Metastasis | Not specified; 12.5 or 25 mg/kg | Significantly reduced the total number of metastatic nodules in the lung. | [1][6] |
| SiHa (Cervical) Lung Metastasis | Not specified; 5 and 10 mg/kg | Significantly reduced the number of lung metastasis nodules. | [3] | |
| Ginsenoside Rg1 | Not specified | Not specified | In vivo data on metastasis inhibition is less direct in the provided abstracts. | |
| Paclitaxel | MCF-7 (Breast) Bearing Mice | Not specified | Significantly inhibited breast cancer growth. | [1] |
| EMT6 (Breast) Syngeneic Model | nab-paclitaxel | Suppressed primary tumor growth but significantly elevated metastasis. | [3] | |
| Breast Cancer Xenografts | Low dose | Promoted liver metastasis. | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Caption: this compound inhibits metastasis by targeting multiple signaling pathways.
Experimental Workflow for In Vitro Anti-Metastatic Assays
Caption: A typical workflow for assessing in vitro anti-metastatic activity.
Experimental Protocols
Wound Healing (Scratch) Assay
-
Cell Seeding: Plate cancer cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip (p200 or p1000) is used to create a linear scratch in the center of the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: The cells are then incubated with serum-free or low-serum media containing various concentrations of this compound or the comparator compounds. A control group with no treatment is also included.
-
Imaging: The "wound" area is imaged at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated relative to the initial wound area.
Transwell Invasion Assay
-
Chamber Preparation: The upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) is coated with a thin layer of Matrigel, a basement membrane matrix, to simulate the extracellular matrix. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Cancer cells are pre-treated with this compound or comparator compounds, then harvested and resuspended in serum-free media. A specific number of cells are seeded into the upper chamber.
-
Incubation: The Transwell plate is incubated for a period (e.g., 24-48 hours) to allow the cells to invade through the Matrigel and migrate through the pores towards the chemoattractant in the lower chamber.
-
Fixation and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification: The stained cells are imaged under a microscope, and the number of invaded cells is counted in several random fields to determine the average number of invading cells per field.
In Vivo Lung Metastasis Model
-
Cell Injection: A suspension of cancer cells (e.g., B16-F10 melanoma cells) is injected into the tail vein of immunocompromised mice to induce experimental lung metastasis.
-
Treatment: The mice are randomly assigned to different groups: a control group (receiving vehicle) and treatment groups receiving different doses of this compound or comparator compounds via a specified route (e.g., intraperitoneal or oral administration).
-
Monitoring: The health and body weight of the mice are monitored throughout the experiment.
-
Endpoint Analysis: After a predetermined period (e.g., 2-3 weeks), the mice are euthanized, and their lungs are harvested.
-
Metastasis Quantification: The number of metastatic nodules on the lung surface is counted. The lungs may also be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological examination to confirm the presence of metastatic lesions and assess their size.
Conclusion
The available experimental data strongly supports the anti-metastatic activity of this compound across various cancer types. Its ability to target multiple key signaling pathways involved in cell migration and invasion makes it a promising candidate for further investigation as a potential therapeutic agent for preventing or treating metastasis.
Compared to Ginsenoside Rg1, another natural compound, this compound appears to have more extensively documented direct anti-metastatic effects in the reviewed literature. When compared to the conventional chemotherapeutic drug Paclitaxel, this compound presents a potentially more favorable profile, as some studies suggest that Paclitaxel may, under certain conditions, paradoxically promote metastasis.
Further research, including head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the context of metastatic cancer.
References
- 1. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ginsenoside Rh1 inhibits colorectal cancer cell migration and invasion in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel combined with harmine inhibits the migration and invasion of gastric cancer cells through downregulation of cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low doses of paclitaxel enhance liver metastasis of breast cancer cells in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Timosaponin AIII's Effect on Integrin Internalization: A Comparative Guide
Timosaponin AIII (TAIII), a steroidal saponin (B1150181) extracted from the root of Anemarrhena asphodeloides Bunge, has demonstrated a range of pharmacological activities, including anti-cancer properties.[1][2][3] Recent studies have elucidated a key mechanism behind its anti-metastatic potential: the disruption of interactions between cells and the extracellular matrix (ECM) by inhibiting the internalization of surface proteins like integrins.[1][2][3] This guide provides a comparative analysis of this compound's effect on integrin internalization, supported by experimental data and detailed protocols.
Quantitative Data Summary
The primary evidence for this compound's impact on integrin internalization comes from studies tracking the uptake of integrin β1 in HeLa cells. The data reveals a significant blockage of internalization in cells treated with this compound compared to a control group.
Table 1: Effect of this compound on Integrin β1 Internalization in HeLa Cells
| Treatment | Time (minutes) | Normalized Signal Intensity of Internalized Integrin β1 (Mean ± S.E.M.) |
| Control (DMSO) | 0 | 1.00 |
| 20 | Increased fluorescence observed | |
| 60+ | Statistically significant increase over time | |
| This compound | 0 | 1.00 |
| 20 | Minimal increase in fluorescence | |
| 60+ | Significantly lower than control (p < 0.005) |
Data is synthesized from the findings presented in the study by Nishimura et al. (2024).[4]
In these experiments, the fluorescence intensity of internalized integrin β1, labeled with an Alexa Fluor 488-conjugated antibody, was monitored over time.[4] In control cells treated with DMSO, intracellular fluorescence signals increased steadily, indicating normal integrin internalization.[4] Conversely, cells treated with this compound showed a marked inhibition of this process.[4]
Further structure-activity relationship analyses have shown that the inhibitory effect of this compound on cell-ECM interactions is unique among other saponins (B1172615) isolated from Anemarrhena asphodeloides, such as Timosaponin AI and Timosaponin BII.[3][5] The specific number and position of saccharide moieties in this compound are crucial for its activity.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments that validate the effect of this compound on integrin internalization and cell adhesion.
1. Integrin Internalization Assay
This assay is designed to visually and quantitatively track the internalization of integrins from the cell surface.
-
Cell Culture and Plating: HeLa cells are plated onto fibronectin-coated dishes.[4]
-
Labeling of Surface Integrins: Cells are cooled and live-labeled on ice with an Alexa Fluor 488-conjugated antibody specific for integrin β1. This step ensures that only surface integrins are labeled.[4]
-
Induction of Internalization: After labeling, the cells are washed to remove unbound antibodies and then incubated at 37°C in the presence of either this compound or a vehicle control (DMSO). This temperature shift allows for active cellular processes, including endocytosis, to resume.[4]
-
Imaging and Analysis: The cells are monitored using time-lapse imaging for up to 180 minutes to track the movement of the fluorescently labeled integrins from the cell surface to intracellular compartments.[4] The intensity of the intracellular fluorescence signal is quantified over time to determine the rate and extent of integrin internalization.[4]
References
- 1. This compound Disrupts Cell–Extracellular Matrix Interactions through the Inhibition of Endocytic Pathways [jstage.jst.go.jp]
- 2. This compound Disrupts Cell–Extracellular Matrix Interactions through the Inhibition of Endocytic Pathways [jstage.jst.go.jp]
- 3. This compound Disrupts Cell-Extracellular Matrix Interactions through the Inhibition of Endocytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Disrupts Cell–Extracellular Matrix Interactions through the Inhibition of Endocytic Pathways [jstage.jst.go.jp]
Timosaponin AIII: A Preclinical Comparative Analysis in Oncology and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Timosaponin AIII's preclinical performance against established therapeutic alternatives, supported by experimental data and detailed methodologies.
This compound (TAIII), a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has emerged as a compound of significant interest in preclinical research. Exhibiting a range of pharmacological activities, its potential is most notably explored in the fields of oncology and neurodegenerative diseases. While clinical trial data remains nascent, extensive in vitro and in vivo studies provide a foundation for evaluating its therapeutic promise. This guide compares the preclinical efficacy and mechanisms of this compound with standard-of-care agents in relevant disease models.
Part 1: Comparative Efficacy in Oncology
This compound has demonstrated potent cytotoxic and anti-proliferative effects across a variety of cancer cell lines, including those resistant to conventional chemotherapy. Its performance is particularly notable in models of breast, liver, lung, and colorectal cancer. This section compares the in vitro cytotoxicity of this compound with standard chemotherapeutic agents like Doxorubicin and Paclitaxel.
Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. Standard Chemotherapeutics
| Cell Line | Cancer Type | This compound (TAIII) IC50 | Comparator Drug | Comparator IC50 | Reference |
| HepG2 | Hepatocellular Carcinoma | 15.41 µM (24h) | - | - | [1] |
| HCT-15 | Colorectal Cancer | 6.1 µM | - | - | [2] |
| A549/Taxol | Paclitaxel-Resistant NSCLC | 5.12 µM | Paclitaxel | (High Resistance) | [2] |
| A2780/Taxol | Paclitaxel-Resistant Ovarian | 4.64 µM | Paclitaxel | (High Resistance) | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 µM (induces ~50% cell death) | Doxorubicin | (Varies by study) | [3] |
| MCF-7 | ER-Positive Breast Cancer | 10-15 µM (induces apoptosis) | Doxorubicin | (Varies by study) | [4] |
Note: IC50 values can vary based on experimental conditions (e.g., incubation time, assay method). Direct comparison should be made cautiously when data is from different studies.
In Vivo Antitumor Activity
In animal models, this compound has been shown to significantly inhibit tumor growth. In a subcutaneous xenograft model using non-small-cell lung cancer (NSCLC) cells, administration of this compound (12.5 mg/kg and 50 mg/kg) markedly suppressed tumor growth in a dose-dependent manner[5]. Similarly, in paclitaxel-resistant A549/Taxol xenograft models, this compound (2.5 and 5 mg/kg) effectively inhibited tumor growth, demonstrating its potential in overcoming drug resistance[6].
Part 2: Comparative Efficacy in Neurodegenerative Disease Models
This compound has been investigated for its neuroprotective properties, particularly in models of Alzheimer's disease. Its primary mechanism in this context appears to be the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, and the modulation of neuroinflammation.
Table 2: Acetylcholinesterase (AChE) Inhibition of this compound vs. Donepezil (B133215)
| Compound | IC50 for AChE Inhibition | Reference |
| This compound | 35.4 µM | [1][7][8][9] |
| Donepezil | 6.7 nM (in vitro) | [10] |
| Donepezil | ~53.6 ng/mL (plasma IC50 in humans) | [11] |
While Donepezil is significantly more potent in its direct inhibition of AChE, this compound demonstrates a multi-faceted approach. In a scopolamine-induced amnesia mouse model, oral administration of this compound (10, 20, and 40 mg/kg) significantly ameliorated memory impairment in both the passive avoidance test and the Morris water maze test[1]. This effect was attributed not only to AChE inhibition but also to the reduction of pro-inflammatory cytokines like TNF-α and IL-1β in the brain[1].
Part 3: Mechanisms of Action - Visualized
This compound exerts its effects through the modulation of multiple critical signaling pathways.
References
- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 2. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 4. frontiersin.org [frontiersin.org]
- 5. This compound promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation [ijbs.com]
- 6. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Timosaponin AIII: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Timosaponin AIII as a hazardous chemical. All waste materials, including empty containers and contaminated personal protective equipment (PPE), must be disposed of through a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash.
This guide provides essential safety, operational, and disposal procedures for this compound, a steroidal saponin (B1150181) under investigation for its various pharmacological activities. Adherence to these protocols is crucial for ensuring personnel safety and regulatory compliance within research and drug development environments.
This compound: Chemical and Safety Data
This compound is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4).[1] Researchers must handle this compound with appropriate personal protective equipment and within a designated work area.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 41059-79-4 | [1] |
| Molecular Formula | C₃₉H₆₄O₁₃ | [1] |
| Molecular Weight | 740.92 g/mol | [1] |
| GHS Classification | Acute toxicity, oral (Category 4) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Signal Word | Warning | [1] |
Proper Disposal Procedures for this compound
Disposal of this compound and any associated contaminated materials must be conducted in accordance with local, state, and federal regulations for hazardous waste.[1] The following step-by-step process outlines the necessary procedures for its safe disposal.
Operational Disposal Plan
-
Segregation of Waste:
-
Establish a designated waste container specifically for this compound waste.
-
This waste stream should be kept separate from non-hazardous trash and other chemical waste streams to prevent cross-contamination and unforeseen reactions.
-
-
Containerization:
-
Use a leak-proof, sealable container for all this compound waste. The original container is suitable if it can be securely sealed.
-
For solid waste (e.g., contaminated gloves, weigh boats, paper towels), use a designated, clearly labeled hazardous waste bag or container.
-
For liquid waste (e.g., solutions containing this compound), use a compatible, screw-cap container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictogram (e.g., exclamation mark for acute toxicity).
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Do not attempt to neutralize or dispose of this compound through conventional laboratory drains or as regular solid waste.
-
Spill Management Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Personal Protective Equipment: Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment:
-
For solid spills, carefully sweep the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
-
Cleanup:
-
Gently collect the contained material and place it in a labeled hazardous waste container.
-
-
Decontamination:
-
Thoroughly clean the spill area with soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
-
Key Experimental Protocols Involving this compound
This compound has been shown to induce apoptosis in cancer cells through the inhibition of the mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress.[1][2][3]
Cell Viability Assay
This protocol determines the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., BT474, MDAMB231) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24 hours.
-
Analysis: Assess cell viability using an Annexin V-PI staining assay, which identifies apoptotic cells.[2]
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer this compound (e.g., 2.5 and 5 mg/kg) or a vehicle control to the mice.[4]
-
Monitoring: Measure tumor volume at regular intervals.
-
Analysis: At the end of the study, excise the tumors and analyze protein expression of key signaling pathways (e.g., PI3K/AKT/mTOR) via Western blot.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.
Caption: this compound induces apoptosis via mTOR inhibition and ER stress.
Caption: Workflow for evaluating this compound's anti-cancer effects.
References
- 1. This compound is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 3. This compound Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Timosaponin AIII
For researchers, scientists, and drug development professionals, ensuring safety during the handling of pharmacologically active compounds is paramount. This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of Timosaponin AIII, a natural steroidal saponin (B1150181) with noted cytotoxic and anti-cancer properties.[1][2][3][4][5] Adherence to these protocols is critical to minimize exposure risks and maintain a safe laboratory environment.
Hazard Identification and Physical Properties
This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[6] While comprehensive toxicity data is limited, its cytotoxic nature necessitates handling it as a hazardous compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₆₄O₁₃ | [7] |
| Molecular Weight | 740.92 g/mol | [3][6] |
| CAS Number | 41059-79-4 | [1][6][7] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO (30 mg/ml) and DMF (30 mg/ml) | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. Given its cytotoxic potential, the following PPE is mandatory when handling this compound, particularly in powdered form or in solution.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves compliant with ASTM D6978 (or equivalent standard for chemotherapy drug handling).[8] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs that fastens in the back.[8] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields, chemical safety goggles, or a full-face shield.[9][10] | Protects eyes from splashes and aerosols. A face shield is preferred when there is a significant risk of splashing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection should be used when handling the powder outside of a containment device or when there is a risk of aerosolization.[9][10] | Prevents inhalation of the powdered compound. |
Workflow for Donning and Doffing PPE
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Weighing:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to contain any airborne particles.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
2. Experimental Procedures:
-
Clearly label all containers with the compound name and hazard information.
-
Conduct all experimental work within a designated and clearly marked area to prevent the spread of contamination.
-
Avoid eating, drinking, or applying cosmetics in the laboratory where this compound is handled.[6]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before starting the cleanup.[9][11]
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up.
-
For liquid spills, absorb with an inert material (e.g., spill pads, vermiculite).
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by water).
Spill Response Logic
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of this compound, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel this compound-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Timosaponin A III | C39H64O13 | CID 15953793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ohsinsider.com [ohsinsider.com]
- 9. ipservices.care [ipservices.care]
- 10. england.nhs.uk [england.nhs.uk]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
